Sarafloxacin
Description
Sarafloxacin is a quinolone antibiotic drug, which was discontinued by its manufacturer, Abbott Laboratories, before receiving approval for use in the US or Canada.
RN & structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBWNFJWIASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-87-6 (hydrochloride) | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048494 | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-99-8 | |
| Record name | Sarafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SARAFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sarafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Sarafloxacin in Gram-Negative Bacteria
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Primarily utilized in veterinary medicine, its efficacy stems from a highly specific mechanism of action that disrupts essential bacterial DNA processes.[1][3] This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound, with a particular focus on its activity against Gram-negative bacteria.
1. Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
As a member of the fluoroquinolone class, this compound's bactericidal effects are the result of its interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
1.1. Primary Target in Gram-Negative Bacteria: DNA Gyrase
In Gram-negative bacteria, the principal target of this compound is DNA gyrase, a type II topoisomerase. DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for relieving the torsional stress that accumulates ahead of the replication fork. The enzyme is a tetramer composed of two GyrA and two GyrB subunits.
This compound exerts its inhibitory effect by binding to the complex formed between DNA gyrase and the bacterial DNA. This binding stabilizes the "cleavage complex," a transient state where the DNA is cut to allow for strand passage. By stabilizing this complex, this compound prevents the resealing of the double-strand DNA break, leading to the accumulation of these breaks, which halts DNA replication and transcription, ultimately triggering cell death.
1.2. Secondary Target: Topoisomerase IV
While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV serves as a secondary target. Topoisomerase IV is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by this compound can further disrupt cell division, contributing to its overall bactericidal activity. The dual-targeting mechanism is a key feature of fluoroquinolones, helping to enhance their potency and potentially reduce the development of resistance.
Diagram: Mechanism of this compound Action
Caption: this compound's mechanism of action in Gram-negative bacteria.
2. Quantitative Data on Antibacterial Activity
The potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC₅₀) against its target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1.0 | |
| Escherichia coli | (Associated with colibacillosis) | Susceptible: ≤ 0.06 | |
| Escherichia coli | (Associated with colibacillosis) | Resistant: ≥ 0.25 |
Table 2: 50% Inhibitory Concentration (IC₅₀) of Fluoroquinolones against Target Enzymes
Note: Direct IC₅₀ values for this compound were not prominently available in the searched literature. The data below for other fluoroquinolones illustrates the typical values obtained from such assays.
| Fluoroquinolone | Enzyme | Organism | IC₅₀ (µg/mL) | Reference(s) |
| Ciprofloxacin | DNA Gyrase | E. coli | 10.71 µM | |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | |
| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 | |
| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | |
| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | |
| Value presented in µM. |
3. Experimental Protocols
The following protocols are standard methodologies used to investigate the mechanism of action of fluoroquinolones like this compound.
3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
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Preparation of this compound Stock Solution: A stock solution of this compound hydrochloride is prepared by dissolving the compound in a suitable solvent (e.g., water or a buffer) to a high concentration (e.g., 1280 µg/mL). The solution should be prepared aseptically.
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Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by selecting isolated colonies from an 18-24 hour agar plate and suspending them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
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Serial Dilution: Twofold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
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Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
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Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.
3.2. DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
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Reaction Mixture: A typical reaction mixture (e.g., 30 µL) contains:
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Buffer (e.g., 35 mM Tris-HCl, pH 7.5)
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Salts (e.g., 24 mM KCl, 4 mM MgCl₂)
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ATP (e.g., 1.4 mM) as an energy source
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Dithiothreitol (DTT) (e.g., 5 mM)
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Relaxed plasmid DNA (e.g., pBR322) as the substrate
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Purified DNA gyrase enzyme (A and B subunits)
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Varying concentrations of the inhibitor (this compound).
-
-
Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour).
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Reaction Termination and Analysis: The reaction is stopped by adding a stop solution (e.g., a dye mix containing SDS and EDTA). The DNA products are then analyzed by agarose gel electrophoresis.
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Interpretation: The supercoiled form of the plasmid migrates faster through the agarose gel than the relaxed form. Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
Diagram: DNA Gyrase Supercoiling Assay Workflow
References
sarafloxacin synthesis pathway and intermediates
An In-depth Technical Guide to the Synthesis of Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a fluoroquinolone antibiotic. The following sections detail the core chemical reactions, key intermediates, experimental protocols, and quantitative data derived from scientific literature and patent documentation.
Core Synthesis Pathway
The most common and industrially significant synthesis of this compound involves the nucleophilic substitution of a halogenated quinolone carboxylic acid with piperazine. The key starting material is 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This intermediate is reacted with an excess of piperazine to yield the final this compound base, which is then typically converted to its hydrochloride salt for pharmaceutical use.[1][2][3]
The primary reaction is a nucleophilic aromatic substitution where the piperazine acts as the nucleophile, displacing the chlorine atom at the C-7 position of the quinolone ring. This reaction is typically carried out at an elevated temperature in a suitable solvent.[1][2]
Below is a diagram illustrating the general synthesis workflow.
Caption: General synthesis workflow for this compound hydrochloride.
Experimental Protocols
The following protocols are based on procedures outlined in cited patents and scientific literature.
Protocol 1: Synthesis of this compound from 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
This protocol details the initial condensation reaction to form the core this compound molecule, followed by purification and conversion to the hydrochloride salt.
1. Reaction Setup:
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In a 250 ml reaction flask, add 100 g of a solvent (e.g., isopropanol, n-butanol, or isoamyl alcohol).
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Add 25 g (approximately 0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
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Add 35 g (approximately 0.41 mol) of piperazine.
2. Reflux:
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Heat the mixture to reflux and maintain for 9-10 hours.
3. Solvent and Excess Piperazine Recovery:
-
After the reaction is complete, recover the solvent and excess piperazine by distillation.
4. Purification of this compound Base:
-
Add 120 g of water to the reaction residue.
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Adjust the pH to ≥13 with a 30% sodium hydroxide solution to dissolve the product.
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Filter the solution to remove any insoluble impurities.
-
To the filtrate, add a salt such as sodium chloride, sodium sulfate, or calcium chloride to precipitate impurities.
-
Filter the solution again.
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Adjust the pH of the filtrate to 7.0-7.3 with an acid (e.g., hydrochloric acid, phosphoric acid, or acetic acid) to crystallize the this compound base.
5. Formation of this compound Hydrochloride:
-
Collect the wet this compound base and add it to 120 g of 85% ethanol.
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Heat the mixture to reflux.
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Add reagent grade hydrochloric acid to adjust the pH to 2-2.5.
-
Cool the solution to induce crystallization of this compound hydrochloride.
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Filter and dry the final product.
The logical flow of this experimental procedure is outlined below.
Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.
Quantitative Data
The yield and purity of this compound hydrochloride can vary depending on the specific solvents and precipitating salts used in the synthesis. The following tables summarize quantitative data from various experimental examples.
Table 1: Reactant and Solvent Quantities
| Reagent/Solvent | Quantity | Moles (approx.) | Reference |
| 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 25 g | 0.07 mol | |
| Piperazine | 35 g | 0.41 mol | |
| Isopropanol (Solvent) | 100 g | 1.66 mol | |
| Isoamyl Alcohol & Isopropanol (Solvent) | 50 g & 50 g | 0.56 mol & 0.83 mol | |
| Water (for purification) | 120 g | 6.67 mol | |
| 85% Ethanol (for salt formation) | 120 g | - |
Table 2: Yield and Purity with Different Precipitating Salts
| Precipitating Salt | Yield of this compound HCl | Purity (HPLC) |
| Sodium Chloride | 73% | ≥99% |
| Sodium Sulfate | 71% | ≥99% |
| Calcium Chloride | 72% | ≥99% |
| Potassium Chloride | 70% | ≥99% |
Alternative Synthesis Strategies
While the primary pathway is widely used, alternative methods for preparing key intermediates have been reported. One such alternative focuses on a more efficient synthesis of the quinoline carboxylic acid intermediate, reporting a yield of 87.9% for this step. This improved synthesis of the intermediate could potentially increase the overall yield of the final this compound product.
Another area of research involves the synthesis of novel derivatives of this compound by modifying the piperazine ring. These studies often start with the parent this compound molecule and attach various functional groups to the N-4 position of the piperazine moiety to explore new structure-activity relationships.
The logical flow for an alternative synthesis focusing on the intermediate is outlined below.
Caption: Alternative synthesis route for a key this compound intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of Sarafloxacin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The information herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and visual representations of key molecular and procedural concepts.
Core Physicochemical Data
This compound hydrochloride's fundamental properties are crucial for its characterization and handling. The following table summarizes these key attributes.
| Property | Value |
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride[1] |
| CAS Number | 91296-87-6[2][3][4][5] |
| Molecular Formula | C₂₀H₁₈ClF₂N₃O₃ |
| Molecular Weight | 421.83 g/mol (anhydrous basis) |
| Appearance | White to light yellow powder or crystalline solid |
| Melting Point | >240°C (with decomposition) |
| pKa | pKa1= 5.6; pKa2 = 8.2 |
Solubility Profile
The solubility of this compound hydrochloride in various solvents is a critical parameter for formulation and in vitro studies.
| Solvent | Solubility |
| Water | Soluble |
| PBS (pH 7.2) | ~0.5 mg/mL |
| DMSO | ~2 mg/mL to 8.33 mg/mL (with sonication) |
| Dimethylformamide (DMF) | ~5 mg/mL |
Stability and Storage
Understanding the stability of this compound hydrochloride is essential for ensuring its integrity in formulations and experimental solutions.
| Condition | Stability Information | Storage Recommendation |
| Aqueous Solution | Recommended to not store for more than one day. Photodegradation is pH-dependent and increases with a rise in pH, being most rapid around pH 8. | Prepare fresh for immediate use. |
| Organic Stock Solution | In DMSO, stable for up to one month at -20°C and up to six months at -80°C. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solid State | Stable under recommended storage conditions. | Store at 4°C or refrigerated (0-10°C), protected from heat. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A validated HPLC method is fundamental for assessing the purity of this compound hydrochloride and monitoring its stability.
References
An In-depth Technical Guide to the Identification of Sarafloxacin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of sarafloxacin degradation products. It is designed to assist researchers, scientists, and drug development professionals in understanding the degradation pathways of this compound and in developing robust analytical methods for the detection and quantification of its degradants. This document outlines detailed experimental protocols for forced degradation studies, summarizes quantitative data, and provides visual representations of experimental workflows and degradation pathways.
Introduction to this compound and its Degradation
This compound is a fluoroquinolone antibiotic that has been used in veterinary medicine. Like other fluoroquinolones, this compound is susceptible to degradation under various environmental and physiological conditions. The degradation of this compound can lead to the formation of various byproducts, some of which may have altered efficacy or potential toxicity. Therefore, a thorough understanding of its degradation profile is crucial for ensuring the safety and efficacy of this compound-containing products and for assessing its environmental impact.
Degradation of this compound can be initiated by several mechanisms, including:
-
Metabolism: In biological systems, this compound undergoes oxidative degradation, primarily of the piperazinyl substituent.
-
Biodegradation: Microorganisms, such as certain fungi, can metabolize this compound, leading to a variety of transformation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the photodegradation of this compound, with the rate being pH-dependent.
-
Forced Degradation: In a laboratory setting, stress conditions such as acid, base, oxidation, and heat can be applied to intentionally degrade the drug substance and identify potential degradation products that may form under storage or handling conditions.
Identified Degradation Products of this compound
Several degradation products of this compound have been identified through various studies. The primary degradation pathways involve modifications to the piperazine ring, decarboxylation, and defluorination.
Table 1: Summary of Known this compound Degradation Products
| Degradation Pathway | Degradation Product Name | Method of Identification | Reference |
| Metabolism | 3'-oxo-sarafloxacin | LC-MS | [1] |
| Metabolism | Ethylene diamine-substituted quinolone | LC-MS | [1] |
| Metabolism | Aminoquinolone | LC-MS | [1] |
| Biodegradation | At least six quantifiable products (Components A-F) | HPLC | |
| Photodegradation | Decarboxylated and defluorinated products | LC-MS/MS | |
| Advanced Oxidation | Products of piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation | DFT, CoMSIA | [2] |
Quantitative Analysis of this compound Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
Table 2: Quantitative Analysis of this compound Degradation under Forced Conditions
| Stress Condition | This compound Remaining (%) | Major Degradation Product(s) | Degradation Product(s) (%) |
| Acidic (0.1 M HCl, 80°C, 24h) | 85.2 | DP-A (Piperazine ring cleavage) | 8.5 |
| Basic (0.1 M NaOH, 80°C, 8h) | 78.5 | DP-B (Decarboxylation) | 12.3 |
| Oxidative (3% H2O2, RT, 24h) | 65.7 | DP-C (N-oxide) | 18.9 |
| Thermal (80°C, 48h) | 92.1 | DP-D (Minor piperazine modification) | 4.2 |
| Photolytic (UV light, 254 nm, 24h) | 72.9 | DP-E (Defluorination) | 15.6 |
Disclaimer: The quantitative data presented in this table is representative and for illustrative purposes. Actual degradation percentages will vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies should be performed on a single batch of the drug substance to identify the likely degradation products and establish degradation pathways.
4.1.1. Preparation of Stock Solution
Accurately weigh and dissolve a suitable amount of this compound hydrochloride reference standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a stock solution of 1 mg/mL.
4.1.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 24 hours in a water bath.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 8 hours in a water bath.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light at 254 nm for 24 hours.
4.1.3. Sample Preparation for Analysis
After the specified stress period, allow the solutions to cool to room temperature. Neutralize the acidic and basic samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively. For the thermally degraded solid sample, dissolve it in the mobile phase to achieve a concentration of 100 µg/mL. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
Stability-Indicating HPLC-UV Method
This method is suitable for the separation and quantification of this compound from its degradation products.
4.2.1. Chromatographic Conditions
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm)
-
Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
4.2.2. Method Validation
The stability-indicating method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
LC-MS/MS Method for Identification and Quantification
For the definitive identification and sensitive quantification of degradation products, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
4.3.1. Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
4.3.2. Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: These should be determined for this compound and each identified degradation product.
Visualizations
The following diagrams illustrate the experimental workflow for degradation product identification and the potential degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation product identification.
Caption: Potential degradation pathways of this compound.
Conclusion
The identification and characterization of this compound degradation products are critical for ensuring drug quality, safety, and for understanding its environmental fate. This technical guide provides a framework for conducting forced degradation studies and for analyzing the resulting degradants using modern analytical techniques. The detailed protocols and visual workflows are intended to serve as a valuable resource for professionals in the pharmaceutical and environmental sciences. Further research, particularly in isolating and elucidating the structures of all degradation products and assessing their biological activity, is essential for a complete understanding of this compound's degradation profile.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and antibacterial activity of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside a thorough examination of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.
Molecular Structure and Identification
This compound is a synthetic fluoroquinolone with a chemical structure characterized by a quinolone core. The molecular structure and key identifiers of this compound are detailed below.
Table 1: Molecular Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | [1][2] |
| Chemical Formula | C₂₀H₁₇F₂N₃O₃ | [1][2] |
| Molar Mass | 385.37 g/mol | [1] |
| CAS Number (Free Base) | 98105-99-8 | |
| CAS Number (HCl Salt) | 91296-87-6 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| pKa₁ (Carboxylic Acid) | 5.6 | |
| pKa₂ (Piperazine) | 8.2 | |
| Melting Point (HCl Salt) | >275 °C | |
| Solubility (DMSO) | ~2-4 mg/mL | |
| Solubility (DMF) | ~5 mg/mL | |
| Solubility (PBS, pH 7.2) | ~0.5 mg/mL | |
| Water Solubility (HCl Salt) | Soluble | |
| Predicted logP | 0.29 - 0.56 |
Antibacterial Activity
This compound exhibits potent antibacterial activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |
| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | |
| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | |
| Eubacterium spp. | Clinical Isolates | 0.5 - 2 | |
| Actinomyces spp. | Clinical Isolates | 0.5 - 2 | |
| Peptococcus spp. | Clinical Isolates | 0.5 - 2 |
Mechanism of Action
The bactericidal action of this compound results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
In Gram-negative bacteria, the primary target of this compound is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, the primary target is topoisomerase IV, which is crucial for the separation of daughter chromosomes following replication. This compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.
Mechanism of action of this compound.
Induction of the SOS Response
The accumulation of double-strand breaks in bacterial DNA triggers the SOS response, a complex regulatory network involved in DNA repair. However, if the DNA damage is too extensive, the SOS response can lead to programmed cell death.
Induction of the SOS response by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 h) culture plate, select 3-5 colonies of the test organism. Suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardization of Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Workflow for MIC determination.
Determination of pKa by Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an issue.
-
Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (first or second derivative plot).
Determination of logP by Shake-Flask Method
-
Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: In a separatory funnel, mix a known volume of the this compound solution with a known volume of the n-octanol.
-
Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
This compound remains a significant fluoroquinolone antibiotic with well-defined structural and physicochemical properties that contribute to its potent antibacterial activity. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The comprehensive data and detailed experimental protocols presented in this guide serve as a valuable resource for the scientific community, facilitating further research and development in the field of antimicrobial agents.
References
An In-depth Technical Guide on Sarafloxacin's Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism by which sarafloxacin, a fluoroquinolone antibiotic, inhibits the essential bacterial enzymes DNA gyrase and topoisomerase IV. It includes quantitative data on its inhibitory activity and detailed experimental protocols for key assays.
Introduction to this compound and its Targets
This compound is a quinolone antibiotic that exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2] DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA.[1][2] Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily involved in decatenating daughter chromosomes after replication.[1] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to double-strand breaks and ultimately, cell death.
Mechanism of Action
Quinolones, including this compound, function as topoisomerase poisons. They do not bind to the enzyme alone but rather to the enzyme-DNA complex. The mechanism involves the following key steps:
-
Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to DNA and creates a transient double-strand break.
-
Formation of the Ternary Complex: this compound intercalates into the cleaved DNA and binds to the enzyme at the protein-DNA interface. This stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands.
-
Inhibition of DNA Synthesis: The stabilized ternary complex acts as a physical barrier, blocking the progression of the DNA replication fork.
-
Induction of DNA Damage and Cell Death: The accumulation of these stalled complexes leads to the fragmentation of the chromosome, triggering the SOS DNA repair response and ultimately causing bacterial cell death.
Gram-negative bacteria are often more susceptible to gyrase inhibition, while topoisomerase IV is typically the primary target in Gram-positive bacteria. However, some quinolones exhibit balanced activity against both enzymes.
Caption: Mechanism of this compound inhibition of DNA gyrase and topoisomerase IV.
Quantitative Inhibition Data
The potency of this compound and other quinolones is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes IC50 values for various quinolones against DNA gyrase and topoisomerase IV from different bacterial species.
| Quinolone | Enzyme | Bacterial Species | IC50 (µg/ml) |
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 |
| Topoisomerase IV | Enterococcus faecalis | 1.42 | |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 |
| Topoisomerase IV | Enterococcus faecalis | 4.24 | |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 |
| Topoisomerase IV | Enterococcus faecalis | 8.49 | |
| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 |
| Topoisomerase IV | Enterococcus faecalis | 9.30 | |
| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 |
| Topoisomerase IV | Enterococcus faecalis | 19.1 | |
| Tosufloxacin | DNA Gyrase | Enterococcus faecalis | 11.6 |
| Topoisomerase IV | Enterococcus faecalis | 3.89 |
Experimental Protocols
The inhibitory activity of compounds like this compound is determined using various biochemical assays. Below are detailed protocols for two standard assays.
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.
Principle: DNA gyrase converts relaxed circular DNA into a more compact, supercoiled form. Inhibitors prevent this conversion. On an agarose gel, the supercoiled form migrates faster than the relaxed form.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) Glycerol, 0.1 mg/ml Albumin)
-
This compound (or test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose, TAE buffer, Ethidium bromide
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.
-
Aliquot the mixture into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a predetermined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye, followed by chloroform:isoamyl alcohol to extract proteins.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA forms.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
Data Analysis: The concentration of this compound that results in a 50% reduction in the supercoiled DNA band, compared to the no-drug control, is determined as the IC50 value.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.
Principle: Topoisomerase IV separates interlinked DNA circles (decatenation) or removes supercoils (relaxation). In a decatenation assay, the large, catenated kDNA network cannot enter the agarose gel, while the decatenated minicircles can. In a relaxation assay, the supercoiled plasmid migrates faster than the relaxed product.
Materials:
-
E. coli Topoisomerase IV
-
Supercoiled pBR322 plasmid DNA or Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM Potassium Glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 2 mM ATP, 0.5 mg/ml BSA)
-
This compound (or test compound)
-
Stop Buffer/Loading Dye
-
Agarose, TAE buffer, Ethidium bromide
Procedure:
-
On ice, set up reaction tubes with assay buffer and supercoiled pBR322 (for relaxation) or kDNA (for decatenation).
-
Add varying concentrations of this compound. Include appropriate controls.
-
Add topoisomerase IV to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run electrophoresis to separate the DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Analysis: For decatenation, the IC50 is the drug concentration that inhibits the release of minicircles from the kDNA network by 50%. For relaxation, it is the concentration that inhibits the conversion of supercoiled DNA to relaxed DNA by 50%.
Caption: Workflow for a topoisomerase IV relaxation inhibition assay.
Conclusion
This compound is a potent antibacterial agent that functions by inhibiting the critical activities of DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, effectively halting DNA replication and leading to cell death. The differential activity against these two enzymes in various bacterial species is a key factor in its spectrum of activity. The in vitro assays described herein are fundamental tools for quantifying the inhibitory potential of this compound and other quinolones, providing essential data for drug development and resistance studies.
References
Biotransformation of Sarafloxacin by Soil Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine, can enter terrestrial ecosystems through the application of animal manure as fertilizer. The persistence and potential ecological impact of this compound in soil are of growing concern. This technical guide provides a comprehensive overview of the biotransformation of this compound by soil microorganisms, focusing on the degradation pathways, key microbial players, and the experimental methodologies used to study these processes. Understanding the microbial metabolism of this antibiotic is crucial for assessing its environmental fate and developing potential bioremediation strategies.
Data Presentation: Quantitative Analysis of this compound Biotransformation
The following tables summarize the quantitative data from key studies on the microbial degradation of this compound.
Table 1: Biotransformation of this compound by Mucor ramannianus
| Parameter | Value | Reference |
| Incubation Time | 18 days | [1][2] |
| Remaining this compound | 59% | [1] |
| Metabolite 1: N-acetylthis compound | 15% of total A280 | [1] |
| Metabolite 2: Desethylene-N-acetylthis compound | 26% of total A280 | [1] |
Table 2: Biotransformation of this compound by Phanerochaete chrysosporium
| Parameter | Value | Reference |
| Biotransformation Half-life | 5 days | |
| Mineralization to CO2 | 17.3% of applied dose | |
| Mineralization Half-life | 139 days | |
| Number of Quantifiable Biotransformation Products | At least 6 | |
| Products exceeding 10% of applied dose | 4 | |
| Products exceeding 5% of applied dose | 2 |
Table 3: Aerobic Soil Biodegradation of this compound
| Soil Type | Mineralization to 14CO2 | Reference |
| Loam | 0.58% | |
| Silt Loam | 0.49% | |
| Sandy Loam | 0.57% | |
| Note: The formation of a major polar degradate was suggested to be an abiotic phenomenon. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the key experimental protocols for studying this compound biotransformation.
Fungal Culture and Incubation
This protocol is based on studies involving Mucor ramannianus and Phanerochaete chrysosporium.
Objective: To cultivate fungal species and expose them to this compound to study its biotransformation.
Materials:
-
Fungal strain (e.g., Mucor ramannianus, Phanerochaete chrysosporium)
-
Sucrose/peptone broth or other suitable liquid culture medium
-
This compound standard
-
Shaking incubator
-
Sterile culture flasks
Procedure:
-
Prepare and sterilize the liquid culture medium.
-
Inoculate the medium with the fungal strain.
-
Incubate the culture under appropriate conditions (e.g., 28°C with shaking) to allow for fungal growth.
-
Introduce a known concentration of this compound into the culture.
-
Continue incubation for a defined period (e.g., 7 to 49 days), collecting samples at various time points for analysis.
Extraction of this compound and its Metabolites from Culture Media
Objective: To extract this compound and its biotransformation products from the liquid culture for analysis.
Materials:
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Centrifuge the culture samples to separate the fungal biomass from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Concentrate the extract using a rotary evaporator.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.
Soil Incubation Study for Biodegradation
Objective: To assess the degradation and mineralization of this compound in different soil types under controlled aerobic conditions.
Materials:
-
Different soil types (e.g., loam, silt loam, sandy loam)
-
14C-labeled this compound hydrochloride
-
Incubation chambers
-
CO2 traps (e.g., containing KOH solution)
-
Apparatus for maintaining aerobic conditions
Procedure:
-
Characterize the physicochemical properties of the soils.
-
Treat the soil samples with a known concentration of 14C-labeled this compound.
-
Place the treated soil in incubation chambers.
-
Maintain aerobic conditions and a constant temperature and moisture level.
-
Over a set incubation period, trap the evolved 14CO2 in an alkaline solution.
-
At different time intervals, analyze the trapping solution for radioactivity using Liquid Scintillation Counting (LSC) to quantify mineralization.
-
At the end of the incubation, extract the soil to analyze for the parent compound and degradation products.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify this compound and its metabolites.
Apparatus:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 reverse-phase column
Mobile Phase Example:
-
A gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid to improve peak shape.
Procedure:
-
Inject the prepared sample extract into the HPLC system.
-
Run the analysis using a defined mobile phase gradient and flow rate.
-
Detect the compounds as they elute from the column.
-
Identify and quantify this compound and its metabolites by comparing their retention times and peak areas to those of known standards.
Mandatory Visualization
Biotransformation Pathway of this compound by Mucor ramannianus
Caption: Proposed biotransformation pathway of this compound by Mucor ramannianus.
Experimental Workflow for Studying this compound Biotransformation
Caption: General experimental workflow for analyzing this compound biotransformation.
Conceptual Degradation Pathway of Fluoroquinolones by Fungi
Caption: Key fungal enzymes involved in the degradation of fluoroquinolones.
References
An In-depth Technical Guide to the Photodegradation Pathways of Sarafloxacin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine, can enter aquatic environments through various pathways, raising concerns about its persistence and potential ecotoxicological effects. Photodegradation is a primary mechanism for the natural attenuation of this compound in sunlit surface waters. Understanding the intricate pathways of its photochemical breakdown is crucial for assessing its environmental fate, identifying potentially harmful transformation products, and developing effective water treatment strategies. This technical guide provides a comprehensive overview of the photodegradation of this compound in aqueous solutions, detailing its kinetic parameters, transformation pathways, and the experimental methodologies used for its study.
Data Presentation: Quantitative Analysis of this compound Photodegradation
The photodegradation of this compound is influenced by several environmental factors, most notably pH. The kinetics of this process are typically modeled using pseudo-first-order kinetics.
Table 1: Photodegradation Kinetics of this compound in Aqueous Solutions
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant (k) | 0.26 h⁻¹ | Matrix-free aqueous medium | [1] |
| Fluorescence Quantum Yield (Φf) | 0.09 | pH 3.62 buffer solution, quinine sulfate as reference, λex = 276 nm | [1] |
| Dissociation Constants (pKa) | pKa1 = 6.06 ± 0.37pKa2 = 10.53 ± 0.19 | Aqueous solution | [1] |
Table 2: Influence of pH on the Photodegradation Rate of this compound
| pH | Relative Degradation Rate | General Trend | Reference |
| < 7 | Increases with pH | This compound dissipation is faster with increasing pH. | [1] |
| 8 | Peak degradation rate | The photodegradation rate of this compound (SAR) increases from pH 5 to a peak at pH 8, after which it decreases as the pH moves towards 11. | [2] |
| > 8 | Decreases with increasing pH |
Core Photodegradation Pathways of this compound
The photodegradation of this compound, like other fluoroquinolones, proceeds through several key reaction pathways. These transformations primarily target the piperazine ring, the carboxylic acid group, and the fluorine substituent on the quinolone core. The process is initiated by the absorption of UV light, leading to the formation of excited-state molecules that can undergo direct photolysis or react with other species in the water.
The primary photodegradation pathways for this compound in aqueous solutions include:
-
Decarboxylation: The loss of the carboxylic acid group is a common and crucial step in the degradation of many fluoroquinolones, including this compound.
-
Defluorination: The cleavage of the carbon-fluorine bond is another significant degradation pathway.
-
Piperazine Ring Transformation: The piperazine moiety is particularly susceptible to photo-oxidative degradation. This can involve N-dealkylation and cleavage of the ring structure.
These initial transformations lead to the formation of a variety of intermediate products, which can undergo further degradation.
Visualization of Photodegradation Pathways
The following diagram illustrates the proposed major photodegradation pathways of this compound.
Caption: Proposed major photodegradation pathways of this compound in aqueous solutions.
Experimental Protocols
The study of this compound photodegradation involves a series of well-defined experimental procedures. Below is a generalized protocol based on common practices for fluoroquinolone analysis.
Sample Preparation
-
Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a known weight of a this compound standard in a suitable solvent (e.g., methanol or ultrapure water, depending on solubility). The solution is typically stored in the dark at a low temperature (e.g., 4°C) to prevent premature degradation.
-
Working Solutions: Working solutions of the desired concentration are prepared by diluting the stock solution with ultrapure water or a buffered solution of a specific pH. For studies investigating the effect of water matrix components, filtered natural water or synthetic water with known concentrations of ions and organic matter can be used.
Irradiation Experiments
-
Light Source: A solar simulator equipped with a xenon arc lamp is commonly used to mimic natural sunlight. The light intensity should be monitored using a radiometer. Alternatively, UV lamps with specific wavelength outputs can be used for mechanistic studies.
-
Reaction Vessel: Quartz cuvettes or reactors are used as they are transparent to UV light. The temperature of the solution is typically controlled using a water bath or a cooling system within the photoreactor.
-
Experimental Procedure:
-
The working solution of this compound is placed in the reaction vessel.
-
The solution is irradiated for a predetermined period.
-
Aliquots are withdrawn at specific time intervals to monitor the degradation of this compound and the formation of transformation products.
-
Control experiments are conducted in the dark to account for any non-photolytic degradation.
-
Analytical Methodology
The concentration of this compound and its transformation products is typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector. For the identification and structural elucidation of unknown transformation products, high-resolution mass spectrometry is indispensable.
-
HPLC System: A standard HPLC system with a C18 column is often employed for the separation of this compound and its degradation products.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is used as the mobile phase in a gradient elution mode.
-
Detection:
-
UV Detector: For quantitative analysis of the parent compound.
-
Fluorescence Detector: Fluoroquinolones are fluorescent, and this detector can provide high sensitivity and selectivity.
-
Mass Spectrometry (MS):
-
LC-MS/MS (Triple Quadrupole): Used for targeted quantification of known transformation products.
-
UPLC-QToF-MS (Quadrupole Time-of-Flight): Provides high-resolution mass data, enabling the determination of the elemental composition of unknown transformation products and facilitating their structural elucidation.
-
-
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for a this compound photodegradation study.
References
The Intricate Dance: A Technical Guide to the Interactions of Sarafloxacin with Metal Ions in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafloxacin, a fluoroquinolone antibiotic, exhibits a complex interplay with metal ions that significantly influences its efficacy and behavior in biological systems. This technical guide provides an in-depth exploration of these interactions, summarizing quantitative data, detailing experimental protocols for their investigation, and visualizing the underlying mechanisms. Understanding these interactions is paramount for optimizing drug development, predicting clinical outcomes, and mitigating potential interferences.
Introduction
Fluoroquinolones, a critical class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] The chemical structure of fluoroquinolones, including this compound, features a carboxylic acid and a ketone group that can chelate metal ions.[1] This chelation can lead to the formation of metal-drug complexes with altered physicochemical properties, impacting the drug's absorption, bioavailability, and antibacterial potency.[3][4] In biological systems, where metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are ubiquitous, these interactions are of significant pharmacological relevance.
Quantitative Analysis of this compound-Metal Ion Interactions
The stability of this compound-metal ion complexes is a key determinant of their biological impact. While specific quantitative data for this compound is limited in the literature, data from closely related fluoroquinolones, such as sparfloxacin and ciprofloxacin, provide valuable insights into the expected binding affinities. The stability of these complexes is typically quantified by the formation constant (K) or its logarithm (log K).
Table 1: Stability Constants of Fluoroquinolone-Metal Ion Complexes
| Fluoroquinolone | Metal Ion | log K | Method | Reference |
|---|---|---|---|---|
| Sparfloxacin | Mg²⁺ | 2.01 | Spectrophotometry | |
| Sparfloxacin | Cu²⁺ | Stable complexes formed | Potentiometric Titration | |
| Sparfloxacin | Ni²⁺ | Stable complexes formed | Potentiometric Titration | |
| Sparfloxacin | Co²⁺ | Stable complexes formed | Potentiometric Titration | |
| Sparfloxacin | Zn²⁺ | Stable complexes formed | Potentiometric Titration | |
| Ciprofloxacin | Fe³⁺ | High affinity | Fluorescence Quenching | |
| Ciprofloxacin | Zn²⁺ | High affinity | Fluorescence Quenching | |
| Levofloxacin | Cd²⁺ | 3.65 | Fluorescence Quenching | |
| Levofloxacin | Hg²⁺ | 4.12 | Fluorescence Quenching |
| Levofloxacin | Pb²⁺ | 3.32 | Fluorescence Quenching | |
Note: The stability constants are influenced by factors such as pH, temperature, and ionic strength. Generally, trivalent cations like Fe³⁺ and Al³⁺ form more stable complexes with fluoroquinolones compared to divalent cations.
Impact on Antibacterial Activity
The interaction of this compound with metal ions can have a dual effect on its antibacterial activity.
-
Reduction of Activity: Chelation with metal ions, particularly divalent and trivalent cations found in antacids and supplements (e.g., Mg²⁺, Ca²⁺, Al³⁺), can decrease the oral absorption and bioavailability of fluoroquinolones. This is due to the formation of larger, less soluble complexes that are poorly absorbed from the gastrointestinal tract.
-
Enhancement of Activity: In some instances, the formation of metal complexes can enhance the antibacterial activity of fluoroquinolones. For example, complexes of sparfloxacin with Ni(II) and Mn(II) have shown higher potency against certain Gram-negative bacteria compared to the parent drug. The enhanced lipophilicity of the metal complexes may facilitate their transport across bacterial membranes.
Table 2: In Vitro Antibacterial Activity of Fluoroquinolone-Metal Complexes
| Fluoroquinolone | Metal Ion | Bacterial Strain | Effect on MIC* | Reference |
|---|---|---|---|---|
| Sparfloxacin | Ni(II) | Gram-negative bacteria | Decreased (Higher potency) | |
| Sparfloxacin | Mn(II) | Gram-negative bacteria | Decreased (Higher potency) | |
| Ciprofloxacin | Cu(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |
| Ciprofloxacin | Co(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |
| Ciprofloxacin | Ni(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) |
| Ciprofloxacin | Zn(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |
*MIC: Minimum Inhibitory Concentration. A lower MIC indicates higher antibacterial activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-metal ion interactions.
UV-Visible Spectrophotometry for Stoichiometry and Binding Constant Determination
This method is used to determine the stoichiometry of the drug-metal complex and to calculate the binding constant.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt (e.g., MgCl₂, ZnCl₂) of known concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each component.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex.
-
-
Binding Constant Determination (Benesi-Hildebrand Method):
-
Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion (in large excess).
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot 1/ΔA against 1/[M], where [M] is the concentration of the metal ion.
-
The binding constant (K) can be calculated from the slope and intercept of the resulting linear plot.
-
Fluorescence Quenching for Binding Analysis
Fluorescence quenching is a highly sensitive technique to study the binding of metal ions to fluorescent molecules like this compound.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound and a series of quencher (metal ion) solutions of increasing concentrations.
-
Fluorescence Measurements:
-
Measure the fluorescence emission spectrum of the this compound solution in the absence of the metal ion.
-
Titrate the this compound solution with the metal ion solution, recording the fluorescence spectrum after each addition.
-
-
Data Analysis (Stern-Volmer Equation):
-
Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
The Stern-Volmer quenching constant (K_sv) is obtained from the slope of the linear plot.
-
The binding constant (K_b) and the number of binding sites (n) can be determined from the intercept and slope of a plot of log[(F₀ - F)/F] versus log[Q].
-
Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of this compound and its metal complexes against various bacterial strains.
Protocol:
-
Preparation of Media: Prepare Mueller-Hinton broth or agar.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Broth Microdilution Method:
-
Prepare serial twofold dilutions of this compound and the this compound-metal complex in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Prepare agar plates containing serial twofold dilutions of this compound and the this compound-metal complex.
-
Spot the standardized bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration that inhibits the growth of more than one colony.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
The interaction with metal ions, particularly Mg²⁺, is believed to be integral to the inhibitory action of fluoroquinolones. A proposed model suggests the formation of a ternary complex involving the fluoroquinolone, a magnesium ion, and the DNA-enzyme complex. The magnesium ion acts as a bridge, stabilizing the interaction between the drug and the enzyme-DNA complex, ultimately leading to the stabilization of the cleaved DNA state and subsequent cell death.
While specific downstream signaling pathways directly modulated by this compound-metal complexes are not extensively documented, the inhibition of DNA replication triggers a cascade of cellular stress responses, including the SOS response, which can lead to programmed cell death.
Conclusion
The interaction of this compound with metal ions is a multifaceted phenomenon with significant implications for its therapeutic efficacy. Chelation can either antagonize or potentiate its antibacterial activity, depending on the specific metal ion and the biological context. A thorough understanding of these interactions, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of new fluoroquinolone derivatives, the optimization of dosing regimens, and the prevention of adverse drug-metal interactions in clinical practice. Further research is warranted to elucidate the specific signaling pathways affected by this compound-metal complexes and to expand the quantitative database of their formation constants.
References
- 1. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sarafloxacin's Broad-Spectrum Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafloxacin, a synthetic fluoroquinolone antibiotic, exhibits potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Developed for veterinary use, its efficacy stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division. This technical guide provides a comprehensive overview of this compound's mechanism of action, antibacterial spectrum, and key pharmacodynamic properties. Detailed experimental protocols for assessing its in vitro activity are provided, alongside visualizations of its molecular mechanism and experimental workflows to support further research and drug development efforts.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effects by forming a stable complex with bacterial DNA and the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] This action traps the enzymes during their catalytic cycle, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[2]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[1] this compound's binding to the gyrase-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of lethal double-strand breaks.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the more sensitive target. This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the proper segregation of chromosomal DNA into daughter cells, thereby halting cell division.
The dual-targeting mechanism of this compound contributes to its potent and broad-spectrum activity.
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity, with notable potency against many pathogens of veterinary importance. The following tables summarize its in vitro activity, presented as Minimum Inhibitory Concentration (MIC) values, against a variety of bacterial species.
Table 1: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |
| Escherichia coli | O78 | 0.125 - 0.25 | |
| Escherichia coli | Colibacillosis Isolates (Susceptible) | ≤ 0.06 | |
| Escherichia coli | Colibacillosis Isolates (Resistant) | ≥ 0.25 | |
| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | |
| Aeromonas salmonicida subsp. salmonicida | Clinical Isolates | 0.029 (at 15°C) | |
| Vibrio anguillarum | Clinical Isolates | 0.085 (at 15°C) | |
| Vibrio salmonicida | Clinical Isolates | 0.125 (at 15°C) | |
| Yersinia ruckeri | Clinical Isolates | 0.023 (at 15°C) |
Table 2: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |
| Peptostreptococcus spp. | Human Isolates | 0.125 (MIC50) |
Table 3: MIC of this compound against Avian Mycoplasma
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | 0.37 | |
| Mycoplasma synoviae | 0.37 |
Pharmacodynamic Properties
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies on this compound against E. coli have shown concentration-dependent killing. At concentrations equal to the MIC, bacterial growth is inhibited, though regrowth may occur after several hours. At concentrations twice the MIC, a bactericidal effect is observed within 24 hours.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. While specific PAE data for this compound is limited, studies on other fluoroquinolones, such as ciprofloxacin, have demonstrated a significant PAE against both Gram-negative and Gram-positive bacteria. For ciprofloxacin, the PAE can range from 1.9 to over 4 hours, depending on the bacterial species and the exposure conditions. It is plausible that this compound exhibits a similar persistent effect.
Bacterial Signaling Pathways Affected
The SOS Response
The DNA damage caused by this compound's inhibition of DNA gyrase and topoisomerase IV induces the bacterial SOS response, a complex regulatory network aimed at DNA repair. This response is initiated by the accumulation of single-stranded DNA, which activates the RecA protein. Activated RecA promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair, including error-prone DNA polymerases. While the SOS response is a survival mechanism, the activity of these error-prone polymerases can lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.
Cell Division
By targeting topoisomerase IV, this compound directly impacts bacterial cell division. The failure to decatenate daughter chromosomes prevents their segregation, leading to an arrest of the cell cycle and inhibition of bacterial proliferation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and widely used protocol for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water, with pH adjustment if necessary)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration if necessary.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test values.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). Results can also be read using a microplate reader.
References
The Rise and Fall of Sarafloxacin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and scientific history of sarafloxacin, a fluoroquinolone antibiotic. It details its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and the circumstances leading to its withdrawal from the market. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to serve as a thorough resource.
Discovery and Development History
This compound was developed by Abbott Laboratories in the 1980s as a promising new fluoroquinolone antibiotic for veterinary use.[1] It emerged from a period of intense research into the modification of the basic quinolone structure to enhance antimicrobial activity and broaden the spectrum. The addition of a fluorine atom to the quinolone ring was a key advancement, leading to the development of the fluoroquinolone class of antibiotics.[2]
This compound hydrochloride received approval for use in poultry, specifically for controlling mortality associated with Escherichia coli in broiler chickens and growing turkeys.[3] It was marketed under the brand name SaraFlox® as a water-soluble powder and an injectable solution.[3] However, growing concerns in the late 1990s and early 2000s regarding the potential for fluoroquinolone use in poultry to contribute to the development of antibiotic-resistant bacteria in humans led to regulatory scrutiny.[3] In response to these human food safety concerns raised by the U.S. Food and Drug Administration (FDA), Abbott Laboratories voluntarily requested the withdrawal of approval for its new animal drug applications (NADAs) for this compound. The FDA formally withdrew the approval for this compound on April 30, 2001, effectively ending its clinical use.
Chemical Synthesis
The chemical synthesis of this compound hydrochloride is a multi-step process, with the core pathway involving the condensation of a substituted quinolone-3-carboxylic acid with piperazine. The most common synthetic route is outlined below.
Core Synthesis Pathway
The primary synthesis of this compound involves the reaction of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid with piperazine. This is followed by purification and salt formation to yield this compound hydrochloride.
References
In Vitro Activity of Sarafloxacin Against Escherichia coli and Salmonella spp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin, a fluoroquinolone antibiotic developed for veterinary use, exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication and repair.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of this compound against two significant Gram-negative pathogens: Escherichia coli and Salmonella spp. The document synthesizes quantitative susceptibility data, details standardized experimental protocols, and visualizes key mechanisms and workflows to support research and drug development efforts in veterinary medicine.
Core Efficacy Data: Minimum Inhibitory and Bactericidal Concentrations
The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for this compound against E. coli and Salmonella spp..
Table 1: In Vitro Activity of this compound against Escherichia coli
| E. coli Strain/Isolate Type | MIC (µg/mL) | MBC (µg/mL) | Testing Method |
| ATCC 25922 | 0.008 - 0.03 | Not Reported | Broth Microdilution |
| Avian Pathogenic (O78) | 0.125 - 0.25 | 0.25 | Broth Microdilution |
| Commensal (no recent fluoroquinolone use) | 0.15 (MIC₅₀) | Not Reported | Not Specified |
| Commensal (from this compound-treated flock) | 0.5 (MIC₅₀) | Not Reported | Not Specified |
| Colibacillosis Isolates (Susceptible) | ≤ 0.06 | Not Reported | Not Specified |
| Colibacillosis Isolates (Resistant) | ≥ 0.25 | Not Reported | Not Specified |
Table 2: In Vitro Activity of this compound against Salmonella spp.
Data on the in vitro activity of this compound against specific Salmonella serovars is limited in publicly available literature. However, its development for treating salmonellosis in poultry suggests activity against relevant serotypes.[3] One study focused on inducing resistance in Salmonella Typhimurium, indicating its susceptibility to this compound.[4] For comparative context, MICs for other fluoroquinolones against Salmonella are often in the range of ≤0.06 to 2 µg/mL for susceptible and resistant isolates, respectively.[5]
| Salmonella Serovar | MIC (µg/mL) | MBC (µg/mL) | Testing Method |
| Salmonella Typhimurium (this compound-susceptible) | Data not specified | Data not specified | Not Specified |
| Salmonella Typhi (Sparfloxacin) | ≤ 0.12 | Not Reported | Broth Dilution |
Note: Data for sparfloxacin is included for comparative purposes due to the limited availability of specific this compound data for Salmonella Typhi.
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible determination of antimicrobial susceptibility. The following sections detail the methodologies for determining MIC and MBC values.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
This method is a widely used technique for determining MICs in a liquid medium.
Materials:
-
This compound hydrochloride
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Sterile saline or broth for dilution
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, potentially with a small amount of DMSO for initial solubilization) at a concentration at least 10 times the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum without this compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound hydrochloride
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multipoint replicator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a this compound stock solution to the molten agar (cooled to 45-50°C) before pouring the plates. A control plate with no this compound should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.
-
Inoculation: Using a calibrated loop or a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions. Allow the inoculum spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), plate a standardized volume (e.g., 10-100 µL) onto MHA plates that do not contain any antimicrobial.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, common resistance pathways, and the experimental workflows for MIC and MBC determination.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Key mechanisms of fluoroquinolone resistance in bacteria.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-leucine increases the sensitivity of drug-resistant Salmonella to this compound by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Susceptibility Testing of Salmonella enterica: Detection of Acquired Resistance and Selection of Zone Diameter Breakpoints for Levofloxacin and Ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Sarafloxacin: An In-depth Technical Guide on Aquatic Toxicity and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin, a fluoroquinolone antibiotic previously used in veterinary medicine, particularly in poultry and aquaculture, has raised environmental concerns due to its potential for release into aquatic ecosystems. Like other pharmaceuticals, its journey from therapeutic use to environmental presence necessitates a thorough understanding of its impact on non-target aquatic organisms and its persistence and transformation in the environment. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the aquatic toxicity and environmental fate of this compound, intended to inform risk assessment and guide further research.
Aquatic Toxicity of this compound
The ecotoxicological profile of this compound reveals varying degrees of sensitivity across different trophic levels in aquatic environments. While data for some organisms remain limited, existing studies provide crucial insights into its potential impact.
Algal Toxicity
Algae and cyanobacteria, as primary producers, are often highly sensitive to antibiotics. For this compound, the green alga Raphidocelis subcapitata has shown a 72-hour median effective concentration (EC50) of 16 mg/L, indicating a low level of toxicity.[1]
Invertebrate Toxicity
Fish Toxicity
Similar to invertebrates, specific acute lethal concentration (LC50) data for fish species exposed to this compound is limited. General assessments of fluoroquinolones indicate a low acute toxicity to fish, with a 7-day NOEC for the early life stage survival and growth of the fathead minnow (Pimephales promelas) reported to be at or near 10 mg/L.
Table 1: Summary of Aquatic Toxicity Data for this compound
| Trophic Level | Species | Endpoint | Value | Reference |
| Algae | Raphidocelis subcapitata | 72-h EC50 (Growth Inhibition) | 16 mg/L | [1] |
| Invertebrate | Daphnia magna | 48-h EC50 (Immobilization) | Data not available | |
| Invertebrate | Mixed Species | HC5 | 12.23 µg/L (with clinafloxacin) | |
| Fish | Pimephales promelas | 7-d NOEC (Early Life Stage) | ~10 mg/L (for fluoroquinolones) | |
| Fish | Various | 96-h LC50 | Data not available |
Environmental Fate of this compound
The environmental fate of this compound is governed by a combination of physicochemical properties and transformation processes, including photodegradation, biodegradation, and sorption to soil and sediment.
Photodegradation
Photodegradation is a significant pathway for the removal of this compound in sunlit aquatic environments. Studies have shown that this compound undergoes direct photolysis, following first-order kinetics.
-
Kinetics: In aqueous solutions, the photodegradation rate constant for this compound has been reported as 0.26 h⁻¹.[2]
-
Influencing Factors: The rate of photodegradation is influenced by several environmental factors:
-
Degradation Pathways: The primary photodegradation pathways for this compound involve decarboxylation and defluorination of the molecule.
Biodegradation
Microbial degradation plays a role in the ultimate fate of this compound, although it is generally considered to be a relatively persistent compound.
-
Fungal Degradation: The white-rot fungus Phanerochaete chrysosporium has been shown to biodegrade this compound. In a laboratory study, approximately 90% of ¹⁴C-labeled this compound hydrochloride was biotransformed within 7 days.
-
Half-life: The biotransformation half-life was estimated to be 5 days, while the mineralization half-life (conversion to CO₂) was much longer at 139 days.
-
Metabolites: At least six quantifiable biotransformation products were formed during this process.
-
Sorption to Soil and Sediment
Sorption to soil and sediment particles is a key process that influences the mobility and bioavailability of this compound in the aquatic environment. Fluoroquinolones, as a class, are known to have moderate to high persistence in these compartments.
-
Sorption Coefficients: Specific experimentally determined soil-water distribution coefficients (Kd) and organic carbon-normalized partition coefficients (Koc) for this compound are not widely available in the literature. However, it is expected that this compound will adsorb to suspended solids and sediment.
-
Sorption Mechanisms: For fluoroquinolones, cation exchange is considered a dominant sorption mechanism. The speciation of the molecule, which is pH-dependent, significantly influences its interaction with soil and sediment components.
Table 2: Summary of Environmental Fate Data for this compound
| Process | Parameter | Value | Conditions | Reference |
| Photodegradation | Rate Constant (k) | 0.26 h⁻¹ | Aqueous solution | |
| Biodegradation | Biotransformation Half-life | 5 days | With Phanerochaete chrysosporium | |
| Biodegradation | Mineralization Half-life | 139 days | With Phanerochaete chrysosporium | |
| Sorption | Soil-Water Distribution Coefficient (Kd) | Data not available | ||
| Sorption | Organic Carbon Partition Coefficient (Koc) | Data not available |
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the studies cited, based on standardized guidelines.
Aquatic Toxicity Testing
Acute Toxicity Test for Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
-
Test Organism: A standard species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio) is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a geometric series, along with a control group.
-
Duration: The exposure period is 96 hours.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Acute Immobilization Test for Daphnia sp. (Following OECD Guideline 202)
This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance and a control.
-
Duration: The test duration is 48 hours.
-
Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value at 48 hours is calculated.
Environmental Fate Testing
Photodegradation Kinetics Study
This type of study investigates the rate and pathway of a chemical's degradation under light exposure.
-
Test Solution: A solution of this compound of a known concentration is prepared in a relevant aqueous matrix (e.g., purified water, river water).
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used.
-
Exposure: The test solution is exposed to the light source for a set period, with samples taken at various time intervals.
-
Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation rate constant is calculated by fitting the concentration-time data to a kinetic model (e.g., first-order kinetics).
Biodegradation Study (Following OECD Guideline 301)
These tests evaluate the potential for a chemical to be biodegraded by microorganisms.
-
Inoculum: A source of microorganisms, such as activated sludge from a wastewater treatment plant or a specific microbial culture (e.g., Phanerochaete chrysosporium), is used.
-
Test System: The test substance is incubated with the inoculum in a mineral medium under controlled aerobic conditions.
-
Measurement of Biodegradation: Biodegradation is measured indirectly by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated, and the half-life can be estimated.
Sorption-Desorption Study (Following OECD Guideline 106)
This method determines the sorption of a chemical to soil or sediment using a batch equilibrium method.
-
Sorbents: A range of soils or sediments with varying properties (e.g., organic carbon content, pH, clay content) are used.
-
Equilibration: A known mass of the sorbent is equilibrated with a solution of the test substance of a known concentration.
-
Separation and Analysis: After an equilibration period, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.
-
Calculation: The amount of substance sorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (Kd) is then calculated. The organic carbon-normalized partition coefficient (Koc) can be derived by dividing Kd by the fraction of organic carbon in the sorbent.
Visualizations
References
Methodological & Application
Analytical Methods for the Detection of Sarafloxacin in Animal Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of sarafloxacin residues in various animal tissues. The protocols detailed below are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable monitoring of this veterinary antibiotic, ensuring food safety and compliance with regulatory standards. This compound, a fluoroquinolone antibiotic, is utilized in veterinary medicine, and its residues in edible tissues are a matter of public health concern due to the potential for antibiotic resistance.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) are the most commonly employed techniques.
Table 1: Performance of Chromatographic Methods for this compound Detection
| Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| HPLC-FLD | Chicken Muscle | 25 | 50 | - | [1] |
| Channel Catfish Muscle | 1.4 | - | 85.4 - 104 | [2][3] | |
| Pig and Chicken Muscle | - | - | - | [4][5] | |
| LC-MS/MS | Poultry, Fish, Milk | - | - | - | |
| Turkey Tissues | - | 1.2 - 118.8 | > 70 | ||
| GC-MS/MS | Poultry Meat and Pork | 1.0 | 2.0 | 77.97 - 92.23 |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for this compound in Channel Catfish Muscle
This method provides a sensitive and reliable approach for the quantification of this compound in fish tissue.
A. Sample Preparation: Liquid-Liquid Extraction and Cleanup
-
Homogenize 10 g of channel catfish fillet tissue.
-
Extract this compound with 20 mL of acetonitrile-water (1:1, v/v).
-
Centrifuge the extract and separate the supernatant.
-
Partition the supernatant with n-hexane to remove lipids.
-
Filter the aqueous fraction through a 0.45 µm filter and evaporate to dryness.
-
Reconstitute the residue in a solution of 20% acetonitrile-methanol (3:2, v/v) and 80% trifluoroacetic acid (0.1%).
-
Centrifuge and filter the reconstituted sample to remove precipitated proteins.
B. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with an acidic modifier).
-
Flow Rate: As optimized for the specific column and system.
-
Detection: Fluorescence detection with excitation at 280 nm and emission measured above 389 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound in Poultry Tissue using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that is highly effective for multiresidue analysis in complex matrices like animal tissues.
A. Sample Preparation: QuEChERS Protocol
-
Weigh 2 g of homogenized poultry muscle into a 50 mL centrifuge tube.
-
For quality control and calibration, spike with the appropriate volume of this compound standard solution.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 or equivalent reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.
-
Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) for this compound in Poultry and Pork
This method requires derivatization to increase the volatility of this compound for GC analysis and offers high selectivity and sensitivity.
A. Sample Preparation: LLE, SPE, and Derivatization
-
Homogenize the tissue sample.
-
Perform liquid-liquid extraction (LLE) using an appropriate solvent mixture.
-
Follow with solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the cleaned extract to dryness.
-
Derivatize the residue using trimethylsilyl diazomethane.
B. GC-MS/MS Conditions
-
Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
Column: A suitable capillary column for the separation of derivatized fluoroquinolones.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Full scan mass spectrometry for qualitative analysis and selected reaction monitoring (SRM) for quantitative analysis.
Visualized Workflows
Caption: HPLC-FLD sample preparation workflow for this compound analysis.
Caption: QuEChERS workflow for this compound analysis in tissue.
Caption: GC-MS/MS sample preparation workflow for this compound analysis.
Discussion
The choice of analytical method is a critical decision in the monitoring of this compound residues. HPLC-FLD offers a cost-effective and robust solution for routine analysis, particularly in matrices like fish muscle where good sensitivity can be achieved. However, for higher throughput and more complex matrices, the QuEChERS-based LC-MS/MS method is often preferred due to its efficiency in sample preparation and the high selectivity and sensitivity of tandem mass spectrometry. GC-MS/MS provides an alternative confirmatory technique, though the requirement for derivatization adds a step to the sample preparation process.
It is imperative that any chosen method is fully validated in-house according to international guidelines (e.g., European Commission Decision 2002/657/EC) to ensure the reliability of the results. Validation parameters should include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness. The application of these methods will aid in the effective monitoring of this compound residues in animal-derived food products, thereby safeguarding public health.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-chromatographic determination of this compound residues in channel catfish muscle-tissue | U.S. Geological Survey [usgs.gov]
- 3. Liquid-chromatographic determination of this compound residues in channel catfish muscle-tissue [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Development of a Robust HPLC-UV Method for the Quantification of Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin is a fluoroquinolone antibiotic that has been utilized in veterinary medicine.[1][2] The accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and residue analysis.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose due to its high specificity, sensitivity, and reproducibility.[2] This application note details a validated HPLC-UV method for the quantitative determination of this compound.
This compound, with the chemical formula C₂₀H₁₇F₂N₃O₃ and a molecular weight of 385.4 g/mol , is a member of the quinolone class of antibiotics. Its chemical structure is 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Materials and Methods
This section outlines the necessary equipment, reagents, and a detailed protocol for the HPLC-UV analysis of this compound.
Instrumentation
A standard HPLC system equipped with an isocratic pump, a UV-Vis detector, a column oven, and a data acquisition system is required. The specific parameters are detailed in the table below.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
Reagents and Standards
-
This compound Hydrochloride Reference Standard (High Purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (H₃PO₄, Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Water (HPLC Grade or Ultrapure)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.05 - 50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. For bulk drug substance:
-
Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of a 1:1 acetonitrile and water mixture and sonicate to dissolve.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-UV method for this compound quantification.
Caption: Workflow for HPLC-UV Quantification of this compound.
Results and Discussion
The developed HPLC-UV method provides a reliable and accurate means for the quantification of this compound. The chromatographic conditions were optimized to achieve good separation of this compound from potential impurities.
Method Validation Summary
The method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters are summarized in the table below. The provided data is representative of typical performance for such methods.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.0040 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.0013 µg/mL |
| Limit of Quantification (LOQ) | 0.0040 µg/mL |
| Accuracy (% Recovery) | 95.3% - 100% |
| Precision (% RSD) | < 3.2% |
System Suitability
System suitability tests are integral to ensuring the performance of the chromatographic system. Typical parameters to be monitored include retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and accurate for the determination of this compound. The method is suitable for routine quality control analysis of this compound in bulk drug substances and can be adapted for the analysis of pharmaceutical formulations and other matrices with appropriate sample preparation and validation.
Experimental Protocols
Protocol 1: Preparation of the Mobile Phase
-
Prepare a 2 mmol/L phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water.
-
Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.
-
Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a ratio of 30:5:65 (v/v/v).
-
Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.
Protocol 2: Chromatographic System Operation
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 15°C.
-
Set the UV detector to a wavelength of 278 nm.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Proceed with the injection of standard solutions and samples.
Protocol 3: Construction of a Calibration Curve
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for each standard.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical Flow of HPLC Method Development and Validation.
References
Application Note: Determination of Sarafloxacin Residues in Poultry Eggs and Meat
Introduction
Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry.[1] The presence of its residues in poultry products intended for human consumption is a significant food safety concern due to the potential for allergic reactions and the development of antibiotic resistance.[2] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for this compound in poultry tissues and have banned its use in laying hens.[3][4] This application note provides detailed protocols for the extraction and analysis of this compound residues in poultry eggs and meat using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Regulatory Landscape
The established MRLs for this compound vary by country and tissue type. It is crucial for analytical laboratories to adhere to the limits set by their respective regulatory authorities. For reference, some established MRLs are provided in the table below. The use of this compound is generally prohibited in birds producing eggs for human consumption.[4]
Quantitative Data Summary
The following table summarizes the Maximum Residue Limits (MRLs) and the performance of various analytical methods for the determination of this compound in poultry matrices.
| Matrix | Method | Analyte(s) | MRL (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Chicken Muscle | HPLC-FLD | This compound | 10 | - | - | - | |
| Chicken Muscle | Capillary Electrophoresis | Difloxacin, this compound | 300 (Difloxacin) | 10 (Difloxacin), 25 (this compound) | - | - | |
| Chicken Muscle | HPLC-MS/MS | This compound | 10 | 1.0 | 5.0 | 93.53 - 99.18 | |
| Chicken Liver | HPLC-MS/MS | This compound | 80 | 1.0 | 5.0 | 102.46 - 108.47 | |
| Chicken Kidney | - | This compound | 80 | - | - | - | |
| Chicken Fat/Skin | - | This compound | 20 (fat/skin in normal proportions) | - | - | - | |
| Poultry Meat | GC-MS/MS | Enrofloxacin, Ofloxacin, this compound, Danofloxacin | - | 1.0 | 2.0 | 77.97 - 92.23 | |
| Eggs | LC-MS/MS | Multiclass Veterinary Drugs | Not for use | 2 (Fluoroquinolones) | - | - | |
| Eggs | HPLC/Fluorescence | This compound | Not for use | 0.2 | 1 | 87 - 102 | |
| Eggs | Micellar Liquid Chromatography | Oxolinic Acid, Ciprofloxacin, Enrofloxacin, this compound | Not for use | 10 - 50 | 25 - 150 | - |
Experimental Protocols
Protocol 1: Analysis of this compound in Poultry Meat by HPLC-Fluorescence Detection
This protocol is based on methodologies described for the analysis of fluoroquinolones in animal tissues.
1. Sample Preparation (Extraction and Clean-up)
-
Homogenization: Weigh 5 g of minced and homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the sample. Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add 20 mL of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate and discard the upper n-hexane layer.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-Fluorescence Detection Conditions
-
Instrument: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 71:29 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 460 nm.
-
Quantification: Create a standard curve using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
Protocol 2: Analysis of this compound in Poultry Eggs by LC-MS/MS
This protocol is a generalized procedure based on multi-residue methods for antibiotics in eggs.
1. Sample Preparation
-
Homogenization: Homogenize the whole egg or separate yolk and albumen. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 8 mL of acetonitrile and 0.5 mL of 0.2 M phosphate buffer.
-
Vortex for 1 minute, followed by shaking on a mechanical shaker for 10 minutes.
-
-
Centrifugation: Centrifuge at 5000 rpm for 10 minutes.
-
Clean-up (dSPE - Dispersive Solid-Phase Extraction):
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution: Transfer the cleaned-up extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 60% methanol in water for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution should be optimized for the separation of this compound.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound residues.
Caption: Workflow for HPLC-Fluorescence analysis of this compound in poultry meat.
Caption: Workflow for LC-MS/MS analysis of this compound in poultry eggs.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Note: Solid-Phase Extraction of Sarafloxacin from Water Samples for LC-MS/MS Analysis
Introduction
Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. Its potential persistence in the aquatic environment raises concerns about the development of antibiotic resistance. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in water sources. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices like environmental water.[1] This application note details a robust SPE protocol for the extraction of this compound from water samples, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Oasis HLB cartridges, which are designed for fast, generic, reversed-phase SPE and are suitable for a wide range of acidic, neutral, and basic analytes.[2][3]
Principle
This method is based on the retention of this compound from an aqueous sample onto a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.[3] Because fluoroquinolones are zwitterionic, the sample pH is adjusted to be acidic, which ensures the compound is in a state suitable for retention on the reversed-phase sorbent.[4] After loading the sample, interferences are washed from the cartridge, and the analyte is then eluted with an organic solvent. The eluate is evaporated and reconstituted in a suitable mobile phase for subsequent LC-MS/MS analysis.
Quantitative Data Summary
The performance of SPE methods for fluoroquinolones, including this compound, is typically evaluated based on recovery, precision (expressed as relative standard deviation or RSD), and sensitivity (limits of detection and quantification). The following table summarizes typical performance data for the analysis of fluoroquinolones in water samples using SPE followed by liquid chromatography.
| Parameter | Typical Value Range | Reference |
| Recovery | 79% - 118% | |
| Relative Standard Deviation (RSD) | 1.2% - 8.6% | |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/L | |
| Limit of Quantification (LOQ) | 0.26 - 1.00 µg/L |
Note: These values are representative and may vary depending on the specific water matrix, instrumentation, and exact experimental conditions.
Detailed Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Oasis HLB (e.g., 6 cc, 200 mg) or equivalent hydrophilic-lipophilic balanced copolymer cartridges.
-
This compound Standard: Analytical grade.
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (reagent grade), phosphoric acid, and ammonium hydroxide.
-
Apparatus: SPE vacuum manifold, sample filtration apparatus (e.g., 0.45 µm glass fiber filters), nitrogen evaporator, analytical balance, pH meter, and volumetric flasks.
2. Sample Preparation and Pretreatment
-
Filtration: Collect water samples and filter them through a 0.45 µm glass fiber filter to remove suspended particulate matter.
-
pH Adjustment: For a 500 mL water sample, add phosphoric acid to adjust the sample pH to approximately 3.0. This step is crucial as the retention of zwitterionic compounds like fluoroquinolones on the SPE sorbent is pH-dependent.
-
Spiking (for QC): For quality control samples (e.g., recovery checks), spike the acidified water sample with a known concentration of this compound standard solution.
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Follow with 5 mL of reagent water (pH adjusted to 3.0). Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pretreated 500 mL water sample onto the conditioned cartridge.
-
Maintain a consistent flow rate of approximately 5-10 mL/min. Ensure the sorbent bed does not dry out during loading.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place collection vials inside the manifold.
-
Elute the retained this compound from the cartridge by passing 10 mL of methanol through the sorbent at a slow flow rate (approx. 1-2 mL/min). Some protocols may use methanol containing an acid like formic acid to ensure efficient elution.
-
4. Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial for analysis.
5. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical for the analysis of fluoroquinolones.
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Workflow Visualization
Below is a diagram illustrating the logical flow of the solid-phase extraction protocol.
Caption: Workflow for this compound Extraction.
References
Application Notes and Protocols for the Development of an ELISA for Sarafloxacin Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin is a fluoroquinolone antibiotic utilized in veterinary medicine, primarily for treating bacterial infections in poultry.[1] The potential for antibiotic residues to persist in food products intended for human consumption necessitates robust and sensitive screening methods to ensure food safety and support pharmacokinetic studies.[1] The Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a high-throughput and cost-effective screening tool for the quantification of this compound in diverse matrices.[1]
This document provides detailed application notes and experimental protocols for the development of a competitive ELISA for this compound screening. The core principle of this assay is the competition between free this compound present in a sample and a this compound-protein conjugate (the coating antigen) for a finite number of specific anti-sarafloxacin antibody binding sites. Consequently, the quantity of antibody that binds to the microtiter plate is inversely proportional to the concentration of this compound in the sample.[1]
Key Experimental Stages
The development of a sensitive and specific ELISA for this compound involves several critical stages, from the synthesis of reagents to the optimization and validation of the final assay. The overall workflow can be visualized as follows:
Experimental Protocols
Hapten Synthesis and Conjugation to Carrier Proteins
The development of a robust immunoassay for a small molecule like this compound begins with hapten synthesis. A hapten is a small molecule that is chemically modified to become immunogenic when attached to a larger carrier protein.[1] For this compound, this typically involves the introduction of a linker arm to facilitate conjugation.
Two primary strategies are employed for creating this compound haptens:
-
Carboxyl Group Derivatization: This approach utilizes the carboxyl group at the C-3 position of the quinolone ring.
-
Piperazinyl Ring Derivatization: This strategy involves modifying the piperazinyl ring, often by introducing a spacer arm.
To elicit an immune response, the synthesized this compound hapten is covalently linked to a larger carrier protein. Bovine Serum Albumin (BSA) is commonly used for the immunogen (to inject into the host animal), and Ovalbumin (OVA) is often used for the coating antigen (to coat the ELISA plate). The active ester method is a widely used conjugation technique.
Protocol for Hapten Synthesis and Conjugation (Active Ester Method):
-
Hapten Activation: Dissolve the synthesized this compound hapten (with a linker arm ending in a carboxyl group) in an appropriate organic solvent (e.g., dimethylformamide - DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Incubate the mixture at room temperature to form the active NHS-ester of the hapten.
-
Protein Preparation: Separately, dissolve the carrier protein (BSA or OVA) in a suitable buffer, such as Phosphate Buffered Saline (PBS).
-
Conjugation Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Dialyze the conjugate against PBS for 2-3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.
-
Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) by spectrophotometry.
-
Storage: Store the conjugates at -20°C for future use.
Antibody Production
The production of high-affinity and high-specificity monoclonal or polyclonal antibodies against this compound is crucial for a reliable ELISA.
Protocol for Monoclonal Antibody Production:
-
Immunization: Immunize female BALB/c mice intraperitoneally with the this compound-BSA conjugate (immunogen) emulsified in a suitable adjuvant (e.g., RIBI adjuvant). Administer booster injections at regular intervals (e.g., day 14 and 35).
-
Titer Determination: On day 21, collect serum from the immunized mice and determine the antibody titer using an indirect ELISA with this compound-OVA as the coating antigen.
-
Cell Fusion: Select the mouse with the highest antibody titer. Euthanize the mouse and aseptically remove the spleen. Fuse the splenocytes with SP2/0 myeloma cells.
-
Hybridoma Screening: Culture the fused cells in 96-well plates. Screen the hybridoma supernatants for the presence of antibodies that bind to this compound using an indirect competitive ELISA.
-
Cloning and Expansion: Expand the hybridomas that produce specific monoclonal antibodies and sub-clone them using the limiting dilution method to ensure monoclonality.
-
Antibody Isotyping and Characterization: Isotype the monoclonal antibodies (e.g., IgG1 with κ light chains) and further characterize their binding affinity and specificity.
Indirect Competitive ELISA Protocol
This is a common format for detecting small molecules like this compound.
Materials:
-
96-well microtiter plates
-
This compound-OVA conjugate (coating antigen)
-
Anti-sarafloxacin monoclonal or polyclonal antibody
-
This compound standards
-
Samples for analysis
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody-enzyme conjugate)
-
Coating Buffer (e.g., 0.1 M carbonate buffer, pH 9.6)
-
Washing Buffer (PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB and H2O2)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-OVA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of this compound standard or sample to each well, followed by 50 µL of the diluted anti-sarafloxacin antibody. Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Direct Competitive ELISA Protocol
In this format, the enzyme is conjugated directly to the hapten (this compound) or a competitor molecule.
Materials:
-
96-well microtiter plates
-
Anti-sarafloxacin monoclonal or polyclonal antibody
-
This compound-HRP conjugate
-
This compound standards
-
Samples for analysis
-
Coating Buffer
-
Washing Buffer
-
Blocking Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-sarafloxacin antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of this compound standard or sample to each well, followed by 50 µL of the diluted this compound-HRP conjugate. Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The performance of the developed ELISA is evaluated based on several key parameters, which are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Result Range |
| IC50 (50% Inhibitory Concentration) | 7.3 to 48.3 ng/mL |
| Limit of Detection (LOD) | 0.8 to 6.5 ng/mL |
| Recovery in Spiked Samples | 67.6% to 94.6% |
Note: The performance characteristics can vary significantly depending on the specific antibody, assay format (homologous vs. heterologous), and matrix being tested.
Table 2: Cross-Reactivity of this compound ELISA with Other Fluoroquinolones
The specificity of the anti-sarafloxacin antibody is determined by its cross-reactivity with other structurally related fluoroquinolones.
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | |
| Difloxacin | 18 - 113 | |
| Marbofloxacin | 18 - 113 | |
| Ofloxacin | 18 - 113 | |
| Ciprofloxacin | 18 - 113 | |
| Enrofloxacin | 18 - 113 | |
| Norfloxacin | 18 - 113 | |
| Pefloxacin | 18 - 113 | |
| Lomefloxacin | 18 - 113 | |
| Amifloxacin | 18 - 113 | |
| Enoxacin | 18 - 113 | |
| Danofloxacin | 18 - 113 |
Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100. A broad-spectrum antibody may be desirable for screening multiple fluoroquinolones simultaneously.
Conclusion
The development of an ELISA for this compound provides a valuable tool for the rapid screening of this veterinary antibiotic in various samples. The protocols outlined in this document, from hapten synthesis to assay validation, offer a comprehensive guide for researchers and professionals in the field. The sensitivity and specificity of the assay are highly dependent on the quality of the reagents, particularly the antibody, and the optimization of the assay conditions. The provided data tables serve as a benchmark for the expected performance of a well-developed this compound ELISA.
References
Application Notes and Protocols: Sarafloxacin Administration in Poultry Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of fluoroquinolones, including sarafloxacin, in poultry has been subject to significant regulatory scrutiny and restrictions in many jurisdictions due to concerns about the development of antimicrobial resistance. In the United States, the Food and Drug Administration (FDA) withdrew the approval for this compound's use in poultry in 2001.[1][2][3][4] The following information is intended for research and drug development purposes only and does not constitute a recommendation for clinical use.
Introduction
This compound hydrochloride is a broad-spectrum synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Historically, it was used in veterinary medicine, particularly in poultry, to manage and control infectious diseases caused by susceptible pathogens like Escherichia coli and Salmonella spp. Its water-soluble nature makes it suitable for administration via drinking water for mass medication of flocks.
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal action is achieved by inhibiting essential bacterial enzymes. In Gram-negative bacteria, its primary target is DNA gyrase (Topoisomerase II), while in Gram-positive bacteria, it primarily targets Topoisomerase IV. These enzymes are critical for managing DNA supercoiling, replication, recombination, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.
Data Presentation: Quantitative Summaries
Dosage and Administration in Drinking Water
This compound is typically administered to poultry orally through their drinking water. Dosages can vary based on the target pathogen, infection severity, and the age and weight of the birds.
| Dosage Regimen (in Water) | Equivalent Body Weight Dose | Duration | Target Pathogens / Indications |
| 20 mg/L | 5 mg/kg/day | 3 days | E. coli (Colibacillosis) |
| 30 mg/L | 4 mg/kg/day (for 7-week-old turkeys) | Not Specified | General antibiotic use |
| 0.5 - 1 g / 1 L | Not Specified | 3 - 5 days | Colibacillosis, Salmonellosis, Mycoplasmosis |
| 25 - 50 g / 100 L | 0.5 g / 10 kg body weight | 3 - 5 days | Colibacillosis, Salmonellosis, Necrotic Enteritis |
Clinical Efficacy Against E. coli
Studies have demonstrated this compound's efficacy in reducing mortality in broilers experimentally infected with E. coli.
| Treatment Group | Dosage | Administration | Mortality Rate (%) | Outcome vs. Untreated Control |
| This compound-Treated | 5 mg/kg/day | In water for 3 days post-infection | 27% | Mortality reduced from 75% |
| This compound-Treated | 5 mg/kg/day | In water for 2 hours post-infection | Significantly Reduced | Average Daily Gain (ADG) and Feed Conversion Ratio (FCR) improved |
| This compound-Treated | 5 and 10 mg/kg/day | In water within 2 hours of infection | 0% | Mortality completely prevented; ADG and FCR similar to uninfected controls |
| Enrofloxacin-Treated | Not Specified | Continuous in water | 6.7% | Significantly lower mortality, morbidity, and lesion scores compared to this compound |
| This compound-Treated | Not Specified | Continuous in water | Not significantly different from control | Less efficacious than enrofloxacin |
| Infected, Untreated Control | N/A | N/A | 43.5% - 75% | High mortality baseline |
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in broilers and Muscovy ducks.
| Parameter | Broiler Chickens (Oral, 10 mg/kg) | Muscovy Ducks (Oral, 10 mg/kg) | Unit |
| Max Concentration (Cmax) | 0.79 | 2.03 ± 0.73 | µg/mL |
| Time to Cmax (Tmax) | 0.75 | 0.44 ± 0.16 | h |
| Area Under the Curve (AUC) | 4.96 | 8.37 ± 0.29 (AUC₀₋₂₄) | µg·h/mL |
| Elimination Half-life (t½β) | 3.89 ± 1.19 | 8.21 ± 0.64 | h |
| Bioavailability (F) | 59.6 ± 13.8 | 97.6 | % |
| Plasma Protein Binding | Not Specified | 39.3 | % |
Tissue Residue Depletion & Withdrawal Periods
Establishing appropriate withdrawal periods is critical to ensure food safety. Residue depletion can vary significantly between poultry breeds.
| Species / Breed | Tissue | MRL (µg/kg) | Mean Residue at Day 1 Post-Treatment (µg/kg) | Calculated Withdrawal Time |
| Broiler Chickens | Muscle | 10 | Below MRL within 12 hours | 0 days |
| Broiler Chickens | Liver | 100 (EMA) | Below MRL within 12 hours | 0 days |
| Black-Bone Silky Fowl | Muscle | 10 | 366.88 ± 129.51 | 93 days |
| Black-Bone Silky Fowl | Liver | 80 | 120.35 ± 46.86 | 20 days |
Note: The prolonged residue depletion in black-bone silky fowl highlights the necessity of breed-specific studies when determining withdrawal times.
Experimental Protocols
Protocol: Efficacy Evaluation in an E. coli Challenge Model
This protocol is based on studies evaluating this compound's efficacy in controlling colibacillosis.
-
Animal Model: Day-old broiler chicks are acclimatized to standard housing with ad libitum access to feed and water.
-
Experimental Groups: A minimum of three groups are typically used: (1) Challenged, untreated control; (2) Challenged, this compound-treated; (3) Unchallenged, untreated control.
-
Infection/Challenge: At approximately 28 days of age, birds in the challenged groups are injected (e.g., into the left caudal thoracic air sac) with a pathogenic strain of E. coli (e.g., serotype O78) at a concentration of ~10⁸ cfu/mL.
-
Treatment Administration: The treated group receives this compound hydrochloride in their drinking water at a predetermined dose (e.g., 5-10 mg/kg body weight/day) for a specified duration (e.g., 3-5 days), starting shortly after the challenge. Water consumption should be monitored to ensure correct dosage.
-
Data Collection: For 10 days post-infection, monitor and record daily mortality, body weight (to calculate Average Daily Gain - ADG), and feed consumption (to calculate Feed Conversion Ratio - FCR).
-
Endpoint Analysis: At the end of the observation period, perform post-mortem examinations to assess air sac lesion scores. Tissue samples may be collected for bacterial re-isolation to confirm the infection.
Protocol: Pharmacokinetic Study Following Oral Administration
This protocol outlines a typical pharmacokinetic study in poultry.
-
Animal Model: Use healthy adult broiler chickens or other poultry species, fasted overnight but with free access to water.
-
Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg body weight) directly into the crop via gavage to ensure accurate dosing.
-
Blood Sampling: Collect heparinized blood samples from the brachial vein at predetermined time points. A typical schedule includes: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma. Store plasma frozen at -20°C or lower until analysis.
-
Analytical Method: Determine this compound concentration in plasma using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection or HPLC-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Tissue Residue Depletion Analysis
This protocol is essential for determining withdrawal times.
-
Animal Model & Dosing: Use the target poultry species (e.g., black-bone silky fowl). Administer this compound orally at a therapeutic dose (e.g., 10 mg/kg body weight) daily for a standard treatment duration (e.g., 7 consecutive days).
-
Sampling: At various time points after the final dose (e.g., 1, 3, 6, 14, 21, 28, 36, and 43 days), euthanize a subset of birds (n=6 per time point).
-
Tissue Collection: Collect target edible tissues, including muscle (pectoral), liver, skin, and fat.
-
Sample Preparation (for HPLC-MS/MS):
-
Homogenize a known weight of tissue (e.g., 2g).
-
Perform liquid-liquid extraction using an appropriate solvent (e.g., acetonitrile with formic acid).
-
Centrifuge to separate the layers and collect the supernatant.
-
The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for analysis.
-
-
Analytical Method: Quantify this compound concentration using a validated HPLC-MS/MS method. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Withdrawal Time Calculation: Use specialized software (e.g., WT 1.4 from the European Medicines Agency) to calculate the time required for tissue residues in 99% of the animal population to fall below the established MRL with 95% confidence.
References
Determining the Minimum Inhibitory Concentration (MIC) of Sarafloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of sarafloxacin, a fluoroquinolone antimicrobial agent. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing.
Introduction
This compound is a fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication and repair.[1] Determining the MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a critical step in assessing its potency and in monitoring the emergence of resistant bacterial populations.[2][3][4] The most common methods for determining the MIC of this compound are broth microdilution and agar dilution.[5]
It is important to note that while this compound has been used in veterinary medicine, it may not be included in the latest guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The methodologies presented here are consistent with historical standards set by the National Committee for Clinical Laboratory Standards (NCCLS), the precursor to CLSI.
Data Presentation
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Species
| Bacterial Species | Isolate Type | MIC Range (µg/mL) |
| Bacteroides spp. | Clinical Isolates | 0.5 - 2 |
| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 |
| Eubacterium spp. | Clinical Isolates | 0.5 - 2 |
| Actinomyces spp. | Clinical Isolates | 0.5 - 2 |
| Peptococcus spp. | Clinical Isolates | 0.5 - 2 |
| Peptostreptococcus spp. | Human Clinical Isolates | MIC₅₀ = 0.125 |
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | ATCC® No. | Method | MIC Range (µg/mL) | Zone Diameter (mm) (5 µg disk) |
| Escherichia coli | 25922 | Broth Microdilution | 0.008 - 0.03 | 30 - 36 |
| Staphylococcus aureus | 29213 | Broth Microdilution | 0.06 - 0.25 | - |
| Staphylococcus aureus | 25923 | Disk Diffusion | - | 25 - 30 |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | 0.12 - 1 | 23 - 29 |
| Enterococcus faecalis | 29212 | Broth Microdilution | 0.5 - 2 | - |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method involves testing a standardized bacterial inoculum against serial twofold dilutions of this compound in a liquid growth medium.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (broth and inoculum, no antibiotic)
-
Negative control (broth only)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL). Aseptic techniques should be used, and the solution can be sterilized by membrane filtration if necessary.
-
Preparation of Bacterial Inoculum:
-
Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add an equal volume (e.g., 50 µL) of the this compound stock solution to the first well of each test row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This step also dilutes the antibiotic concentrations to their final test values.
-
Controls: Include a positive control well (inoculum without antibiotic) and a negative control well (broth only) on each plate.
-
Incubation: Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. Results can also be read using a microplate reader.
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent
-
Mueller-Hinton Agar
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculum-replicating apparatus (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of this compound stock solutions at different concentrations.
-
Prepare molten Mueller-Hinton agar and cool to 45-50°C.
-
Add a specific volume of each this compound stock solution to separate aliquots of the molten agar to create a range of final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation:
-
Using an inoculum-replicating apparatus or a calibrated loop, spot a defined volume (typically 1 to 2 µL) of the inoculum onto the surface of each agar plate. This allows for the testing of multiple isolates simultaneously.
-
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates for incubation. Incubate the plates at 35°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one colony. It has been noted that this compound agar dilution MIC results can be approximately one log2 dilution higher than those obtained by broth microdilution.
Mandatory Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Simplified mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. idexx.dk [idexx.dk]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Stability Testing of Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin is known to be susceptible to photodegradation, and its stability in aqueous solutions is pH-dependent.[1] The piperazine ring, a common feature in fluoroquinolones, is also susceptible to oxidation.[2] Therefore, a thorough evaluation of its stability under different environmental conditions is essential.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including light, pH, and oxidizing agents. Understanding these factors is key to developing stable formulations and defining appropriate storage conditions.
Recommended Storage Conditions
For long-term storage of this compound as a solid, it is recommended to keep it in a tightly sealed container, protected from light and moisture. For stock solutions, using an organic solvent such as DMSO and storing at -20°C or -80°C can enhance stability.[2] Aqueous solutions of this compound are not recommended for storage for more than one day and should be prepared fresh.[2]
Summary of Stability Data
The following tables summarize the available quantitative data on the stability of this compound and analogous fluoroquinolones under various conditions.
Table 1: Photodegradation Kinetics of this compound in Aqueous Solution
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 5.0 | 0.15 | 4.62 |
| 7.0 | 0.25 | 2.77 |
| 8.0 | 0.26 | 2.67 |
| 9.0 | 0.20 | 3.47 |
| 11.0 | 0.10 | 6.93 |
| Data adapted from a study on the photodegradation of this compound. The degradation follows first-order kinetics and is most rapid around pH 8.[1] |
Table 2: Illustrative Data on Forced Degradation of Norfloxacin (a related Fluoroquinolone)
| Stress Condition | Reagent and Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 11 days | 14.75 |
| Base Hydrolysis | 0.1 M NaOH | 11 days | 18.90 |
| Oxidative | 3% H₂O₂ | 11 days | 31.50 |
| Thermal | 70°C | 11 days | 13.68 |
| Photolytic (Daylight) | Daylight exposure | 11 days | 11.60 |
| Photolytic (UV Light) | UV light exposure | 11 days | 12.50 |
| This data is for Norfloxacin and is provided as an illustrative example of the potential degradation of a fluoroquinolone under forced degradation conditions. |
Experimental Protocols
The following protocols are provided as a guide for conducting stability testing of this compound. These are based on established methods for fluoroquinolones and should be validated for specific applications.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.
3.1.1 Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
3.1.2 Acid Hydrolysis
-
To 5 mL of the this compound stock solution, add 5 mL of 1 M HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
3.1.3 Base Hydrolysis
-
To 5 mL of the this compound stock solution, add 5 mL of 1 M NaOH.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
3.1.4 Oxidative Degradation
-
To 5 mL of the this compound stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
3.1.5 Thermal Degradation
-
Place the solid this compound powder in a petri dish and expose it to a temperature of 105°C for 24 hours in a hot air oven.
-
For solution state thermal degradation, reflux a 1 mg/mL solution of this compound at 80°C for 8 hours.
-
Prepare a sample for HPLC analysis at a concentration of approximately 100 µg/mL.
3.1.6 Photolytic Degradation
-
Expose a 1 mg/mL solution of this compound to direct sunlight for 8 hours.
-
Simultaneously, keep a control sample in the dark.
-
Prepare samples for HPLC analysis at a concentration of approximately 100 µg/mL.
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. The following method is adapted from a validated method for norfloxacin and should be optimized and validated for this compound.
3.2.1 Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm) or equivalent |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
3.2.2 Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the samples from the forced degradation studies as described in section 3.1 and dilute them to the appropriate concentration with the mobile phase.
3.2.3 Method Validation Parameters (as per ICH Guidelines)
-
Specificity: Analyze blank, placebo, standard, and stressed samples to ensure the method can resolve the main peak from any degradation products or excipients.
-
Linearity: Analyze a series of at least five concentrations of the reference standard over a defined range (e.g., 50-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of the same sample on the same day (intra-day) and on different days with different analysts or equipment (inter-day). The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Degradation Pathways and Visualizations
The degradation of this compound can occur through several pathways, primarily involving the piperazine ring and the quinolone core.
Known and Potential Degradation Pathways
-
Photodegradation: Key pathways for this compound photodegradation include decarboxylation and defluorination.
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, which is a common degradation pathway for many fluoroquinolones. Metabolic studies have identified 3'-oxo-sarafloxacin as a product of oxidative degradation.
-
Hydrolytic Degradation: Under acidic and basic conditions, the piperazine ring and other functional groups may be susceptible to hydrolysis.
The following diagrams illustrate the experimental workflow for stability testing and a generalized degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Generalized degradation pathways for this compound.
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly evaluated. This document provides a framework for conducting stability testing, including protocols for forced degradation and a stability-indicating HPLC method. While specific quantitative data for this compound under all stress conditions is limited, the provided information, along with illustrative data from related compounds, serves as a valuable resource for researchers and drug development professionals. It is imperative to validate all analytical methods and protocols for their intended use to ensure the generation of reliable stability data.
References
Application Notes and Protocols for Sarafloxacin Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the accurate and reliable use of sarafloxacin analytical standards and reference materials. The following sections provide detailed methodologies for the analysis of this compound in various matrices, supported by quantitative data and visual workflows.
Introduction
This compound is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, particularly in poultry.[1] The monitoring of its residues in food products of animal origin is crucial to ensure consumer safety and to prevent the development of antibiotic resistance.[2] Accurate quantification of this compound residues requires the use of high-purity analytical standards and validated analytical methods.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common techniques for the analysis of this compound.
This compound Analytical Standards and Reference Materials
High-purity this compound hydrochloride analytical standards are essential for the accurate calibration of analytical instruments and for fortifying control samples.[1] These reference materials are typically available from commercial suppliers and should be handled and stored according to the manufacturer's instructions to maintain their integrity and purity.[3]
Key Characteristics of this compound Hydrochloride Reference Standard:
| Property | Value |
| Chemical Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid hydrochloride |
| CAS Number | 91296-87-6 |
| Molecular Formula | C₂₀H₁₇F₂N₃O₃ · HCl |
| Molecular Weight | 421.83 g/mol (anhydrous basis) |
| Purity | Typically ≥95% or higher |
| Storage | +4°C or as specified by the supplier |
Analytical Methods for this compound Determination
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
2.1.1. Experimental Protocol: HPLC-UV Analysis of this compound
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
Reagent and Solution Preparation:
-
Mobile Phase Preparation: Prepare a 2 mmol/L phosphoric acid solution in HPLC-grade water. Adjust the pH to 3.5 with triethylamine. Mix the acetonitrile, methanol, and pH-adjusted phosphoric acid solution in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound hydrochloride reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation (Bulk Drug): Accurately weigh the this compound sample, dissolve it in the diluent (acetonitrile:water, 1:1), and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Data (HPLC-UV):
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of this compound residues in complex biological matrices such as animal tissues.
2.2.1. Experimental Protocol: LC-MS/MS Analysis of this compound in Animal Tissue
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted for the extraction of this compound from fish or poultry tissue.
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Fortification (for QC and calibration curve): Spike blank tissue homogenate with known concentrations of this compound standard solutions.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquohydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 386.1 |
| Product Ions (m/z) | e.g., 368.1, 342.1, 298.1 (specific transitions should be optimized) |
Method Validation Data (LC-MS/MS for Poultry Tissue):
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.25 - 2.0 µg/kg |
| Accuracy (Recovery) | 70 - 110% |
| Precision (RSD) | < 15% |
Note: These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Maximum Residue Limits (MRLs)
Regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in various food products to protect public health.
This compound MRLs in Poultry:
| Tissue | MRL (µg/kg) |
| Muscle | 10 |
| Liver | 80 |
| Kidney | 80 |
| Fat/Skin | 20 |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: QuEChERS sample preparation workflow for tissue analysis.
Caption: Mechanism of action of this compound.
References
Application Note: Determination of Sarafloxacin in Animal Feed Formulations by High-Performance Liquid Chromatography
AN-SFX-FEED-001
Abstract: This application note describes a sensitive and reliable method for the quantitative determination of sarafloxacin in various animal feed formulations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol involves a robust sample preparation procedure incorporating solid-phase extraction (SPE) for cleanup, ensuring high recovery and removal of matrix interferences. This method is suitable for regulatory compliance monitoring and quality control in feed production.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that has been used in veterinary medicine to treat bacterial infections in poultry.[1] Concerns over the potential for antibiotic residue to persist in animal-derived products and contribute to the development of antimicrobial resistance have led to strict regulations on its use.[2] Although the approval for this compound's use in poultry has been withdrawn in the United States, monitoring its presence in animal feed is crucial to prevent unintentional cross-contamination and ensure compliance with food safety standards.[3] This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in animal feed matrices.
Principle
The method is based on the extraction of this compound from a homogenized animal feed sample using an acidified solvent. The extract is then cleaned up and concentrated using a solid-phase extraction (SPE) cartridge. The final extract is analyzed by reversed-phase HPLC with fluorescence detection, which offers high sensitivity and selectivity for fluoroquinolones.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Homogenizer/blender
-
Centrifuge
-
Solid-phase extraction (SPE) manifold and C18 cartridges
-
pH meter
-
Vortex mixer
-
Sample filtration assembly (0.22 µm or 0.45 µm syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Reagents:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%)
-
Triethylamine (TEA)
-
Magnesium chloride (MgCl2)
-
Deionized water (18 MΩ·cm)
-
Quantitative Data Summary
The performance of HPLC methods for this compound detection from various studies is summarized below. These values can be used as a benchmark for method validation.
| Parameter | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Linearity Range | 1 - 500 ng/g[4] | 0.0040 - 2.0 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.2 ng/g | 0.0013 µg/mL |
| Limit of Quantification (LOQ) | 1.0 ng/g | 0.0040 µg/mL |
| Recovery | 87 - 102% | 95.3 - 100% |
| Precision (%RSD) | < 12% (for 10-100 ng/g) | < 3.2% |
Detailed Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Homogenization: Grind a representative sample of the animal feed to a fine powder using a blender or grinder.
-
Extraction:
-
Weigh 5.0 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and a buffer solution (e.g., 1% orthophosphoric acid and 0.2 M MgCl2 in water).
-
Vortex the mixture vigorously for 1 minute, followed by shaking for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.025 M phosphoric acid buffer (pH adjusted to 2.7 with triethylamine), in a ratio of approximately 35:65 (v/v). The exact ratio may need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 278 nm
-
Emission: 450 nm
-
-
Column Temperature: 30°C
Data Analysis
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a linear calibration curve.
-
Quantification: Inject the prepared sample extract. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The final concentration in the feed sample should be calculated by accounting for the initial sample weight and the final volume of the extract.
Visualization of Experimental Workflow
Caption: Workflow for this compound Detection in Animal Feed.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections.[1][2][3] Like other drugs in its class, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2] While effective against bacteria, it is crucial to evaluate the potential cytotoxic effects of this compound on eukaryotic cells to understand its safety profile. Cell-based assays are fundamental tools for assessing cytotoxicity, providing quantitative data on how a substance affects cell viability, proliferation, and metabolic function.
These application notes provide detailed protocols for a panel of standard cell-based assays to evaluate the cytotoxicity of this compound. The described methods include assays for metabolic activity (MTT), lysosomal integrity (Neutral Red Uptake), membrane integrity (LDH release), and key mechanisms of cell death such as oxidative stress (ROS production), mitochondrial dysfunction (MMP), and apoptosis.
Potential Mechanisms of this compound Cytotoxicity
Fluoroquinolones, including this compound, can induce cytotoxicity through several mechanisms. While their primary target is bacterial DNA gyrase, at higher concentrations, they can affect mammalian topoisomerases. A primary mechanism of fluoroquinolone-induced cell death is the generation of reactive oxygen species (ROS), which leads to oxidative stress. This can subsequently damage cellular components, including mitochondria, leading to a decrease in mitochondrial membrane potential (MMP) and the initiation of the apoptotic cascade.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
General Experimental Workflow
A typical workflow for assessing this compound cytotoxicity involves preparing the compound, culturing cells, exposing the cells to a range of concentrations, and finally, performing the specific viability or cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity testing.
Quantitative Data Summary
The following table presents illustrative data on the cytotoxic effects of this compound on various cell lines, as determined by different assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) | Max Inhibition (%) |
| HepG2 (Human Liver) | MTT | 24 | 250 | 85% |
| LDH | 24 | 350 | 70% | |
| Neutral Red | 24 | 220 | 90% | |
| HEK293 (Human Kidney) | MTT | 48 | 180 | 92% |
| LDH | 48 | 280 | 80% | |
| A549 (Human Lung) | MTT | 48 | 310 | 88% |
| BALB/c 3T3 (Mouse Fibroblast) | Neutral Red | 24 | 150 | 95% |
Note: These values are examples for illustrative purposes and may not reflect actual experimental results.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same solvent concentration as the drug) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
Neutral Red Uptake (NRU) Assay
Principle: This assay evaluates cell viability based on the ability of living cells to uptake and store the neutral red dye within their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Caption: Workflow for the Neutral Red Uptake (NRU) assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 40-50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with 150 µL of PBS to remove any unincorporated dye.
-
Dye Extraction (Destain): Add 150 µL of destain solution (e.g., 50% ethanol, 1% glacial acetic acid, 49% water) to each well.
-
Shaking: Agitate the plate on a shaker for at least 10 minutes to extract the dye from the lysosomes and ensure a homogeneous solution.
-
Absorbance Reading: Measure the absorbance at 540 nm with a microplate reader.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.
Caption: Workflow for the Lactate Dehydrogenase (LDH) assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional controls: a) spontaneous LDH release (untreated cells) and b) maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (often 1M acetic acid) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100
Mechanistic Cytotoxicity Assays
Reactive Oxygen Species (ROS) Assay
Principle: This assay uses a cell-permeable fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, and the fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as previously described. Include a positive control (e.g., Tert-butyl hydrogen peroxide).
-
Probe Loading: Remove the treatment medium and wash cells with a warm buffer (e.g., PBS). Add 100 µL of DCFH-DA loading solution (e.g., 10-20 µM in serum-free medium).
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again to remove excess probe. Add 100 µL of PBS. Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~528 nm.
-
Data Analysis: Express results as the fold change in fluorescence intensity relative to the untreated control.
Mitochondrial Membrane Potential (MMP) Assay
Principle: Healthy mitochondria maintain a high negative membrane potential. Cationic fluorescent dyes like TMRE or JC-1 accumulate in healthy mitochondria. A loss of MMP, an early event in apoptosis, prevents dye accumulation. With JC-1, a potential drop is seen as a fluorescence shift from red (aggregates in healthy mitochondria) to green (monomers in the cytoplasm). With TMRE, the signal simply decreases.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate. Include a positive control that disrupts MMP (e.g., CCCP).
-
Dye Loading: After treatment, add the MMP indicator dye (e.g., TMRE or JC-1) directly to the wells at the final working concentration.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure fluorescence using a microplate reader.
-
TMRE: Ex/Em ~549/575 nm.
-
JC-1: Green monomers (Ex/Em ~485/535 nm) and red aggregates (Ex/Em ~540/590 nm).
-
-
Data Analysis: For TMRE, calculate the percentage decrease in fluorescence. For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates or culture flasks.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sarafloxacin Quantification in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of sarafloxacin in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I observing low recovery of this compound from my samples?
Answer:
Low recovery of this compound can stem from several factors during the sample preparation process. Incomplete extraction from the matrix and loss of the analyte during cleanup are common culprits.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent. Using an acidified organic solvent, such as acetonitrile with 1% acetic acid or a mixture of trichloroacetic acid and acetonitrile, can effectively break the bonds between this compound and tissue components.[1] For particularly complex matrices like liver, consider employing enzymatic digestion to release bound residues.[1] Also, ensure that the tissue is thoroughly homogenized to maximize the surface area for extraction.[1] |
| Analyte Loss During Cleanup | The choice of solid-phase extraction (SPE) cartridge and elution solvent is critical. Polymeric sorbents are often effective for fluoroquinolones. It is advisable to test different sorbents (e.g., C18, ion-exchange) to find the optimal one for your specific matrix. Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge; this may require adjusting the pH or organic solvent concentration. |
Question 2: My results are inconsistent and show poor precision. What could be the issue?
Answer:
Inconsistent results are often due to variable matrix effects across different samples or a lack of sample homogeneity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). An SIL-IS co-elutes with this compound and experiences similar ionization effects, thus providing accurate correction. |
| Lack of Sample Homogeneity | Ensure that each sample is thoroughly homogenized before taking a subsample for analysis. This guarantees that the portion being analyzed is representative of the entire sample. |
Question 3: I'm observing signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects, which are the alteration of an analyte's ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis. These effects can lead to inaccurate quantification, poor precision, and reduced sensitivity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Compounds | Improve the chromatographic separation to separate this compound from interfering matrix components. A post-column infusion experiment can help identify the regions where matrix components elute. Enhance sample preparation by using techniques like protein precipitation followed by SPE or a QuEChERS protocol to remove interfering substances. |
| Consistent Matrix Effects | Prepare matrix-matched calibrants by dissolving calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for consistent signal suppression or enhancement. |
Question 4: The peak shape for this compound in my chromatograms is poor (e.g., tailing or splitting). What are the possible reasons?
Answer:
Poor peak shape can be caused by interferences from the matrix, issues with the HPLC column, or an unsuitable mobile phase.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Matrix Interference | Implement a more rigorous sample cleanup method, such as dispersive solid-phase extraction (d-SPE) within a QuEChERS protocol, to remove interfering compounds. Optimize chromatographic conditions by adjusting the mobile phase gradient, pH, or column chemistry to improve separation. |
| Column Issues | The column may be overloaded. If sensitivity allows, dilute the sample extract. The stationary phase may also be degrading, in which case the column should be replaced. Using a column chemistry suitable for fluoroquinolones, such as C18, is also important. |
| Inappropriate Mobile Phase | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. For C18 columns, an acidic mobile phase (e.g., pH 3.5 with phosphoric acid) has been shown to be effective. Ensure the mobile phase is well-buffered and properly mixed. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, like this compound, due to co-eluting compounds from the sample matrix. These interfering substances, which can include salts, phospholipids, and proteins, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification, poor precision, and reduced sensitivity.
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spiking technique. This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.
Q3: What is the most effective sample preparation technique for minimizing matrix effects for this compound in tissue?
A3: While the optimal technique depends on the specific tissue type and required sensitivity, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be highly effective for extracting fluoroquinolones from various tissues, such as fish and poultry muscle. This method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus matrix-matched calibration?
A4: Matrix-matched calibration is useful for correcting consistent matrix effects, where the degree of signal suppression or enhancement is similar across all samples. However, if the matrix effect varies from sample to sample, a SIL-IS that co-elutes with this compound is the preferred approach. The SIL-IS experiences the same variations in matrix effects as the analyte, allowing for accurate correction. In many cases, using both a SIL-IS and matrix-matched calibrants provides the most robust and accurate results.
Q5: How can I ensure the stability of this compound during sample preparation and storage?
A5: this compound is susceptible to photodegradation, so it is crucial to protect solutions from light during preparation, storage, and analysis. It is recommended to prepare fresh aqueous solutions before use. For stock solutions in organic solvents like DMSO, storage at -20°C for up to a month or at -80°C for up to a year is advisable. When preparing samples, be mindful of pH, as the stability of this compound in aqueous solutions is pH-dependent.
Experimental Protocols
QuEChERS-based Extraction Protocol for this compound in Fish Muscle
This protocol provides a general framework for the extraction and cleanup of this compound from fish muscle tissue for LC-MS/MS analysis.
-
Sample Homogenization: Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC and calibration): Spike with the appropriate volume of this compound standard solution.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Performance of this compound Quantification Methods in Different Matrices
| Matrix | Method | Recovery (%) | LOQ (µg/kg) | Reference |
| Poultry Meat & Pork | LLE-SPE-GC-MS/MS | 77.97 - 92.23 | 2.0 | |
| Turkey Tissues | QuEChERS-LC-MS/MS | > 70 | 1.2 - 118.8 | |
| Chicken Tissues | Spectrofluorimetry with PARAFAC | 88.7 - 106.6 | 30 - 100 (ng/g) | |
| Pork, Milk, Chicken | LC-MS/MS | N/A | 0.01 (µg/kg) |
N/A: Not available in the provided search results.
Visualizations
References
Technical Support Center: Optimizing Sarafloxacin Extraction from Soil
Welcome to the technical support center for sarafloxacin extraction from soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soil samples.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low Analyte Recovery | Inefficient Extraction: this compound may be strongly bound to soil components. | Optimize Extraction Solvent: Use a suitable solvent mixture. For fluoroquinolones like this compound, mixtures of organic solvents (e.g., acetonitrile, methanol) with aqueous buffers (e.g., citrate buffer) have proven effective. Acidifying the extraction solvent can also improve recovery. Select an Appropriate Extraction Technique: Techniques like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Pressurized Liquid Extraction (PLE) can offer better efficiency than traditional liquid-solid extraction (LSE). | [1][2][3][4][5] |
| Analyte Loss During Cleanup: The Solid-Phase Extraction (SPE) cartridge may not be optimal, or the elution solvent may be too weak. | Select Appropriate SPE Sorbent: Polymeric sorbents are often effective for retaining fluoroquinolones. It may be necessary to test different sorbents (e.g., Oasis HLB, Strata-X) to find the best one for your matrix. Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge. This might require adjusting the pH or the organic solvent concentration. | ||
| Poor Peak Shape or Tailing in Chromatogram | Matrix Interference: Co-eluting matrix components can interfere with the chromatography. | Improve Sample Cleanup: Implement a more rigorous cleanup method, such as employing different SPE cartridges or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering compounds. Optimize Chromatographic Conditions: Adjust the mobile phase gradient, pH, or consider a different column chemistry to achieve better separation between this compound and interfering peaks. | |
| Column Overloading: Injecting a sample with a high concentration of matrix components can lead to poor chromatography. | Dilute the Sample Extract: If sensitivity allows, diluting the final extract can mitigate column overloading effects. | ||
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different soil samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects. Thoroughly Homogenize Samples: Ensure each soil sample is homogenous to guarantee that the subsamples taken for analysis are representative. | |
| Inconsistent Sample Preparation: Human error during the multiple steps of sample preparation. | Automate Where Possible: Automating steps like liquid handling can reduce variability. Ensure precise and consistent execution of all manual steps, including weighing and dilutions. | ||
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting Endogenous Compounds: Components from the soil matrix can interfere with the ionization of this compound in the mass spectrometer source. | Improve Chromatographic Separation: Modify the liquid chromatography (LC) method to separate the analyte from the regions where matrix components elute. Enhance Sample Preparation: Utilize techniques like SPE or QuEChERS to effectively remove interfering substances. Prepare Matrix-Matched Calibrants: Prepare calibration standards in a blank soil extract that is free of the analyte. This helps to compensate for consistent matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for this compound in soil?
A1: Several methods can be effective, with the choice often depending on available equipment and desired efficiency. Commonly used techniques include:
-
Liquid-Solid Extraction (LSE): A conventional method involving shaking or vortexing the soil sample with an extraction solvent.
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt the sample matrix and improve solvent penetration, often leading to higher recoveries and shorter extraction times compared to LSE.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency.
Q2: Which solvents are best for extracting this compound from soil?
A2: The choice of solvent is critical for efficient extraction. Due to the amphoteric nature of fluoroquinolones, the pH of the extraction solvent plays a significant role. Effective extraction solvents often consist of a mixture of an organic solvent and an aqueous buffer. For example, a mixture of acetone, deionized water, and a 4% ammonia solution (2:1:2 ratio) has shown good recovery for this compound. Other successful mixtures include acetonitrile or methanol with acidic or basic buffers like citrate buffer. The optimal solvent will depend on the specific soil type and its properties.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, can lead to inaccurate quantification. To minimize these effects:
-
Optimize Sample Cleanup: Solid-Phase Extraction (SPE) is a crucial step to remove interfering compounds from the soil extract.
-
Use Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract helps to compensate for consistent signal suppression or enhancement.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variable matrix effects, as the internal standard behaves similarly to the analyte during ionization.
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from interfering compounds.
Q4: What are typical recovery rates for this compound from soil?
A4: Recovery rates can vary significantly depending on the extraction method, solvent, and soil type. With optimized methods, recoveries can range from 70% to over 100%. For instance, a study comparing UAE and MAE with a solvent mixture of acetone, water, and ammonia solution reported recoveries of over 77% for this compound with UAE. Another study using PLE with an acetonitrile/water mixture at pH 2.8 also showed high recoveries for similar antibiotics.
Q5: What are the key factors influencing the extraction efficiency of this compound from soil?
A5: Several factors can impact extraction efficiency:
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Soil Properties: Soil pH, organic matter content, and clay content can all affect the binding of this compound to soil particles.
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Physicochemical Properties of this compound: As a fluoroquinolone, this compound's solubility and ionization state are pH-dependent. Adjusting the pH of the extraction solvent is crucial.
-
Choice of Extraction Solvent: The polarity and pH of the solvent mixture must be optimized to effectively desorb this compound from the soil matrix.
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Extraction Technique: More advanced methods like UAE, MAE, and PLE can overcome strong analyte-matrix interactions more effectively than simple LSE.
Data on Extraction Methods and Recoveries
The following table summarizes recovery data for fluoroquinolones, including this compound, using different extraction methods and solvents.
| Extraction Method | Solvent System | Analyte(s) | Matrix | Average Recovery (%) | Citation(s) |
| UAE | Acetone/Water/4% Ammonia (2:1:2) | This compound | Soil | >77% | |
| MAE | Acetone/Water/4% Ammonia (2:1:2) | This compound | Soil | >53% | |
| ASE | Acetonitrile/Water (50:50, pH 2.8) | Ofloxacin | Soil | ~92% | |
| LSE | Citrate buffer (pH 4):Methanol (1:1) | Ciprofloxacin | Soil | 45-90% | |
| MAE | Alkaline aqueous solution of Mg2+ | Enrofloxacin | Soil | 70-130% |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is based on methodologies that have shown high recovery for fluoroquinolones.
-
Sample Preparation: Weigh 5g of homogenized soil into a 50 mL centrifuge tube.
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Solvent Addition: Add 20 mL of an extraction solvent mixture of acetone, deionized water, and 4% ammonia solution in a 2:1:2 ratio.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extraction Collection: Decant the supernatant into a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil pellet with another 20 mL of the extraction solvent.
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Combine and Concentrate: Combine the supernatants and evaporate to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Cleanup: Proceed with Solid-Phase Extraction (SPE) for cleanup before LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Cleanup Protocol
This is a general cleanup protocol that can be adapted based on the specific SPE cartridge used.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the concentrated extract from the UAE step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
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Elution: Elute the this compound from the cartridge with 5-10 mL of an appropriate solvent, such as acidified methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualized Workflows
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound from Soil.
Caption: Detailed Workflow for Solid-Phase Extraction (SPE) Cleanup.
References
Technical Support Center: Sarafloxacin Stability in Organic Solvents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of sarafloxacin in common organic solvents. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in organic solvents.
Question: My this compound stock solution, prepared in DMSO, has turned yellow and shows an unexpected peak in the HPLC chromatogram. What is happening?
Answer: The yellowing of your DMSO stock solution and the appearance of extraneous peaks strongly suggest that the this compound is degrading.[1] this compound, like other fluoroquinolones, is susceptible to oxidative and photodegradation.[2][3] DMSO, while an excellent solvent, can contain peroxide impurities or degrade to form reactive species, which can accelerate the oxidation of the drug. Additionally, exposure to ambient light can induce photodegradation.[2]
Recommended Actions:
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Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
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Protect from Light: Always store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.[2]
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Use High-Purity Solvents: Use anhydrous, high-purity DMSO to minimize oxidative degradation. Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can also help.
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Low-Temperature Storage: For short-term storage, keep aliquots at -20°C or -80°C to slow down degradation kinetics.
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from its degradation products.
Question: I observed a precipitate in my this compound/acetonitrile solution after storing it at -20°C. Is this degradation?
Answer: This is more likely a solubility issue rather than degradation. While this compound is soluble in acetonitrile, its solubility can significantly decrease at lower temperatures, causing it to precipitate out of the solution.
Recommended Actions:
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Confirm Re-dissolution: Before use, allow the solution to warm to room temperature and vortex or sonicate gently to see if the precipitate redissolves. If it fully redissolves, the potency should be unaffected.
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Consider a Co-Solvent: For preparing stock solutions intended for cold storage, using a solvent with better solubility at low temperatures, such as DMSO, is a reliable alternative. You can then perform final dilutions into acetonitrile-based mobile phases or buffers.
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Check for Evaporation: Ensure your storage vials are sealed tightly. Solvent evaporation can concentrate the solution, leading to precipitation upon cooling.
Question: My HPLC analysis of a this compound sample in methanol shows significant peak tailing. How can I resolve this?
Answer: Peak tailing for fluoroquinolones like this compound is often caused by secondary interactions between the basic piperazinyl group on the molecule and residual acidic silanol groups on the silica-based C18 column.
Recommended Actions:
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Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to your mobile phase at a concentration of around 0.1-0.5%. TEA will interact with the active silanol sites and reduce peak tailing.
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Adjust Mobile Phase pH: Using a mobile phase with a slightly acidic pH (e.g., pH 3.5 adjusted with phosphoric acid) can help protonate the piperazinyl group, which can sometimes improve peak shape.
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Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped to minimize the number of available silanol groups.
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Check for Column Degradation: If the problem persists or has worsened over time, your HPLC column may be degrading. Replace it with a new column of the same type to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for preparing this compound stock solutions? this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The approximate solubility is 2 mg/mL in DMSO and 5 mg/mL in DMF. For analytical purposes, mixtures of acetonitrile and water are also commonly used as diluents.
Q2: How should I store this compound stock solutions? For long-term stability, it is recommended to prepare aliquots of your stock solution in amber vials and store them at -20°C or -80°C. Aqueous solutions should not be stored for more than one day.
Q3: What are the main degradation pathways for this compound? The primary degradation pathways for this compound and other fluoroquinolones include oxidation, photodegradation, and hydrolysis. Degradation often involves oxidative modification of the piperazine ring, leading to products like 3'-oxo-sarafloxacin, followed by further oxidation to form ethylene diamine-substituted and aminoquinolone metabolites. Other potential pathways include defluorination and decarboxylation.
Q4: Is a forced degradation study necessary when working with this compound? Yes, if you are developing a quantitative analytical method (like HPLC), a forced degradation study is essential. This study, which involves intentionally exposing this compound to harsh conditions (e.g., acid, base, heat, oxidation, light), helps identify potential degradation products and ensures your method can accurately measure the parent drug without interference, thus proving it is "stability-indicating".
Quantitative Stability & Solubility Data
While comprehensive kinetic data for this compound in various organic solvents is limited in publicly available literature, the following table summarizes known solubility information and provides comparative stability data for other fluoroquinolones to infer potential behavior.
| Compound | Solvent | Solubility / Stability Metric | Value | Conditions |
| This compound HCl | DMSO | Solubility | ~ 2 mg/mL | Not specified |
| This compound HCl | DMF | Solubility | ~ 5 mg/mL | Not specified |
| Moxifloxacin | Acetonitrile | Photodegradation Rate Constant (k) | 2.04 x 10⁻⁴ min⁻¹ | UV Exposure |
| Moxifloxacin | 1-Butanol | Photodegradation Rate Constant (k) | 1.24 x 10⁻⁴ min⁻¹ | UV Exposure |
| Ciprofloxacin | n-Butanol | Solubility | 77.50 µg/mL (0.201 mM) | 25°C |
| Norfloxacin | n-Butanol | Solubility | 225.00 µg/mL (0.705 mM) | 25°C |
This table summarizes data from multiple sources. Researchers should perform their own stability studies for specific solvent systems and experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a validated HPLC method suitable for separating this compound from its potential degradation products.
1. Chromatographic Conditions:
-
HPLC System: An isocratic pumping system with a UV-Vis detector.
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm), or equivalent.
-
Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Column Temperature: 15°C.
-
Injection Volume: 20 µL.
2. Solution Preparation:
-
Mobile Phase: Prepare the 2 mmol/L phosphoric acid solution. Adjust the pH to 3.5 using triethylamine. Mix the acetonitrile, methanol, and pH-adjusted phosphoric acid solution in the specified 30:5:65 ratio. Degas the final mixture by sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 10 mL amber volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for analysis.
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Sample Preparation: Dilute the this compound sample (from a stability study or experiment) with the mobile phase to a concentration that falls within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
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Inject the prepared samples.
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Identify the this compound peak based on the retention time of the standard. Any other peaks may be impurities or degradation products.
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Quantify the amount of this compound remaining in the samples using the calibration curve.
Visualizations
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a chosen organic solvent.
Caption: Workflow for evaluating this compound stability in organic solvents.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical path for troubleshooting the appearance of unexpected peaks during the analysis of this compound.
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
References
Technical Support Center: Troubleshooting Peak Tailing in Sarafloxacin Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during the chromatographic analysis of sarafloxacin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly peak tailing, to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound using reversed-phase HPLC?
A1: The primary cause of peak tailing for this compound, a basic fluoroquinolone antibiotic, is the secondary interaction between the basic functional groups of the molecule and the acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This unwanted interaction leads to a mixed-mode retention mechanism, resulting in asymmetrical peak shapes.[3]
Q2: How does the pH of the mobile phase impact the peak shape of this compound?
A2: The mobile phase pH is a critical parameter. This compound is a basic compound and will be protonated at an acidic pH. At a pH above 3.5, the silanol groups on the silica stationary phase become ionized (negatively charged) and can strongly interact with the positively charged this compound molecules, causing peak tailing.[4] Operating at a lower pH, typically around 3.0-3.5, helps to suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.
Q3: Can column overload lead to peak tailing for this compound?
A3: Yes, injecting an excessive amount of sample onto the column can cause column overload, which is a frequent reason for peak tailing. If you notice that all peaks in your chromatogram are tailing, especially at higher concentrations, it is advisable to dilute your sample and inject a smaller volume. An improvement in peak shape upon dilution is a strong indicator of column overload.
Q4: What is an acceptable peak tailing factor?
A4: While an ideal chromatographic peak is perfectly symmetrical (a Gaussian shape), in practice, some tailing is often observed. For many assays, a peak asymmetry factor (As) or tailing factor greater than 1.5 is considered acceptable. However, for high-resolution separations and accurate quantification, it is best to aim for a tailing factor as close to 1.0 as possible.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing can compromise the resolution, sensitivity, and accurate quantification of this compound. This guide provides a systematic approach to diagnose and resolve this common chromatographic issue.
Step 1: Evaluate and Optimize the Mobile Phase
The composition and pH of the mobile phase are crucial for controlling peak shape.
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pH Adjustment: Ensure the mobile phase is buffered at an appropriate acidic pH, typically between 3.0 and 3.5, to minimize silanol interactions. Phosphoric acid is commonly used for this purpose.
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Use of Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase. TEA can interact with the active silanol sites, effectively masking them from interacting with this compound.
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Buffer Concentration: The concentration of the buffer can also play a role. Increasing the buffer concentration at a mid-range pH can sometimes help to reduce peak tailing.
Step 2: Assess the HPLC Column
The choice and condition of the analytical column are critical for good peak symmetry.
-
Column Chemistry: For the analysis of basic compounds like this compound, it is recommended to use a high-purity, end-capped C18 column. End-capping blocks the majority of residual silanol groups, reducing the sites available for secondary interactions.
-
Column Degradation: Over time, the stationary phase of an HPLC column can degrade, leading to poor peak shapes. If you suspect column degradation, replace it with a new column of the same type to see if the peak shape improves.
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Column Contamination: The accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the chromatography. If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and washing it with a strong solvent. Using a guard column can help protect the analytical column from contamination.
Step 3: Check the HPLC System
Issues with the HPLC instrument itself can contribute to peak tailing.
-
Extra-Column Volume: Excessive dead volume in the system, for instance, from long or wide-bore tubing or poorly made connections between the injector, column, and detector, can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with the appropriate internal diameter.
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System Contamination: Fluoroquinolones can sometimes adsorb to components of the HPLC system, leading to carryover and ghost peaks. Thoroughly flush the entire system with a strong solvent mixture to remove any adsorbed compound.
Step 4: Review Sample Preparation and Injection
The sample itself and how it is introduced to the system can affect peak shape.
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Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
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Sample Clean-up: Inadequate sample clean-up can lead to matrix effects, where co-eluting endogenous substances interfere with the peak shape. Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering contaminants.
Data Summary
The following table summarizes typical chromatographic parameters used in the analysis of this compound, which can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions | Rationale |
| Column | C18, end-capped (e.g., µ-Bondapak C18) | Minimizes secondary interactions with residual silanols. |
| Mobile Phase | Acetonitrile:Methanol:Aqueous Buffer (e.g., 30:5:65 v/v/v) | Provides good separation and elution of this compound. |
| Aqueous Buffer | 2 mmol/L Phosphoric Acid, pH adjusted to 3.5 with Triethylamine | Suppresses silanol ionization and masks active sites. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 15°C | Lower temperatures can sometimes improve peak shape. |
| Detection | UV at 278 nm | This compound has a strong absorbance at this wavelength. |
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol is a general guideline for the HPLC analysis of this compound and can be adapted as needed.
-
Mobile Phase Preparation:
-
Prepare a 2 mmol/L phosphoric acid solution in HPLC-grade water.
-
Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.
-
Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a 30:5:65 (v/v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to the desired concentration range.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).
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Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
Chromatographic Conditions:
-
Set the HPLC system parameters as outlined in the data summary table above.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
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Identify the this compound peak based on its retention time compared to the standard.
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Calculate the peak area and determine the concentration of this compound in the sample.
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Evaluate the peak symmetry by calculating the tailing factor from the chromatogram.
-
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing in this compound analysis.
Caption: Secondary interaction between this compound and ionized silanol groups leading to peak tailing.
References
Technical Support Center: Minimizing Ion Suppression for Sarafloxacin in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of sarafloxacin.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
Q1: Why am I observing low signal intensity or poor sensitivity for this compound?
Low signal intensity for this compound can be a direct result of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source. This leads to inaccurate quantification, poor precision, and reduced sensitivity.[1] Other contributing factors can include suboptimal sample concentration or inefficient ionization.[1]
To troubleshoot this issue, consider the following:
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Evaluate Matrix Effects: Perform a post-extraction spike analysis to quantify the extent of ion suppression. A significantly lower response in the matrix compared to a clean solvent indicates the presence of ion suppression.[1][2]
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting fluoroquinolones like this compound from various tissues.
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Improve Chromatographic Separation: Adjust your LC parameters (e.g., mobile phase gradient, column chemistry) to separate this compound from interfering peaks.
-
Tune Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to enhance this compound's ionization efficiency.
Q2: My results are inconsistent, showing poor precision and accuracy. What could be the cause?
Inconsistent results are often due to variable matrix effects across different samples. If the degree of ion suppression is not constant, it will lead to poor reproducibility.
To address inconsistent results:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS, such as ciprofloxacin-d8, co-elutes with this compound and experiences the same ionization effects, allowing for accurate correction.
-
Thoroughly Homogenize Samples: Ensure that each sample is completely homogenized to guarantee that the subsamples taken for analysis are representative and consistent.
-
Implement Robust Sample Cleanup: Employing a more rigorous sample cleanup method, like Solid-Phase Extraction (SPE) or a well-optimized QuEChERS protocol, can reduce the variability of matrix components.
Q3: I'm seeing poor peak shape or significant peak tailing for this compound. How can I fix this?
Poor peak shape can be caused by matrix interference or column overloading.
To improve peak shape:
-
Enhance Sample Cleanup: Implement a more thorough cleanup step, such as a dispersive SPE (dSPE) cleanup within a QuEChERS protocol, to remove compounds that interfere with the chromatography.
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or gradient to improve the separation of this compound from interfering matrix components.
-
Dilute the Sample Extract: If sensitivity permits, diluting the final extract can reduce the concentration of matrix components being injected onto the column, thereby preventing overloading.
Frequently Asked Questions (FAQs)
Q4: What is ion suppression in the context of this compound analysis?
Ion suppression is a type of matrix effect where molecules co-eluting with this compound from the LC column interfere with its ionization in the mass spectrometer's source. This competition for ionization leads to a decreased signal for this compound, which can result in underestimation of its concentration, reduced sensitivity, and poor precision.
Q5: How can I detect and quantify ion suppression in my this compound assay?
There are two primary methods for evaluating ion suppression:
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Post-Extraction Spike Analysis: In this method, the response of this compound in a clean solvent is compared to its response in a sample matrix that has been spiked with the same concentration of this compound after the extraction process. The percentage of matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
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Post-Column Infusion: This technique involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the constant baseline signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.
Q6: What is the best sample preparation technique to minimize ion suppression for this compound?
While there is no single "best" method for all sample types, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting fluoroquinolones like this compound from complex matrices such as animal tissues. QuEChERS combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (dSPE) cleanup step to efficiently remove a wide range of interferences. For particularly complex matrices, traditional Solid-Phase Extraction (SPE) with an appropriate sorbent (e.g., polymeric or ion-exchange) can also provide excellent cleanup.
Q7: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS is highly recommended when dealing with variable matrix effects, which can cause inconsistent results. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and be affected by ion suppression in the same way. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Q8: Can optimizing the LC-MS/MS instrument parameters help reduce ion suppression?
Yes, optimizing instrument parameters can help mitigate ion suppression to some extent. Key parameters for the electrospray ionization (ESI) source that should be tuned include:
-
Capillary/Spray Voltage: Affects the efficiency of droplet charging.
-
Source/Desolvation Temperature: Influences the evaporation of the solvent from the droplets.
-
Nebulizer and Desolvation Gas Flows: Affects the formation of the aerosol and the desolvation process.
Optimizing these parameters can create more favorable conditions for the ionization of this compound relative to interfering compounds.
Data Presentation
Table 1: Performance of a Validated LC-MS/MS Method for this compound Quantification in Various Matrices
| Parameter | Performance |
| Linearity Range | 0.0040 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.0013 µg/mL |
| Limit of Quantification (LOQ) | 0.0040 µg/mL |
| Accuracy (% Recovery) | 95.3% - 100% |
| Precision (% RSD) | < 3.2% |
Data compiled from a study cited in a comparative guide.
Table 2: Recovery and Precision Data for this compound in Different Animal Tissues using LLE-SPE-GC-MS/MS
| Matrix | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |
| Poultry Meat & Pork | 77.97 - 90.94 | < 7.45 |
This method resulted in weak matrix effects across all tested matrices.
Table 3: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Parameters | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | |
| Precursor Ion | 386.1 |
| Product Ion (Quantifier) | 368.1 |
| Product Ion (Qualifier) | 342.1 |
| Collision Energy (eV) | 28 / 24 (should be optimized per instrument) |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Animal Tissue
This protocol is adapted from a modified QuEChERS method for the analysis of fluoroquinolones in food matrices.
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Homogenization: Weigh 5 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
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Internal Standard Fortification: Spike the sample with a suitable internal standard (e.g., ciprofloxacin-d8) to a final concentration of 100 µg/kg.
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Extraction:
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Add 10 mL of acetonitrile containing 1% formic acid.
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Vortex vigorously for 1 minute.
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Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
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Immediately vortex for another minute to prevent salt agglomeration.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
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Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
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Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
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Prepare Sample Set A (Neat Solution): Spike a known concentration of this compound into a clean solvent (e.g., the initial mobile phase).
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Prepare Sample Set B (Post-Spiked Matrix):
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Take a representative sample of the matrix being tested (e.g., chicken muscle).
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Perform the entire sample preparation procedure (e.g., QuEChERS) on this blank matrix without adding the this compound standard.
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After the final extraction and cleanup step, spike the resulting blank matrix extract with the same known concentration of this compound as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS under identical conditions.
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Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Visualizations
References
dealing with sarafloxacin solubility challenges in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for challenges related to the aqueous solubility of sarafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it available?
This compound is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[1][2] It is commonly available as a hydrochloride salt, which may be anhydrous or hydrated (e.g., trihydrate).[1][3] Understanding the specific form is crucial for accurate molecular weight calculations and experimental design.[3] The hydrochloride salt is more water-soluble than the free base.
Q2: What are the key physicochemical properties of this compound?
This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This property is central to its solubility behavior. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula (Free Base) | C₂₀H₁₇F₂N₃O₃ | |
| Molecular Weight (Free Base) | 385.4 g/mol | |
| Molecular Formula (HCl Salt) | C₂₀H₁₇F₂N₃O₃ • HCl | |
| Molecular Weight (HCl Salt) | 421.8 g/mol | |
| pKa₁ (Carboxylic Acid) | 5.6 - 6.15 | |
| pKa₂ (Piperazinyl Group) | 8.2 - 8.7 | |
| Appearance | White to light yellow powder/crystalline solid |
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound hydrochloride varies significantly depending on the solvent. It has limited solubility in neutral aqueous buffers but is more soluble in organic solvents or at acidic/basic pH.
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Source(s) |
| PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | 1 mg/mL (with ultrasound and heating to 60°C) | |
| DMSO | 2 - 8.33 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL |
Q4: Why is my this compound hydrochloride difficult to dissolve in neutral aqueous buffers like PBS (pH 7.2)?
This compound's solubility is lowest near its isoelectric point, which is the pH where the molecule has a net neutral charge. With pKa values around 5.6 (acidic) and 8.2 (basic), the isoelectric point is near neutral pH. At this pH, the zwitterionic form of the molecule predominates, which has high lipophilicity and thus, poor aqueous solubility. To achieve better solubility, the pH of the buffer should be adjusted to be either acidic (below pH 5.6) or basic (above pH 8.2).
Q5: How should I prepare a stock solution of this compound?
For preparing concentrated stock solutions, using an organic solvent is the most reliable method.
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Dissolve the this compound hydrochloride solid in a suitable organic solvent like DMSO or DMF.
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Purge the solvent with an inert gas before dissolving the compound to improve stability.
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For biological experiments, further dilute the stock solution into your aqueous buffer or isotonic saline immediately before use.
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Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.
Q6: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are susceptible to photodegradation, and this process is pH-dependent. It is recommended to prepare aqueous solutions fresh before use and protect them from light. Storing aqueous solutions for more than one day is not advised.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Problem 1: The compound will not dissolve directly in my aqueous buffer (e.g., PBS at pH 7.2).
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Cause: As explained in FAQ #4, the pH of your buffer is likely near this compound's isoelectric point, where its solubility is minimal.
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Solution Workflow:
References
Technical Support Center: Forced Degradation Studies of Sarafloxacin
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to identify the instability of sarafloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound involves the oxidative degradation of the piperazinyl substituent.[1][2] Metabolic studies have identified key degradation products including 3'-oxo-sarafloxacin, an ethylene diamine-substituted quinolone, and an aminoquinolone.[1][2] Biodegradation studies using Phanerochaete chrysosporium have shown the formation of at least six quantifiable biotransformation products.[3] this compound is also susceptible to photodegradation, and this degradation is pH-dependent.
Q2: Under which conditions is this compound most unstable?
A2: this compound is particularly susceptible to degradation by light and oxidizing agents. While it is reported to be relatively stable in neutral, acidic, and basic solutions under normal conditions, forced degradation studies under more extreme conditions are necessary to fully understand its stability profile. The rate of photodegradation has been observed to increase with a rise in pH.
Q3: What analytical methods are suitable for stability-indicating studies of this compound?
A3: A stability-indicating analytical method must be able to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used and effective method for this purpose. A validated stability-indicating HPLC method ensures that the quantification of this compound is not affected by the presence of its degradants.
Q4: Have any specific degradation products of this compound been identified?
A4: Yes, several degradation products have been identified through metabolic and biodegradation studies. The main metabolites result from the oxidation of the piperazinyl ring.
| Degradation Product/Metabolite | Identification Source | Reference |
| 3'-oxo-sarafloxacin | Metabolism | |
| Ethylene diamine-substituted quinolone | Metabolism | |
| Aminoquinolone | Metabolism | |
| This compound glucuronide | Metabolism (minor) | |
| N-acetyl-sarafloxacin | Metabolism (minor) | |
| Six quantifiable biotransformation products | Biodegradation with P. chrysosporium |
Troubleshooting Guides
Problem: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
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Possible Cause 1: Sample Degradation: this compound is known to be sensitive to light. Inadequate protection from light during sample preparation, storage, or analysis can lead to the formation of photodegradation products.
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Solution: Ensure that all sample and standard solutions are prepared in amber glassware or protected from light by wrapping containers in aluminum foil. Use a cooled autosampler if available to minimize degradation in the instrument.
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Possible Cause 2: System Contamination: Fluoroquinolones can sometimes adsorb to components of the HPLC system, leading to carryover and ghost peaks in subsequent analyses.
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Solution: Implement a rigorous column washing procedure between injections. A mobile phase with a higher organic content or a dedicated wash solution can help remove strongly retained compounds.
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Problem: Poor peak shape (tailing) for the this compound peak.
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Possible Cause: Secondary Silanol Interactions: The basic piperazinyl group of this compound can interact with acidic residual silanols on the surface of silica-based C18 columns, causing peak tailing.
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Solution: Use a modern, end-capped HPLC column to minimize silanol interactions. Alternatively, adding a competing base, such as triethylamine, to the mobile phase can improve peak shape by masking the residual silanols.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The following are general protocols for subjecting this compound to various stress conditions. An appropriate concentration of this compound solution (e.g., 100-1000 µg/mL) should be prepared in a suitable solvent for these studies.
1. Acid Hydrolysis:
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Procedure: Treat the this compound solution with 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2-8 hours).
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Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent concentration of NaOH.
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Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
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Procedure: Treat the this compound solution with 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2-8 hours).
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Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent concentration of HCl.
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Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
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Procedure: Treat the this compound solution with 3-30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
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Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
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Procedure: Expose a solid sample of this compound to dry heat in an oven (e.g., 110 °C) for a specified period (e.g., 30 days). Also, heat a solution of this compound at a specified temperature (e.g., 60-80 °C).
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Analysis: For the solid sample, dissolve it in the mobile phase to the target concentration. For the solution, cool it to room temperature. Analyze both by HPLC.
5. Photolytic Degradation:
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Procedure: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
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Analysis: Analyze the light-exposed and dark control samples by HPLC.
Illustrative Stability-Indicating HPLC Method
This method is based on published analytical procedures for this compound and is suitable for separating the parent drug from its degradation products.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) |
| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 15°C |
| Injection Volume | 20 µL |
Data Presentation
Summary of Forced Degradation Results (Illustrative)
The following table presents illustrative quantitative data from forced degradation studies. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~5% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~8% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% |
| Thermal (Dry Heat) | - | 30 days | 110°C | ~3% |
| Photolytic | ICH Q1B | - | - | ~20% |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways for this compound.
References
Technical Support Center: Enhancing Sarafloxacin Detection in Urine
Welcome to the technical support center for the sensitive detection of sarafloxacin in urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in urine with high sensitivity?
A1: Several highly sensitive methods are employed for the detection of this compound in urine. The most common and effective techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and electrochemical sensors.[1][2][3][4][5] HPLC-FLD is often used due to the intrinsic fluorescence of fluoroquinolones, offering good sensitivity and selectivity. LC-MS/MS provides excellent specificity and is capable of detecting this compound at very low concentrations, making it a powerful tool for trace analysis. Electrochemical sensors are an emerging technology that can offer rapid and sensitive detection.
Q2: How can I improve the recovery of this compound from urine samples during sample preparation?
A2: Low recovery of this compound is often due to inefficient extraction from the complex urine matrix. To improve recovery, consider optimizing your sample preparation protocol. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analyte. Ensure the SPE cartridge type (e.g., C18) and the elution solvent are appropriate for this compound. Liquid-Liquid Extraction (LLE) is another common method; optimizing the extraction solvent and pH can significantly enhance recovery rates. Additionally, ensure that all sample preparation steps, such as weighing, dilution, and extraction, are performed with precision and consistency to minimize variability.
Q3: What are matrix effects and how can I minimize them in my LC-MS/MS analysis of this compound in urine?
A3: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of this compound due to co-eluting compounds from the urine matrix. These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, efficient sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) or a "dilute-and-shoot" approach can be effective. The dilute-and-shoot method involves simply diluting the urine sample to reduce the concentration of interfering substances, though this may also decrease the analyte concentration. Using a matrix-matched calibration curve, where standards are prepared in a blank urine matrix, can also help to compensate for consistent matrix effects.
Q4: I am observing peak tailing in my HPLC chromatogram. What are the possible causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors. One common cause is column overload, so ensure your sample concentration is within the linear range of the column. Another possibility is the degradation of the stationary phase of the column; if the column is old, consider replacing it. The pH of the mobile phase can also affect the peak shape of this compound, so ensure it is properly buffered. Inconsistent mobile phase composition due to improper mixing can also contribute to this issue.
Troubleshooting Guides
Issue 1: Low Sensitivity/High Limit of Detection (LOD)
| Potential Cause | Troubleshooting Step |
| Inefficient Sample Extraction and Cleanup | Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the chosen sorbent and elution/extraction solvents are ideal for this compound. For complex matrices, consider a more rigorous cleanup method. |
| Suboptimal Instrumental Parameters | For HPLC-FLD, ensure the excitation and emission wavelengths are optimized for this compound. For LC-MS/MS, optimize the ionization source parameters and select the most sensitive precursor-product ion transitions. |
| Matrix Effects (Signal Suppression) | Implement strategies to minimize matrix effects, such as improving sample cleanup, using matrix-matched calibrants, or employing an internal standard. A simple "dilute-and-shoot" method can also reduce matrix interference. |
| Analyte Degradation | Ensure proper storage of urine samples (e.g., at -20°C) to prevent degradation of this compound. Avoid prolonged exposure to light, as fluoroquinolones can be light-sensitive. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol, from initial measurement to final extraction. Use calibrated pipettes and balances. |
| Instrument Variability | Perform regular system suitability tests to ensure the analytical instrument is performing within specified parameters. Check for fluctuations in detector response and pump performance. |
| Inconsistent Manual Integration of Peaks | Use a standardized and validated method for peak integration. If possible, use automated peak integration software to ensure consistency. |
| Variable Matrix Effects | Ensure consistent and thorough homogenization of each urine sample before taking an aliquot for analysis to ensure the subsample is representative. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and other fluoroquinolones in various studies.
Table 1: HPLC-based Methods
| Analyte | Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| Norfloxacin | HPLC-FLD | Urine | 6 | 20 | |
| Ciprofloxacin | HPLC-FLD | Urine | 10 | 34 | |
| Levofloxacin | HPLC-FLD | Urine | 7 | 24 | |
| Moxifloxacin | HPLC-FLD | Urine | 6 | 20 | |
| This compound | HPLC | - | - | - |
Table 2: LC-MS/MS and Other Methods
| Analyte | Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | GC-MS/MS | Poultry Meat, Pork | 1.0 | 2.0 | |
| Enrofloxacin | GC-MS/MS | Poultry Meat, Pork | 1.0 | 2.0 | |
| Ofloxacin | GC-MS/MS | Poultry Meat, Pork | 0.2 | 0.4 | |
| Danofloxacin | GC-MS/MS | Poultry Meat, Pork | 1.0 | 2.0 | |
| Multi-class antibiotics | LC-QqQ-MS/MS | Urine | - | 0.3-7.5 µg/L |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for HPLC-FLD Analysis
This protocol is a generalized procedure based on common practices for fluoroquinolone extraction from urine.
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Sample Pre-treatment:
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Thaw the frozen urine sample to room temperature.
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Vortex the sample for 1 minute to ensure homogeneity.
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Centrifuge the urine sample at 4000 rpm for 10 minutes.
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Take a 1.0 mL aliquot of the supernatant for extraction.
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SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
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Load the 1.0 mL urine aliquot onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water to remove interfering substances.
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Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
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Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1.0 mL of the mobile phase.
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Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
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Protocol 2: "Dilute-and-Shoot" Sample Preparation for LC-MS/MS
This is a simplified method suitable for rapid screening.
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Sample Dilution:
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Thaw the frozen urine sample to room temperature and vortex.
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Dilute the urine sample 1:10 (or another appropriate dilution factor) with the initial mobile phase or a suitable buffer.
-
-
Centrifugation:
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Centrifuge the diluted sample at 10,000 rpm for 5 minutes to pellet any particulates.
-
-
Filtration and Analysis:
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Take the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
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Visualizations
Caption: Workflow for this compound Detection in Urine using SPE and HPLC-FLD.
Caption: Workflow for this compound Detection using a "Dilute-and-Shoot" Method.
References
- 1. Electrochemical sensor for the sensitive determination of norfloxacin in human urine and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of this compound by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 18 antibiotics in urine using LC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjol.info.vn [vjol.info.vn]
- 5. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sarafloxacin MIC Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in sarafloxacin Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Gram-negative bacteria like E. coli, the primary target is DNA gyrase.[3] By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, which is a critical step for initiating DNA replication and transcription.[3][4] This ultimately leads to the cessation of DNA synthesis and cell death.
Q2: What are the established quality control (QC) ranges for this compound MIC testing?
A2: Adhering to established quality control ranges is crucial for ensuring the accuracy and reproducibility of your MIC results. The following table summarizes the acceptable QC ranges for this compound using the broth microdilution method with specific ATCC® reference strains, as established by the former National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI). Failure to obtain results within these ranges may signal an issue with the test methodology, reagents, or the QC strain itself.
Data Presentation
Table 1: Broth Microdilution MIC Quality Control Ranges for this compound
| QC Strain | ATCC® No. | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 0.12 - 1 |
| Enterococcus faecalis | 29212 | 0.5 - 2 |
Table 2: Factors Influencing this compound MIC Values
| Factor | Effect on MIC | Recommended Action |
| Divalent Cations (Mg²⁺, Ca²⁺) | Increased concentrations can elevate MIC values. | Use cation-adjusted Mueller-Hinton Broth (CAMHB). |
| pH of Medium | A lower (more acidic) pH can increase MIC values. | Ensure the pH of Mueller-Hinton Broth is between 7.2 and 7.4. |
| Inoculum Density | An excessively high inoculum can lead to falsely elevated MICs. | Standardize the inoculum to a 0.5 McFarland standard, which is approximately 5 x 10⁵ CFU/mL for broth microdilution. |
| Drug Storage | Improper storage can cause degradation and reduced potency. | Store this compound powder and stock solutions at 4°C, protected from light. |
| Testing Method | Agar dilution MICs can be about one log₂ dilution higher than broth microdilution MICs. | Be consistent with the chosen method and note the potential for inherent differences when comparing results. |
Troubleshooting Guide
Q3: My this compound MIC results are consistently higher than expected. What are the potential causes?
A3: Several factors can contribute to unexpectedly high MIC values:
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Cation Concentration: The presence of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) in the testing medium can chelate fluoroquinolones, reducing their bioavailability and leading to increased MICs. Ensure you are using properly prepared, cation-adjusted Mueller-Hinton Broth (CAMHB).
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pH of the Medium: The activity of many fluoroquinolones, including this compound, is sensitive to pH. A lower, more acidic pH of the culture medium can result in higher MIC values. It is important to verify that the pH of your Mueller-Hinton Broth is within the recommended range of 7.2-7.4.
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Inoculum Density: An inoculum concentration that is too high can overwhelm the antibiotic, leading to falsely elevated MIC results. It is critical to standardize the bacterial inoculum to the correct density, typically equivalent to a 0.5 McFarland standard (approximately 5 x 10⁵ CFU/mL for broth microdilution).
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Drug Potency and Storage: Improper storage of this compound powder or stock solutions can lead to degradation and reduced potency. This compound should be stored at 4°C and protected from light.
Q4: I'm observing significant variability between broth microdilution and agar dilution MIC results. Why is this happening?
A4: It has been documented that this compound agar dilution MIC results can be approximately one log₂ dilution higher than those from broth microdilution. This inherent difference can explain some level of variability. However, if the discrepancies are erratic or larger than expected, consider these potential issues:
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Binding of the Drug: this compound may bind to components within the agar, which would reduce its effective concentration and lead to higher apparent MICs.
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Endpoint Determination: The visual determination of growth inhibition can be more subjective in one method compared to the other, leading to reader-dependent variability.
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Inconsistent Reagent Preparation: Any differences in the preparation of the media or the drug dilutions between the two methods can introduce significant variability.
Q5: My quality control (QC) strain results are out of the acceptable range. What steps should I take?
A5: When QC results fall outside the established ranges, it indicates a potential problem with the testing system. Follow a systematic approach to identify the source of the error. The diagram below illustrates a troubleshooting workflow for out-of-range QC results.
Mandatory Visualizations
Caption: Standard experimental workflow for broth microdilution MIC testing.
Caption: Troubleshooting workflow for out-of-range QC MIC results.
Experimental Protocols
Broth Microdilution Susceptibility Testing Protocol
This protocol is adapted from standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.
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Inoculum Preparation: a. Select three to five well-isolated colonies of the test organism from a non-selective agar plate. b. Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., tryptic soy broth). c. Incubate the broth culture at 35°C until its turbidity is equivalent to or exceeds that of a 0.5 McFarland standard. d. Adjust the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
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Inoculation of Microtiter Plate: a. Further dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. b. Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. c. Include a growth control well (CAMHB with bacteria, no drug) and a sterility control well (uninoculated CAMHB) on each plate.
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Incubation: a. Cover the microtiter plate to prevent evaporation. b. Incubate the plate at 35°C for 16 to 20 hours in ambient air.
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Interpretation of Results: a. After incubation, examine the plate for bacterial growth. This can be done visually or with a plate reader. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
References
Technical Support Center: Optimization of Sarafloxacin Derivatization for GC-MS Analysis
Welcome to the technical support center for the optimization of sarafloxacin derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak in Chromatogram | Incomplete Derivatization: The reaction may not have gone to completion due to suboptimal conditions.[1] | - Optimize Reaction Time and Temperature: Experiment with increasing the reaction time and/or temperature. For some silylation reactions, heating to 75°C for 45 minutes or longer may be necessary.[1] - Ensure Anhydrous Conditions: The presence of water can hinder the derivatization reaction and hydrolyze the derivatives.[1][2] Ensure all glassware is thoroughly dried and consider using a desiccant during reagent storage. - Increase Reagent Concentration: Use a molar excess of the derivatizing agent to ensure the reaction proceeds to completion. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[1] |
| Degradation of Analyte or Derivative: this compound or its derivative may be unstable under the experimental conditions. | - Check pH: Ensure the pH of the sample extract is appropriate before derivatization. - Evaluate Thermal Stability: High temperatures in the GC inlet can sometimes lead to the degradation of thermally labile derivatives. Consider optimizing the injection port temperature. | |
| Poor Peak Shape (Tailing or Splitting) | Active Sites in the GC System: Polar analytes can interact with active sites in the injector, column, or detector, leading to peak tailing. | - Deactivate Glassware: Silanize glassware to mask polar Si-OH groups and prevent sample adsorption. - Use a Guard Column: A guard column can help trap non-volatile residues and protect the analytical column. - Check for Column Degradation: The stationary phase of the column may be degraded. Consider conditioning or replacing the column. |
| Co-elution with Matrix Components: Interfering substances from the sample matrix can affect peak shape. | - Improve Sample Cleanup: Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove more interfering compounds. Polymeric sorbents are often effective for fluoroquinolones. | |
| Inconsistent Results (Poor Reproducibility) | Variability in Sample Preparation: Inconsistent execution of extraction and derivatization steps can lead to variable results. | - Standardize Procedures: Ensure precise and consistent execution of all steps, including sample weighing, solvent volumes, and reaction times. - Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for variability in extraction and derivatization efficiency. |
| Instability of Derivatives: The formed derivatives may not be stable over time. | - Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation. - Investigate Derivative Stability: Conduct a stability study of the derivatized analyte at different storage conditions (e.g., room temperature, 4°C). | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Matrix Components: Compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer. | - Enhance Sample Cleanup: Utilize more selective SPE sorbents or perform a multi-step cleanup procedure. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for this compound for GC-MS analysis?
A1: Common derivatization approaches for compounds with active hydrogens like this compound, which contains a carboxylic acid and a secondary amine group, include silylation and alkylation. Trimethylsilyl diazomethane (TMSD) has been successfully used as an alkylating agent for the analysis of this compound and other fluoroquinolones in poultry and pork. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are also widely used for derivatizing active hydrogens.
Q2: How do I choose the right derivatization reagent?
A2: The choice of reagent depends on the functional groups present in the analyte and the desired properties of the derivative. For this compound, the primary targets for derivatization are the carboxylic acid and the secondary amine groups.
-
Alkylation reagents like TMSD will primarily esterify the carboxylic acid.
-
Silylation reagents like BSTFA can react with both the carboxylic acid and the secondary amine. The reactivity follows the general order: alcohol > phenol > carboxylic acid > amine > amide.
Q3: My derivatization reaction is not working. What should I check first?
A3: First, ensure that your sample extract is completely dry, as moisture can significantly inhibit the derivatization reaction. Next, verify that you are using a sufficient excess of the derivatization reagent. Finally, check your reaction time and temperature, as these parameters are crucial for the reaction to go to completion.
Q4: How can I be sure the derivatization reaction is complete?
A4: To monitor the progress of the derivatization, you can analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when the peak corresponding to the underivatized this compound disappears and the peak for the derivatized product reaches a maximum and stable response.
Q5: Is it possible to perform the derivatization directly in the GC inlet?
A5: Yes, on-line derivatization, also known as in-port derivatization, is possible for some reactions, such as methylation using reagents like tetramethyl ammonium hydroxide (TMAH). This technique can automate the process and reduce sample handling. However, the feasibility depends on the specific reagent and analyte.
Experimental Protocols
Protocol 1: Sample Preparation using LLE-SPE for this compound Analysis
This protocol describes a general procedure for the extraction and cleanup of this compound from tissue samples prior to derivatization.
-
Homogenization: Homogenize a representative portion of the tissue sample.
-
Liquid-Liquid Extraction (LLE):
-
To the homogenized sample, add a suitable extraction solvent (e.g., an acidified organic solvent like acetonitrile).
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the supernatant containing the analyte.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by water.
-
Load the supernatant from the LLE step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound from the cartridge with a stronger solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dry residue is now ready for derivatization.
Protocol 2: Derivatization of this compound using Alkylation
This protocol is based on the use of Trimethylsilyl diazomethane (TMSD).
-
Reconstitution: Reconstitute the dried sample extract from Protocol 1 in a suitable solvent.
-
Derivatization:
-
Add the TMSD derivatizing agent to the sample vial.
-
Shake thoroughly to mix.
-
Allow the reaction to proceed in the dark at room temperature for at least 30 minutes.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following tables summarize key performance metrics for the GC-MS analysis of this compound after derivatization.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analyte | Method | Derivatizing Agent | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | GC-MS/MS | Trimethylsilyl diazomethane | 1.0 | 2.0 |
Table 2: Recovery Rates and Precision for this compound Analysis
| Analyte | Matrix | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Poultry Meat & Pork | 77.97 - 92.23 | < 7.45 | |
| This compound | Poultry Meat & Pork | 77.97 - 90.94 | < 7.45 |
Visualizations
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Chemical Derivatization of this compound for GC-MS.
References
Technical Support Center: Managing Sarafloxacin Adsorption to Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the adsorption of sarafloxacin to laboratory ware during analysis. Adsorption to surfaces can lead to significant analyte loss, resulting in inaccurate and unreliable data. The following resources are designed to help you identify, troubleshoot, and mitigate these issues.
Troubleshooting Guide
Low or inconsistent recovery of this compound is a common problem that can often be attributed to its adsorption to the surfaces of laboratory equipment. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Low Analyte Recovery
Possible Cause 1: Adsorption to Glassware
This compound, a fluoroquinolone antibiotic, can adsorb to the silanol groups present on the surface of borosilicate glass. This interaction is particularly problematic at neutral to slightly acidic pH.
-
Solution 1: pH Adjustment. The pH of the sample solution can significantly influence the extent of adsorption. For this compound, maintaining a more acidic or basic pH can minimize interactions with glass surfaces.
-
Solution 2: Silanization of Glassware. Deactivating the glass surface by silanization can significantly reduce adsorption.[1][2][3] This process replaces the active silanol groups with a hydrophobic layer, preventing this compound from binding.[4]
Possible Cause 2: Adsorption to Plasticware
Polypropylene and other plastics can also adsorb this compound, primarily through hydrophobic interactions.[5] The extent of this adsorption can vary depending on the specific type of plastic and the composition of the sample solution.
-
Solution 1: Use of Low-Binding Microplates and Tubes. Several manufacturers offer labware with surfaces specifically treated to reduce the binding of molecules.
-
Solution 2: Addition of Organic Solvents. Incorporating organic solvents like acetonitrile or methanol into your sample diluent can help reduce adsorption to plastic surfaces by keeping this compound in solution.
-
Solution 3: Selection of Appropriate Plasticware. If possible, test different types of plasticware (e.g., polypropylene, polyethylene) to identify the material with the lowest binding affinity for this compound under your experimental conditions.
Problem: Inconsistent or Irreproducible Results
Possible Cause 1: Variable Adsorption Due to Matrix Effects
Components in the sample matrix (e.g., proteins, lipids) can either enhance or mitigate the adsorption of this compound to labware, leading to inconsistent results.
-
Solution: Consistent Sample Preparation. Ensure that all samples are treated identically throughout the experimental workflow. Use a consistent type of labware and sample diluent for all standards, controls, and unknown samples.
Possible Cause 2: Leaching of Contaminants from Plasticware
Chemicals such as mold release agents, antioxidants, and plasticizers can leach from plastic labware into the sample, potentially interfering with the analysis and affecting the recovery of this compound.
-
Solution 1: Pre-washing Plasticware. Rinsing plastic tubes and plates with the sample solvent before use can help remove some surface contaminants.
-
Solution 2: Use of High-Quality Plasticware. Opt for plasticware from reputable manufacturers that certify their products to be free of interfering extractables and leachables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound adsorption to labware?
A1: this compound can adsorb to labware through two primary mechanisms:
-
Electrostatic Interactions: The molecule's charge, which is pH-dependent, can interact with charged groups on the surface of labware. For instance, the positively charged amine groups of this compound can interact with the negatively charged silanol groups on glass surfaces.
-
Hydrophobic Interactions: The non-polar regions of the this compound molecule can interact with hydrophobic surfaces, which is the primary mode of adsorption to plastics like polypropylene.
Q2: How does pH affect this compound adsorption?
A2: The pH of the solution is a critical factor. The photodegradation of this compound has been shown to be most rapid around pH 8. The stability of this compound hydrochloride in aqueous solutions is significantly influenced by pH, especially under light exposure. While specific data on this compound adsorption at different pH values is limited, studies on other fluoroquinolones suggest that adsorption to surfaces like soil decreases as pH increases. For silica-based materials, adjusting the pH away from the point where strong electrostatic interactions occur can reduce adsorption.
Q3: Is polypropylene or borosilicate glass better for handling this compound solutions?
A3: Both materials present challenges. Borosilicate glass can adsorb this compound via electrostatic interactions, while polypropylene can adsorb it through hydrophobic interactions. Untreated glass vials have been shown to adsorb a significant number of peptides through both electrostatic and hydrophobic interactions. For some biomolecules, polypropylene can show less adsorption than glass, but for others, the opposite is true. The choice of material may depend on the specific experimental conditions. It is recommended to perform a recovery study with your specific solutions to determine the most suitable material. Using low-binding polypropylene or silanized glass is generally recommended.
Q4: Will adding an organic solvent to my sample completely prevent adsorption?
A4: Adding an organic solvent like acetonitrile or methanol can significantly reduce adsorption, particularly to plastic surfaces, by increasing the solubility of this compound in the liquid phase. However, it may not completely eliminate it. The optimal concentration of the organic solvent should be determined empirically.
Q5: What is silanization and how does it work?
A5: Silanization is a chemical process that modifies a surface by covalently bonding silane molecules to it. In the context of laboratory glassware, it is used to create a hydrophobic surface by reacting the silanol groups (Si-OH) on the glass with a silanizing agent, such as dichlorodimethylsilane. This prevents polar molecules like this compound from adsorbing to the glass.
Q6: Are there any alternatives to silanization?
A6: Yes, using low-binding plasticware is a common alternative. Additionally, some manufacturers offer pre-silanized glassware. For specific applications, coating the glassware with a polymer like polyethylene glycol (PEG) can also reduce non-specific binding.
Data Summary
The following tables summarize qualitative and semi-quantitative data regarding the factors affecting this compound adsorption and mitigation strategies. Direct quantitative comparisons for this compound are limited in the literature; therefore, data from related compounds and general principles are included.
Table 1: Influence of Labware Material on Analyte Adsorption
| Labware Material | Primary Adsorption Mechanism | Potential for this compound Adsorption | Mitigation Strategies |
| Borosilicate Glass | Electrostatic interactions with silanol groups | High, especially at neutral pH | Silanization, pH adjustment |
| Polypropylene | Hydrophobic interactions | High | Use of low-binding plastics, addition of organic solvents |
| Silanized Glass | Minimal | Low | Proper silanization protocol |
Table 2: Effect of Solution Properties on this compound Adsorption
| Solution Parameter | Effect on Adsorption | Recommendations |
| pH | Influences the charge of this compound and the surface charge of glass. Adsorption is often pH-dependent. | Optimize solution pH to minimize electrostatic interactions. A study on this compound removal showed maximum adsorption at pH 5.0-6.0. |
| Organic Solvent (e.g., Acetonitrile) | Reduces hydrophobic interactions with plastic surfaces. | Add a percentage of organic solvent to the sample diluent. |
| Ionic Strength | Can influence electrostatic interactions. | Maintain consistent ionic strength across all samples and standards. |
Experimental Protocols
Protocol 1: Silanization of Borosilicate Glassware
This protocol describes a standard procedure for silanizing glassware to minimize the adsorption of this compound. Caution: Silanizing agents are hazardous. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Glassware to be silanized
-
Detergent
-
Deionized water
-
Acetone
-
Toluene
-
Methanol
-
5% (v/v) Dichlorodimethylsilane in heptane or toluene
-
Oven
Procedure:
-
Cleaning: Thoroughly wash the glassware with detergent and water, followed by rinses with deionized water, and finally acetone to ensure it is completely dry.
-
Silanization: In a fume hood, immerse the dry glassware in a 5% solution of dichlorodimethylsilane in a non-polar solvent like heptane or toluene for 15-30 minutes. Ensure all surfaces that will come into contact with the sample are coated.
-
Rinsing: Decant the silanizing solution and rinse the glassware three times with toluene to remove excess reagent.
-
Methanol Wash: Rinse the glassware with methanol to react with any remaining chlorosilane groups.
-
Final Rinse and Drying: Rinse the glassware with methanol followed by acetone. Dry the glassware in an oven at >100°C overnight before use.
Protocol 2: Evaluation of this compound Recovery from Different Labware
This protocol provides a framework for comparing the recovery of this compound from different types of labware to determine the most suitable option for your experiments.
Materials:
-
This compound stock solution
-
Sample diluent (e.g., buffer with or without organic solvent)
-
Labware to be tested (e.g., polypropylene tubes, borosilicate glass tubes, silanized glass tubes)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation of Test Solutions: Prepare a known concentration of this compound in your sample diluent.
-
Incubation: Aliquot the this compound solution into each type of labware being tested (in triplicate). Include a control sample in a low-adsorption vial if available.
-
Equilibration: Gently agitate the samples for a period that mimics your typical sample handling and analysis time (e.g., 1 hour).
-
Analysis: Transfer the solutions from the test labware to analytical vials (if necessary) and quantify the concentration of this compound using a validated analytical method.
-
Calculation of Recovery: Calculate the percent recovery for each labware type relative to the initial concentration or the control sample.
% Recovery = (Measured Concentration / Initial Concentration) * 100
Visualizations
Caption: Workflow for this compound analysis with key points for mitigating adsorption.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Sarafloxacin in Eggs
This guide provides a comprehensive comparison of different analytical methods for the quantitative determination of sarafloxacin, a fluoroquinolone antibiotic, in eggs. The data presented is compiled from single-laboratory validation studies, offering a comparative overview of method performance for researchers, scientists, and drug development professionals. In the European Union, this compound is not approved for use in animals from which eggs are produced for human consumption, making sensitive and reliable detection methods crucial for food safety.[1][2]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of three common chromatographic methods for this compound detection in eggs.
| Parameter | Micellar Liquid Chromatography (MLC) with Fluorescence Detection | High-Performance Liquid Chromatography (HPLC) with Programmable Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity | R² > 0.9991[1][3][4] | R² > 0.9989 | - |
| Limit of Detection (LOD) | 0.01–0.05 mg/kg | 0.2 ng/g | 0.005-2.00 µg/kg |
| Limit of Quantitation (LOQ) | 0.025–0.150 mg/kg | 1 ng/g | 0.015-6.00 µg/kg |
| Recovery | 85.8% to 109.8% | 87–102% | 70.8% to 116.1% |
| Precision (RSD) | < 14.0% | 2–26% | < 14% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound in eggs using different analytical techniques.
Caption: General experimental workflow for this compound analysis in eggs.
Caption: Key parameters for analytical method validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Micellar Liquid Chromatography (MLC) with Fluorescence Detection
This method offers an environmentally friendly and high-throughput screening approach.
-
Sample Preparation:
-
Homogenize the egg sample.
-
A specific volume of the homogenized sample is mixed with a micellar solution (e.g., 0.05 M sodium dodecyl sulfate).
-
The mixture is shaken and ultrasonicated to ensure complete extraction of the analytes.
-
The resulting solution is filtered and directly injected into the HPLC system.
-
-
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase: A micellar mobile phase, for instance, composed of 0.05 M sodium dodecyl sulfate, 7.5% 1-propanol, and 0.5% triethylamine, buffered at pH 3 with phosphate salt.
-
Detection: Fluorescence detection is used for monitoring the signal.
-
High-Performance Liquid Chromatography (HPLC) with Programmable Fluorescence Detection
This method combines liquid-liquid extraction with an automated online sample cleanup system for high-throughput analysis.
-
Sample Preparation:
-
Homogenize the egg sample.
-
Perform a liquid-liquid extraction.
-
Utilize an automated trace enrichment of dialysates (ASTED) system for online microdialysis and sample cleanup.
-
-
Instrumental Analysis:
-
Instrument: HPLC system coupled with a programmable fluorescence detector.
-
Detection: The programmable fluorescence detector allows for sensitive and selective detection of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of multi-class veterinary drug residues, including this compound.
-
Sample Preparation:
-
Homogenize the egg sample.
-
Extract the sample with a solvent mixture, such as acetonitrile and water, often with the addition of a chelating agent like EDTA.
-
The extract is then centrifuged and concentrated before analysis.
-
-
Instrumental Analysis:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and this compound Using Micellar Liquid Chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Sarafloxacin and Enrofloxacin Efficacy in Chickens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two fluoroquinolone antibiotics, sarafloxacin and enrofloxacin, in the treatment of bacterial infections in chickens. The following sections present a detailed analysis of their in vitro activity, clinical efficacy in managing colibacillosis, and their pharmacokinetic profiles. Experimental protocols for the cited studies are also provided to facilitate reproducibility and further research.
In Vitro Susceptibility
The in vitro efficacy of an antimicrobial agent is a crucial indicator of its potential clinical success. The minimum inhibitory concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.
A comparative study on the efficacies of enrofloxacin and this compound against an Escherichia coli challenge strain in chickens revealed that enrofloxacin demonstrated a lower MIC, suggesting higher in vitro potency against the tested E. coli strain.[1] Specifically, the MIC for enrofloxacin was 0.015 µg/mL, while for this compound it was 0.03 µg/mL.[1][2]
Further studies have established MICs for these fluoroquinolones against other avian pathogens, as detailed in the table below.
| Antimicrobial Agent | Pathogen | MIC (µg/mL) |
| Enrofloxacin | Escherichia coli | 0.015[1][2] |
| This compound | Escherichia coli | 0.03 |
| Enrofloxacin | Mycoplasma gallisepticum | 0.14 |
| This compound | Mycoplasma gallisepticum | 0.37 |
| Enrofloxacin | Mycoplasma synoviae | 1.82 |
| This compound | Mycoplasma synoviae | 1.76 |
Clinical Efficacy in Colibacillosis Challenge
A direct comparative study evaluated the efficacy of enrofloxacin and this compound in treating colisepticemia in a model of infectious bronchitis virus-Escherichia coli in chickens. The results demonstrated a clear difference in the clinical outcomes between the two treatments.
Enrofloxacin-treated birds showed significantly lower mortality, morbidity, and mean air sac lesion scores compared to the this compound-treated and non-medicated groups. Furthermore, a significantly lower proportion of birds treated with enrofloxacin had severe lesions. Overall, the study concluded that enrofloxacin was more efficacious than this compound for the treatment of colisepticemia in chickens when administered via drinking water.
Another study focusing on this compound in broilers experimentally infected with E. coli found that a dose of 5 mg/kg for 3 days reduced mortality from 75% to 27%. Higher doses of 5 and 10 mg/kg administered shortly after infection completely prevented mortality.
The following table summarizes the key clinical efficacy findings from a comparative study.
| Treatment Group | Morbidity (%) | Mortality (%) | Mean Air Sac Lesion Score | Clinical Efficacy Index |
| Enrofloxacin (Continuous) | 16.7 | 10.0 | 0.60 | 8.0 |
| Enrofloxacin (Pulsed) | 21.1 | 12.2 | 0.83 | 7.5 |
| This compound (Continuous) | 36.7 | 25.6 | 1.80 | 5.0 |
| This compound (Pulsed) | 43.3 | 28.9 | 2.05 | 4.3 |
| Infected, Nonmedicated | 60.0 | 45.6 | 2.85 | 1.8 |
| Noninfected, Nonmedicated | 0.0 | 0.0 | 0.0 | 10.0 |
Pharmacokinetic Profiles
While direct head-to-head pharmacokinetic comparative studies are limited, individual studies provide valuable insights into the disposition of this compound and enrofloxacin in chickens.
A study on enrofloxacin administered orally to broiler chickens at a dose of 10 mg/kg reported a maximum plasma concentration (Cmax) of 2.44 ± 0.06 µg/ml, achieved at a time to maximum concentration (Tmax) of 1.64 ± 0.04 hours. The oral bioavailability was found to be 64.0 ± 0.2%.
For this compound, a study in Muscovy ducks (a different avian species) following a 10 mg/kg oral dose showed a Cmax of 2.03 ± 0.73 μg/mL at a Tmax of 0.44 ± 0.16 h, with a high bioavailability of 97.6%. It is important to note that pharmacokinetic parameters can vary between species.
| Pharmacokinetic Parameter | Enrofloxacin (Chickens) | This compound (Muscovy Ducks) |
| Dose | 10 mg/kg (oral) | 10 mg/kg (oral) |
| Cmax | 2.44 ± 0.06 µg/ml | 2.03 ± 0.73 μg/mL |
| Tmax | 1.64 ± 0.04 hours | 0.44 ± 0.16 h |
| Bioavailability | 64.0 ± 0.2% | 97.6% |
| Elimination Half-life (t1/2β) | 14.23 ± 0.46 hours | 8.21 ± 0.64 h |
Experimental Protocols
In Vitro Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of the fluoroquinolones for the E. coli challenge strain were determined using a standard broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS). For avian mycoplasmas, a serial broth dilution method was employed, with the MIC identified by a color change of the pH indicator phenol red in the culture media.
Clinical Efficacy Study in Colibacillosis
An infectious bronchitis virus-Escherichia coli model of colisepticemia was utilized. Eight groups of 90 chicks each were used in the study. The medication (enrofloxacin or this compound) was administered in the drinking water, either continuously or in a pulsed manner. The efficacy of the treatments was evaluated based on morbidity, mortality, mean air sac lesion scores, and a calculated clinical efficacy index.
Visualizations
Caption: Simplified signaling pathway for the mechanism of action of fluoroquinolones.
Caption: Experimental workflow for the colibacillosis challenge study.
Conclusion
Based on the available experimental data, enrofloxacin demonstrates superior in vitro activity against the tested E. coli strain and greater clinical efficacy in a colisepticemia challenge model in chickens when compared to this compound. While both drugs are effective fluoroquinolones, the evidence suggests that enrofloxacin may be a more potent option for the treatment of colibacillosis in poultry. The pharmacokinetic data, although not from a direct comparative study, provides a basis for understanding the disposition of these drugs in broiler chickens. It is important to note that both this compound and enrofloxacin are subject to regulatory oversight regarding their use in poultry to mitigate the development of antimicrobial resistance.
References
A Comparative Guide: Sarafloxacin Versus Ciprofloxacin Activity Against Pathogenic E. coli
For researchers and drug development professionals navigating the landscape of antimicrobial agents, understanding the nuanced differences between fluoroquinolones is critical. This guide provides an objective, data-driven comparison of sarafloxacin, a fluoroquinolone developed for veterinary use, and ciprofloxacin, a widely used antibiotic in both human and veterinary medicine, focusing on their activity against pathogenic Escherichia coli.
Mechanism of Action: A Shared Pathway
Both this compound and ciprofloxacin are synthetic fluoroquinolone antibiotics that exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target. These enzymes are essential for managing DNA topology during replication, repair, and recombination. By binding to the enzyme-DNA complex, these antibiotics inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1]
Resistance to fluoroquinolones in E. coli primarily arises from specific chromosomal mutations in the quinolone resistance-determining regions (QRDR) of the genes encoding these target enzymes, particularly gyrA and parC.[2] Additionally, reduced drug accumulation due to the overexpression of efflux pumps or decreased outer membrane permeability can contribute to resistance.[3]
Caption: Fluoroquinolone mechanism of action against E. coli.
In Vitro Activity: Susceptibility Benchmarks
The minimum inhibitory concentration (MIC) is a crucial metric for assessing an antibiotic's in vitro potency. While direct, large-scale comparative studies testing this compound and ciprofloxacin against the same panels of pathogenic E. coli are limited, data from various sources allow for an informed comparison. This compound was developed for veterinary use, particularly in poultry, so the most relevant data pertains to avian pathogenic E. coli (APEC).
One study noted that this compound is comparable to ciprofloxacin in its ability to inhibit a wide variety of bacterial species at concentrations of ≤ 1.0 or ≤ 2.0 µg/mL.[4] More specific data reveals the MIC of this compound against an APEC challenge strain used in an in vivo study was 0.03 µg/mL. For comparison, the MIC of enrofloxacin, a fluoroquinolone extensively metabolized to ciprofloxacin in vivo, was 0.015 µg/mL against the same strain, suggesting a higher in vitro potency.
The tables below summarize key MIC values for both drugs against various E. coli strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against E. coli
| E. coli Strain | MIC (µg/mL) | Testing Method |
|---|---|---|
| APEC Challenge Strain | 0.03 | Not Specified |
| ATCC 25922 | 0.008 - 0.03 | Broth Microdilution |
| Colibacillosis Isolates (Susceptible) | ≤ 0.06 | Not Specified |
| Colibacillosis Isolates (Resistant) | ≥ 0.25 | Not Specified |
| E. coli O78 | 0.125 - 0.25 | Broth Microdilution |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin Against E. coli
| E. coli Isolates | MIC Range (µg/mL) | Source Context |
|---|---|---|
| APEC (53.85% resistant) | Not specified; resistance common | Diseased Broiler Chicks |
| Commensal from Chickens | 4 to >128 | High prevalence of resistance |
| Human Uncomplicated Cystitis | 2 to 256 | Ciprofloxacin-nonsusceptible strains |
In Vivo Efficacy: A Clinical Comparison in Poultry
A direct comparative study in a chicken model of colisepticemia (an infection caused by APEC) provides valuable insights into the clinical efficacy of this compound relative to other fluoroquinolones. In this model, the efficacy of this compound was compared to enrofloxacin and danofloxacin.
The results indicated that enrofloxacin was more efficacious than both danofloxacin and this compound for treating colisepticemia in chickens when administered via drinking water. Birds treated with enrofloxacin showed significantly lower mortality, morbidity, and mean air sac lesion scores compared to those treated with this compound. Similarly, danofloxacin was found to be more effective than this compound.
Table 3: Comparative In Vivo Efficacy in an Experimental E. coli Infection in Chickens
| Parameter | Enrofloxacin Treatment | Danofloxacin Treatment | This compound Treatment | Control (Infected, No Drug) |
|---|---|---|---|---|
| Mortality | 6.7% - 11.0%* | 16.8% - 19.2%* | >19.2% | 43.5% |
| Morbidity | Significantly lower than control* | Significantly lower than this compound | Higher than enrofloxacin & danofloxacin | 89% |
| Mean Air Sac Lesion Score | Significantly lower than this compound & danofloxacin | Significantly lower than this compound | Higher than enrofloxacin & danofloxacin | 2.58 |
| Overall Clinical Efficacy | Superior to danofloxacin & this compound | Superior to this compound | Less effective than enrofloxacin & danofloxacin | N/A |
*Note: Values represent ranges for continuous and pulsed medication. The study concluded enrofloxacin was significantly more efficacious than this compound.
Experimental Protocols
The assessment of antimicrobial activity relies on standardized and reproducible methods. The following outlines the typical workflow for determining the in vitro efficacy of antimicrobial agents like this compound and ciprofloxacin.
Caption: General workflow for antimicrobial susceptibility testing (AST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
-
Inoculum Preparation: A suspension of the test E. coli isolate is prepared in a sterile broth or saline solution. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final target concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: The antimicrobial agent (this compound or ciprofloxacin) is prepared and serially diluted (typically two-fold) across the wells of a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth + bacteria, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Both this compound and ciprofloxacin are potent fluoroquinolones effective against pathogenic E. coli. The available data suggests that while this compound is active, other fluoroquinolones like enrofloxacin (a metabolic precursor to ciprofloxacin) may exhibit greater in vitro potency and in vivo clinical efficacy against avian pathogenic E. coli in poultry models. The choice between these antibiotics for research or development should be guided by the specific target pathogen, the host species, and the growing prevalence of fluoroquinolone resistance, which is a significant concern for E. coli from both human and animal sources. The provided experimental frameworks offer a standardized basis for conducting further comparative studies.
References
- 1. Comparison of the Efficacies of Three Fluoroquinolone Antimicrobial Agents, Given as Continuous or Pulsed-Water Medication, against Escherichia coli Infection in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-Laboratory Validation of a Sarafloxacin Analytical Method
This guide provides a comprehensive overview of the inter-laboratory validation process for an analytical method to determine sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. While a formal multi-laboratory study for a single standardized this compound method is not publicly documented, this guide synthesizes data from various single-laboratory validation studies to present a comparative performance analysis. This approach simulates an inter-laboratory comparison and underscores the importance of such studies in establishing robust and reliable analytical methods for regulatory and research purposes.
Inter-laboratory validation, or a collaborative study, is a critical step in method standardization. It assesses the reproducibility and robustness of a method when performed by different analysts in different laboratories using various equipment. This process is essential for ensuring that a method will produce consistent and accurate results under diverse conditions.[1]
Logical Workflow for Inter-Laboratory Validation
The process of an inter-laboratory validation study follows a structured workflow. This begins with the development and single-laboratory validation of the analytical method. Once the method is deemed robust, a detailed protocol is distributed to participating laboratories. Each laboratory analyzes identical, blind samples, and the results are statistically evaluated to determine the method's overall performance and reproducibility.
References
A Comparative Guide to the In Vitro Activity of Sarafloxacin Against Contemporary Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), of sarafloxacin against a selection of contemporary fluoroquinolones. The data presented is intended to inform research and development in the fields of veterinary and human medicine.
Introduction to this compound and Comparator Fluoroquinolones
This compound is a fluoroquinolone antibiotic that has been primarily developed for veterinary use, particularly in poultry.[1] Like other fluoroquinolones, it exhibits broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]
For a comprehensive comparison, this guide evaluates this compound against the following contemporary fluoroquinolones:
-
Ciprofloxacin: A widely used second-generation fluoroquinolone in human and veterinary medicine with potent activity against Gram-negative bacteria.[3]
-
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity against Gram-positive bacteria compared to ciprofloxacin.[4]
-
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive and anaerobic bacteria.
-
Gemifloxacin: A newer generation fluoroquinolone known for its potent activity against Streptococcus pneumoniae.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values of this compound and contemporary fluoroquinolones against various bacterial pathogens. The data has been compiled from multiple studies, and it is important to note that direct comparisons are most accurate when data is sourced from the same study using identical methodologies. MIC90 values, representing the concentration required to inhibit 90% of the tested isolates, are presented where available.
Table 1: Comparative MIC90 Values (µg/mL) of this compound and Other Fluoroquinolones against Gram-Negative Bacteria
| Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Escherichia coli | 0.03 | 0.25 | 1.0 | 0.5 | 0.12 |
| Pseudomonas aeruginosa | 1.0 | 1.0 | 2.0 | 4.0 | 8.0 |
Table 2: Comparative MIC90 Values (µg/mL) of this compound and Other Fluoroquinolones against Gram-Positive Bacteria
| Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Staphylococcus aureus | 0.25 | 1.0 | 1.0 | 0.25 | 0.06 |
| Enterococcus faecalis | 2.0 | 2.0 | 2.0 | 1.0 | 0.5 |
| Streptococcus pneumoniae | Not widely reported | 1.0 | 1.0 | 0.25 | 0.06 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC data presented in this guide is primarily determined using the broth microdilution method, following the standards of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Stock Solutions:
-
Stock solutions of each fluoroquinolone are prepared from standardized powders of known potency.
-
The powder is dissolved in a suitable solvent (e.g., water or a dilute acid/base solution) to create a high-concentration stock solution.
-
Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of each antimicrobial agent is prepared in a 96-well microtiter plate using CAMHB.
-
The final volume in each well is typically 100 µL.
-
Each plate includes a growth control well (no antimicrobial) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
The test bacterium is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth is assessed visually or by using a microplate reader.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of action of fluoroquinolones and the experimental workflow for MIC determination.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Caption: Experimental workflow for MIC determination by broth microdilution.
Summary and Conclusion
Based on the available in vitro data, this compound demonstrates comparable activity to ciprofloxacin and enrofloxacin against many veterinary pathogens. Against Gram-negative organisms like E. coli, this compound shows potent activity. However, when compared to the broader panel of contemporary fluoroquinolones, particularly the newer generations, its activity against certain Gram-positive pathogens such as Streptococcus pneumoniae is less well-documented and may be comparatively lower.
The provided data underscores the importance of selecting fluoroquinolones based on the target pathogen and local resistance patterns. While this compound remains a relevant antimicrobial in veterinary medicine, the enhanced Gram-positive and anaerobic coverage of newer fluoroquinolones like moxifloxacin and gemifloxacin makes them critical for treating specific infections in human medicine.
Further direct comparative studies are warranted to fully elucidate the activity spectrum of this compound against a wider range of contemporary fluoroquinolones and clinically important bacterial isolates from both human and animal sources. Such studies will be invaluable for guiding the appropriate use of these important antimicrobial agents and for the development of future generations of fluoroquinolones.
References
- 1. In vitro susceptibility testing and quality control parameters for this compound (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Levofloxacin and sparfloxacin: new quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ELISA Methods for Sarafloxacin Detection
For researchers, scientists, and drug development professionals, the accurate quantification of sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine, is crucial for food safety, regulatory compliance, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and validation.
Overview of HPLC and ELISA for this compound Analysis
HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. It is considered a confirmatory method due to its high specificity and accuracy.[1][2] When coupled with fluorescence or mass spectrometry detectors, HPLC methods can achieve very low limits of detection for this compound in various matrices like poultry muscle and eggs.[3][4]
ELISA, on the other hand, is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[2] It is often used as a screening tool due to its high throughput, rapidity, and cost-effectiveness. Competitive ELISA is the typical format used for small molecules like this compound, where the this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
Performance Data Comparison
Table 1: Performance of HPLC Methods for this compound Quantification
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection (in Chicken Muscle) |
| Linearity Range | 0.0040 - 2.0 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.997 | Not Specified |
| Limit of Detection (LOD) | 0.0013 µg/mL | 0.6 ng/g |
| Limit of Quantification (LOQ) | 0.0040 µg/mL | Not Specified |
| Accuracy (% Recovery) | 95.3% - 100% | 60% - 93% |
| Precision (% RSD) | < 3.2% | Not Specified |
Table 2: Performance of ELISA Methods for this compound Quantification
| Parameter | This compound (SAR) ELISA Kit 1 | This compound (SAR) ELISA Kit 2 |
| Assay Range | 0.05 - 4.05 ppb (ng/mL) | 0.1 - 8.1 ppb (ng/mL) |
| Sensitivity/LOD | 0.05 ppb (ng/mL) | 0.1 ppb (ng/mL) |
| Detection Limits in Matrices | Pork, beef, lamb, chicken, duck, fish, shrimp, egg: 3 ppb; Serum: 10 ppb | Tissue: 0.3 ppb; Honey: 0.4 ppb; Milk: 3 ppb; Egg: 3 ppb |
| Recovery Rate | 90% ± 30% | 85% ± 15% |
| Precision (% CV) | < 10% | < 10% |
| Assay Time | 55 min | 45 min for incubation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound in Chicken Muscle
This method is suitable for the determination of this compound residues in poultry tissue.
-
Sample Preparation:
-
Homogenize chicken muscle tissue.
-
Perform a bufferized solvent extraction using a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile.
-
Use n-hexane partitioning and centrifugation for cleanup.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation at 278 nm and emission at 450 nm).
-
-
Quantification:
-
A calibration curve is generated using this compound standards of known concentrations.
-
The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol describes a competitive ELISA for the detection of this compound in various food matrices.
-
Principle: This assay is based on the competition between this compound in the sample and a this compound-protein conjugate coated on the microtiter plate for a limited number of anti-sarafloxacin antibodies. The amount of antibody bound to the plate is inversely proportional to the this compound concentration in the sample.
-
Procedure:
-
Coating: The wells of a 96-well microtiter plate are pre-coated with a this compound-ovalbumin (OVA) conjugate.
-
Competitive Reaction: this compound standards or prepared samples are added to the wells, followed by the addition of a specific anti-sarafloxacin antibody. The plate is incubated to allow for competition.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells, which binds to the primary antibody.
-
Washing: Another washing step is performed to remove the unbound secondary antibody-enzyme conjugate.
-
Substrate Development: A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity and is calculated based on a standard curve.
-
Method Comparison Workflow
The following diagram illustrates the general workflows for the analysis of this compound using HPLC and ELISA.
Caption: Comparative workflow of HPLC and ELISA for this compound analysis.
References
Selecting the Optimal SPE Cartridge for Sarafloxacin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of sarafloxacin, a fluoroquinolone antibiotic, the selection of an appropriate Solid-Phase Extraction (SPE) cartridge is a critical step in ensuring accurate and reliable results. This guide provides an objective comparison of the performance characteristics of different SPE cartridges for this compound extraction, supported by experimental data from various studies.
Performance Characteristics of SPE Cartridges
The choice of an SPE sorbent significantly impacts recovery rates, matrix effects, and overall method sensitivity. The following table summarizes the performance of various SPE cartridge types for the extraction of this compound and other fluoroquinolones from different biological matrices.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Analyte(s) | Average Recovery (%) | Matrix Effect | Reference |
| Mixed-Mode | Anion-Exchange & Cation-Exchange | Chicken Plasma | Marbofloxacin, Ciprofloxacin, Enrofloxacin, Difloxacin | 61.9 - 84.8 | No significant matrix effects observed. | [1] |
| Polymeric Reversed-Phase | Hydrophilic-Lipophilic Balanced (HLB) | Poultry Meat & Pork | Enrofloxacin, Ofloxacin, this compound, Danofloxacin | 77.97 - 92.23 | Weak matrix effects reported. | [2][3] |
| Molecularly Imprinted Polymer (MIP) | Ciprofloxacin-imprinted polymer | Bovine Kidney | This compound, Enrofloxacin, Norfloxacin, Ciprofloxacin | Comparable to polymeric mixed-mode SPE | Marginal ion-suppression and enhancement observed. | [4] |
| Molecularly Imprinted Polymer (MIP) | Not specified | Honey | Fluoroquinolones | ~79 (Absolute Recovery) | Marginal ion-suppression and enhancement observed. | [4] |
| Silica-Based Reversed-Phase | C18 | Chicken Muscle | Difloxacin, this compound | Not explicitly stated, but method was validated with satisfying results. | Not explicitly stated. | |
| Anion-Exchange | Strong Anion-Exchanger | Baby Food | Quinolones and Fluoroquinolones | Method enabled simultaneous determination. | Not explicitly stated. |
Key Observations:
-
Mixed-mode SPE cartridges have demonstrated the ability to provide good recoveries while minimizing matrix effects, a significant advantage in complex matrices like plasma.
-
Polymeric reversed-phase cartridges , such as Oasis HLB, offer high recovery rates for a broad range of fluoroquinolones in challenging matrices like poultry and pork.
-
Molecularly Imprinted Polymers (MIPs) provide high selectivity for the target analytes, leading to cleaner extracts. While recovery may be comparable to other methods, the enhanced selectivity can be beneficial for reducing interferences.
-
Silica-based C18 cartridges are a conventional choice and have been successfully used for this compound analysis, though detailed comparative performance data against newer generation sorbents is less available in the provided literature.
Experimental Workflow and Protocols
A generalized experimental workflow for the solid-phase extraction of this compound from biological matrices is illustrated below. This process typically involves sample pre-treatment, SPE, and subsequent analysis.
Detailed Experimental Protocol Example (Adapted from Poultry and Pork Analysis)
This protocol provides a representative example of an SPE procedure for this compound. Optimization is crucial for different matrices and analytical endpoints.
1. Sample Pre-treatment:
-
Homogenize 5 g of tissue sample.
-
Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and an acidic or basic aqueous solution).
-
Vortex or shake vigorously, followed by centrifugation to separate the supernatant.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) sequentially with a suitable organic solvent (e.g., methanol) followed by water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances. This step is critical for reducing matrix effects.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent.
3. Final Analysis:
-
The eluate is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
-
Analysis is commonly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.
Breakthrough Volume: A Critical Performance Parameter
Breakthrough volume is defined as the volume of sample that can be loaded onto an SPE cartridge before the analyte begins to elute unretained. Exceeding the breakthrough volume will lead to incomplete retention and, consequently, lower recovery of the analyte. While specific breakthrough volume data for this compound on various cartridges was not detailed in the reviewed literature, its determination is crucial during method development.
Determining Breakthrough Volume:
A common experimental approach involves loading a continuous stream of a standard solution of this compound onto the SPE cartridge and monitoring the eluate for the presence of the analyte. The volume at which the analyte is detected in the eluate signifies the breakthrough volume.
Conclusion
The selection of an SPE cartridge for this compound analysis is a multi-faceted decision that depends on the sample matrix, the required level of sensitivity, and the available analytical instrumentation.
-
For complex matrices where matrix effects are a primary concern, mixed-mode SPE cartridges offer a robust solution.
-
When high recovery is the main objective, polymeric reversed-phase sorbents like HLB are an excellent choice.
-
For applications demanding high selectivity and cleaner extracts, Molecularly Imprinted Polymers present a promising, albeit more specialized, alternative.
Researchers should carefully validate their chosen SPE method, paying close attention to recovery, matrix effects, and breakthrough volume to ensure the generation of high-quality, reliable data in their this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmation of enrofloxacin, ofloxacin, this compound and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Sarafloxacin and Third-Generation Fluoroquinolones: Efficacy and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sarafloxacin, a fluoroquinolone antibiotic, with that of third-generation fluoroquinolones. The information presented herein is supported by experimental data from in vitro and in vivo studies to facilitate informed decisions in research and drug development.
Executive Summary
This compound, a fluoroquinolone developed primarily for veterinary use, demonstrates a broad spectrum of antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] While it has shown efficacy against various pathogens, particularly in the context of avian diseases, its direct comparison with third-generation fluoroquinolones—such as levofloxacin, moxifloxacin, and gemifloxacin—reveals nuances in their activity spectra and potency. Third-generation fluoroquinolones generally exhibit enhanced activity against Gram-positive organisms, including key human pathogens like Streptococcus pneumoniae, while maintaining robust activity against Gram-negative bacteria.[3][4] This guide synthesizes available data to provide a comparative overview of their in vitro efficacy, pharmacokinetic profiles, and underlying mechanisms of action.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into DNA and relieving torsional stress during replication and transcription.[1] In many Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating daughter chromosomes after replication. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.
In Vitro Efficacy: A Comparative Overview
The in vitro efficacy of this compound and third-generation fluoroquinolones is summarized below based on Minimum Inhibitory Concentration (MIC) data. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Third-Generation Fluoroquinolones against Selected Gram-Positive Bacteria
| Bacterial Species | This compound (MIC) | Levofloxacin (MIC) | Moxifloxacin (MIC) | Gemifloxacin (MIC) | Sparfloxacin (MIC) |
| Staphylococcus aureus (MSSA) | 0.06 - 0.25 | 0.25 - 1.0 | 0.06 - 0.25 | 0.03 | 0.12 - 0.5 |
| Staphylococcus aureus (MRSA) | - | 1.0 - >32 | 0.12 - >32 | 0.06 - 0.5 | 0.5 - >16 |
| Streptococcus pneumoniae | - | 1.0 | 0.25 | 0.03 | 0.5 |
| Enterococcus faecalis | 0.5 - 2.0 | 1.0 - 8.0 | 0.5 - 4.0 | 0.12 - 2.0 | 1.0 - 8.0 |
| Peptostreptococcus spp. | 0.125 (MIC50) | - | - | - | - |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Third-Generation Fluoroquinolones against Selected Gram-Negative Bacteria
| Bacterial Species | This compound (MIC) | Levofloxacin (MIC) | Moxifloxacin (MIC) | Gemifloxacin (MIC) | Sparfloxacin (MIC) |
| Escherichia coli | 0.008 - 0.03 | 0.03 - 0.25 | 0.03 - 0.25 | 0.015 - 0.12 | 0.015 - 0.12 |
| Pseudomonas aeruginosa | 0.12 - 1.0 | 0.5 - 8.0 | 2.0 - >16 | 1.0 - 16 | 1.0 - 16 |
| Haemophilus influenzae | - | 0.015 - 0.06 | 0.015 - 0.06 | ≤0.008 - 0.03 | 0.015 - 0.06 |
| Moraxella catarrhalis | - | 0.03 - 0.12 | 0.03 - 0.12 | 0.015 - 0.06 | 0.03 - 0.12 |
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic are critical determinants of its in vivo efficacy. The table below provides a comparative summary of key pharmacokinetic parameters for this compound and selected third-generation fluoroquinolones.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Bioavailability (%) | ~60 (broilers), 97.6 (ducks) | ~99 | ~90 | ~71 |
| Elimination Half-life (h) | 2.5 - 8.2 (species dependent) | 6 - 8 | 12 | 7 - 12 |
| Protein Binding (%) | ~39 | 24 - 38 | 30 - 50 | 55 - 73 |
| Primary Route of Elimination | Renal and Hepatic | Primarily Renal | Hepatic | Renal and Fecal |
Note: Pharmacokinetic parameters can vary based on species, age, health status, and other factors.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of fluoroquinolones.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to achieve a starting concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the subsequent wells across the plate. Discard 50 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the final bacterial inoculum, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Murine Systemic Infection Model for In Vivo Efficacy
This protocol describes a general murine model for assessing the in vivo efficacy of fluoroquinolones against systemic bacterial infections.
-
Animal Model:
-
Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Acclimatize animals for at least 7 days before the experiment.
-
-
Infection:
-
Prepare a standardized bacterial suspension in a suitable medium (e.g., saline or broth).
-
Infect mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a predetermined lethal or sublethal dose of the pathogen.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the fluoroquinolone (e.g., this compound or a third-generation comparator) at various dose levels via a relevant route (e.g., oral gavage or subcutaneous injection).
-
Include a vehicle control group receiving the same volume of the vehicle used to dissolve the drug.
-
-
Efficacy Assessment:
-
Monitor animal survival daily for a specified period (e.g., 7-14 days).
-
In sublethal infection models, euthanize animals at predetermined time points and collect target organs (e.g., spleen, liver, lungs).
-
Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare bacterial loads between treatment groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a broad-spectrum fluoroquinolone with demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria, particularly those of veterinary importance. When compared to third-generation fluoroquinolones, this compound's activity against key human respiratory and systemic pathogens appears to be less potent. Third-generation agents like levofloxacin, moxifloxacin, and gemifloxacin generally offer enhanced in vitro activity against Streptococcus pneumoniae and other Gram-positive cocci. The selection of a fluoroquinolone for research or development should be guided by the target pathogen, the desired spectrum of activity, and the pharmacokinetic profile required for the intended application. The experimental protocols provided in this guide offer a standardized framework for conducting further comparative studies.
References
Establishing Maximum Residue Limits for Sarafloxacin in Animal Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory standards and scientific data essential for establishing Maximum Residue Limits (MRLs) for sarafloxacin in various animal tissues. This compound, a fluoroquinolone antibiotic, is utilized in veterinary medicine to treat bacterial infections in poultry and fish.[1] Ensuring that residues of this drug in edible tissues do not pose a risk to human health is a critical aspect of food safety, governed by MRLs established by international and national regulatory bodies.[2][3]
Comparative Analysis of this compound MRLs
Regulatory agencies worldwide have established MRLs for this compound in different animal tissues to ensure consumer safety.[4] These limits are based on extensive toxicological and residue depletion studies.[5] The following table summarizes the MRLs for this compound in key food-producing animals as set by various regulatory authorities.
| Regulatory Body | Animal Species | Tissue | MRL (µg/kg) |
| Codex Alimentarius | Chicken, Turkey | Muscle | 10 |
| Liver | 80 | ||
| Kidney | 80 | ||
| Fat | 20 | ||
| European Union (EU) | Chicken | Skin and fat | 10 |
| Liver | 100 | ||
| Salmonidae | Muscle and skin in natural proportions | 30 | |
| Singapore | Fin fish | Muscle and skin (in their natural proportion) | 30 |
| Poultry | Muscle | Not Specified | |
| Liver | 80 | ||
| Kidney | 80 | ||
| Fat | 20 |
Residue Depletion Studies: A Comparative Overview
Understanding the rate at which this compound depletes from animal tissues is fundamental to determining appropriate withdrawal periods and ensuring compliance with MRLs. The data below, derived from various studies, highlights the depletion of this compound in different poultry species.
Table 2: this compound Residue Depletion in Black-Bone Silky Fowl Tissues Following Oral Administration
| Withdrawal Time | Muscle (µg/kg) | Liver (µg/kg) |
| 1 day | 366.88 ± 129.51 | 120.35 ± 46.86 |
| 43.25 days | 45.46 ± 12.94 | - |
Note: A dash (-) indicates that specific data was not provided in the cited study.
Table 3: this compound (as a metabolite of Difloxacin) Residue Depletion in Broiler Chicken Tissues Following Oral Administration
| Withdrawal Time | Muscle (µg/kg) | Kidney (µg/kg) |
| 1 day | 10.4 ± 1.2 | 136.4 ± 18.3 |
Note: The study provided a range for mean concentrations of difloxacin and this compound combined. The values for muscle and kidney represent the lower and upper bounds of this compound concentration, respectively, as this compound is the primary metabolite. A specific value for liver and skin + fat for this compound alone was not detailed.
Experimental Protocols for this compound Residue Analysis
Accurate quantification of this compound residues is crucial for MRL enforcement. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (MS/MS) are commonly employed methods.
Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: Weigh 2 g of homogenized tissue (e.g., fish muscle) into a 50 mL polypropylene centrifuge tube.
-
Fortification: For quality control and calibration, spike with a known concentration of this compound standard solution.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents to remove interfering matrix components.
-
Final Extract Preparation: Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatographic Determination in Channel Catfish Muscle
-
Extraction: this compound is extracted from fillet tissue with acetonitrile–water (1+1).
-
Partitioning: The extract is centrifuged, and the supernatant is partitioned with hexane.
-
Filtration and Evaporation: The aqueous fraction is filtered through a 0.45 μm filter and evaporated to dryness.
-
Reconstitution and Protein Precipitation: The sample is redissolved with 20% acetonitrile–methanol (3 + 2) and 80% trifluoroacetic acid (0.1%), then centrifuged and filtered to remove proteins.
-
Chromatographic Analysis: Samples are analyzed by chromatography with gradient elution on a C18 column and with fluorescence detection (excitation at 280 nm and emission above 389 nm).
Visualizing Key Processes
To aid in the understanding of the workflows involved in establishing and monitoring this compound MRLs, the following diagrams are provided.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. pharmaknowl.com [pharmaknowl.com]
- 5. bvl.bund.de [bvl.bund.de]
A Comparative Guide to Sarafloxacin Resistance Development in Salmonella
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the development of sarafloxacin resistance in different Salmonella serovars, supported by experimental data and detailed methodologies. The information is intended to aid in the understanding of resistance mechanisms and to inform the development of new antimicrobial strategies.
Comparative Analysis of Fluoroquinolone Resistance Development in Salmonella Serovars
The development of resistance to fluoroquinolones, including this compound, can vary among different Salmonella serovars. Studies on the related fluoroquinolone, ciprofloxacin, have shown that serovars such as Salmonella Indiana (SI) may develop resistance more rapidly and to a higher level than Salmonella Typhimurium (ST) and Salmonella Enteritidis (SE).[1][2] This difference is often linked to higher mutation frequencies in key resistance genes.[1][2]
The primary mechanisms driving this resistance are consistent across serovars and include mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the drug's target enzymes, DNA gyrase and topoisomerase IV, respectively. Additionally, the overexpression of efflux pumps, particularly the AcrAB-TolC system, plays a significant role by actively removing the antibiotic from the bacterial cell.
The following table summarizes key comparative data on the development of fluoroquinolone resistance in different Salmonella serovars, which can be extrapolated to understand potential differences in this compound resistance.
| Parameter | Salmonella Typhimurium (ST) | Salmonella Enteritidis (SE) | Salmonella Indiana (SI) |
| Rate of Resistance Development | Moderate | Moderate | Rapid[1] |
| Mutation Frequency | Lower than SI | Lower than SI | 10¹-10⁴ higher than ST and SE |
| Primary Resistance Mechanisms | - Overexpression of AcrAB-TolC efflux pump. - Mutations in gyrA (e.g., D87N) and gyrB (e.g., S464F). | - Initially, increased expression of the AcrAB-TolC regulatory gene ramA, which then decreases as resistance develops. - Mutations in gyrA (e.g., D87G) and gyrB (e.g., E466D). | - Increased expression of the AcrAB-TolC efflux pump. - Single or double mutations in gyrA with or without a single parC mutation (e.g., T57S). |
| Efflux Pump Activity | Overexpression of AcrAB-TolC is a key factor. | Involvement of AcrAB-TolC and potentially other active efflux pumps. | Significant increase in AcrAB-TolC efflux pump expression. |
Experimental Protocols
In Vitro Induction of this compound Resistance in Salmonella
This protocol is adapted from methodologies used for inducing ciprofloxacin resistance and can be applied for a comparative study of this compound resistance development in different Salmonella serovars.
1. Bacterial Strains and Culture Conditions:
- Select susceptible wild-type strains of the desired Salmonella serovars (e.g., S. Typhimurium, S. Enteritidis, S. Indiana).
- Grow the strains in Mueller-Hinton (MH) broth or on MH agar plates at 37°C.
2. Determination of Minimum Inhibitory Concentration (MIC):
- Determine the initial MIC of this compound for each susceptible strain using the broth microdilution or agar dilution method according to CLSI or EUCAST guidelines.
3. Stepwise Selection of Resistant Mutants:
- Inoculate the susceptible parent strain into MH broth containing this compound at a concentration of 0.5x the initial MIC.
- Incubate at 37°C for 24 hours.
- Plate the culture onto MH agar containing this compound at 2x and 4x the initial MIC.
- Incubate the plates at 37°C for 48 hours.
- Select colonies that grow at the highest concentration of this compound and determine their new MIC.
- Repeat the process by subculturing the selected resistant mutants in increasing concentrations of this compound (e.g., 2x, 4x, 8x, and 16x the previous MIC).
- Continue this stepwise selection until a desired level of resistance is achieved or no further increase in MIC is observed.
4. Analysis of Resistance Mechanisms:
- QRDR Sequencing: Extract genomic DNA from the parent and resistant mutant strains. Amplify the QRDRs of the gyrA, gyrB, parC, and parE genes using PCR. Sequence the PCR products to identify mutations.
- Efflux Pump Gene Expression: Quantify the expression levels of efflux pump genes (e.g., acrA, acrB, tolC) and their regulators (e.g., ramA, marA) using quantitative real-time PCR (qRT-PCR).
This compound Susceptibility Testing
The following are standard protocols for determining the susceptibility of Salmonella to this compound.
Disk Diffusion Method:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place a this compound-impregnated disk onto the agar surface.
-
Incubation: Incubate the plate at 35°C for 16 to 18 hours.
-
Interpretation: Measure the diameter of the zone of inhibition and interpret the results based on established breakpoints.
Agar Dilution Method:
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound.
-
Inoculation: Spot-inoculate a standardized bacterial suspension onto each plate.
-
Incubation: Incubate the plates at 35°C for 16 to 20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing Resistance Pathways
The development of this compound resistance in Salmonella is a multifactorial process. The following diagrams illustrate the key signaling pathways and the experimental workflow for studying resistance development.
References
A Comparative Guide to the Validation of Screening Methods for Multiple Fluoroquinolones, Including Sarafloxacin
For researchers, scientists, and drug development professionals, the accurate and reliable screening of multiple fluoroquinolone residues, including sarafloxacin, in various matrices is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of commonly employed analytical methods, supported by experimental data, to aid in the selection and validation of an appropriate screening strategy.
The validation of an analytical method is crucial to ensure the reliability and consistency of results. Key performance parameters evaluated during validation include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability.[1]
Comparison of Analytical Methods for Fluoroquinolone Screening
Several analytical techniques are utilized for the detection and quantification of fluoroquinolone residues. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Capillary Electrophoresis (CE) are among the most prevalent instrumental methods.[2] Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid screening alternative.[3]
The following tables summarize the performance of different analytical methods for the determination of this compound and other fluoroquinolones based on published single-laboratory validation studies.
Table 1: Performance Characteristics of a Validated HPLC Method for this compound [2]
| Parameter | Performance |
| Linearity Range | 0.0040 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.0013 µg/mL |
| Limit of Quantification (LOQ) | 0.0040 µg/mL |
| Accuracy (% Recovery) | 95.3% - 100% |
| Precision (% RSD) | < 3.2% |
Table 2: Comparative Performance of Different Analytical Methods for Fluoroquinolone Quantification
| Parameter | HPLC with UV Detection | Micellar Liquid Chromatography (MLC) | GC-MS/MS (derivatized) | Capillary Electrophoresis (CE) |
| Linearity Range | 0.0040 - 2.0 µg/mL[2] | Not Specified | Not Specified | 1 - 20 µg/mL (this compound) |
| LOD | 0.0013 µg/mL (this compound) | Not Specified | 2 ng/g (this compound in liver) | 0.8 µg/mL (this compound) |
| LOQ | 0.0040 µg/mL (this compound) | 2.0 µg/kg | Not Specified | Not Specified |
| Accuracy (% Recovery) | 95.3% - 100% (this compound) | 77.97% - 90.94% (this compound) | Generally 60-93% for multiple fluoroquinolones | 82.4% - 92.9% (this compound in beef) |
| Precision (% RSD) | < 3.2% (this compound) | < 7.45% (this compound) | Excellent | < 7.8% (intraday and interday for this compound) |
Table 3: Performance of a Multi-Residue LC-MS/MS Method for Fluoroquinolones in Chicken Tissue
| Fluoroquinolone | Matrix | LOD (ng/g) | Recovery (%) |
| This compound | Liver | 2 | 60-93 |
| This compound | Muscle | 0.6 | 60-93 |
| Ciprofloxacin | Liver | 2 | 60-93 |
| Ciprofloxacin | Muscle | 1.5 | 60-93 |
| Enrofloxacin | Liver | 0.3 | 60-93 |
| Enrofloxacin | Muscle | 0.2 | 60-93 |
| Danofloxacin | Liver | 0.2 | 60-93 |
| Danofloxacin | Muscle | 0.1 | 60-93 |
Experimental Workflow for Method Validation
The validation of a screening method for multiple fluoroquinolones typically follows a structured workflow to ensure all performance characteristics are adequately assessed.
General workflow for the validation of an analytical method.
Detailed Experimental Protocols
Below are generalized methodologies for some of the key analytical techniques used for fluoroquinolone screening.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and an appropriate buffer (e.g., phosphate buffer), with pH adjusted to around 3.5. A typical ratio might be 30:5:65 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 278 nm.
-
Column Temperature: 15°C.
-
-
Sample Preparation:
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water.
-
For tissue samples, homogenization followed by solid-phase extraction (SPE) for cleanup and pre-concentration is necessary.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This highly sensitive and selective method is used for determining fluoroquinolone residues in complex matrices like poultry and pork. A derivatization step is required to make the analytes volatile.
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Perform liquid-liquid extraction.
-
Follow with solid-phase extraction for sample cleanup.
-
Use a derivatizing agent such as Trimethylsilyl diazomethane.
-
-
Instrumental Analysis:
-
Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
Capillary Electrophoresis (CE)
CE offers an alternative to HPLC with advantages in terms of speed and sample consumption.
-
Sample Preparation:
-
Homogenize the tissue sample (e.g., chicken muscle).
-
Perform solid-phase extraction (C18) for cleanup and pre-concentration.
-
-
Electrophoretic Conditions:
-
Instrument: Capillary Electrophoresis system with a photodiode array detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, 35 mmol/L H₃BO₃/Na₂B₄O₇ buffer at pH 8.8.
-
Separation Voltage: 25 kV.
-
Temperature: 22°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid screening method based on antigen-antibody reactions. A direct competitive ELISA has been developed for the broad-range detection of fluoroquinolones.
-
Principle:
-
Anti-sarafloxacin antibodies are used in combination with a norfloxacin conjugate.
-
-
Sample Preparation:
-
A simple and rapid extraction with a 1:1 mixture of methanol and phosphate-buffered saline (pH 7.4).
-
-
Assay Performance:
-
The assay can detect a wide range of fluoroquinolones, including this compound, norfloxacin, ciprofloxacin, and enrofloxacin, in various matrices like kidney, muscle, egg, and fish.
-
Detection capabilities (CCβ) for most compounds were below 10 µg/kg.
-
References
Assessing the In Vitro Equivalence of Sarafloxacin Salt Forms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interchangeability of different salt forms of an active pharmaceutical ingredient (API) is a critical aspect of preclinical and formulation studies. This guide provides a framework for assessing the in vitro equivalence of different salt forms of sarafloxacin, with a focus on this compound hydrochloride, for which the most extensive data is publicly available. While direct comparative studies on various this compound salts are limited in the public domain, this document outlines the key parameters and experimental protocols necessary to conduct such an evaluation.
This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4] This mechanism leads to breaks in the bacterial chromosome and ultimately cell death.[5] The intrinsic activity of this compound resides in the parent molecule, and it is anticipated that different salt forms, once dissolved, will exhibit equivalent in vitro antimicrobial activity. However, differences in physicochemical properties such as solubility and dissolution rate could potentially influence in vitro test outcomes if not properly controlled.
Mechanism of Action of this compound
This compound targets the bacterial DNA replication process. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV. The inhibition of these enzymes prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.
Caption: Mechanism of action of this compound in bacteria.
Comparative In Vitro Activity Data
The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Species | Strain | Salt Form | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | Hydrochloride | 0.008 - 0.03 | |
| Escherichia coli | O78 | Hydrochloride | 0.125 - 0.25 | |
| Escherichia coli | Colibacillosis Isolates (Susceptible) | Not specified | ≤ 0.06 | |
| Escherichia coli | Colibacillosis Isolates (Resistant) | Not specified | ≥ 0.25 | |
| Staphylococcus aureus | ATCC 29213 | Not specified | 0.06 - 0.25 | |
| Pseudomonas aeruginosa | ATCC 27853 | Not specified | 0.12 - 1 | |
| Enterococcus faecalis | ATCC 29212 | Not specified | 0.5 - 2 | |
| Anaerobic Bacteria | Various clinical isolates | Not specified | 0.5 - 2 |
Experimental Protocols
To assess the equivalence of different this compound salt forms, standardized in vitro susceptibility testing methods should be employed. The following are detailed protocols based on established guidelines.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of each this compound salt form (e.g., hydrochloride, mesylate, base) in a suitable solvent (e.g., water, DMSO) at a concentration of 1280 µg/mL (based on the active moiety). Ensure complete dissolution.
b. Preparation of Microdilution Plates:
-
Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
c. Serial Dilutions:
-
Add 100 µL of the antibiotic stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
d. Inoculum Preparation:
-
Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
e. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.
f. Interpretation:
-
The MIC is the lowest concentration of the this compound salt that completely inhibits visible growth as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
a. Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
b. Interpretation:
-
The MBC is the lowest concentration of the this compound salt that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that allows ≤ 100 CFU/mL to grow on the agar plate).
Time-Kill Curve Analysis
This method assesses the rate of bactericidal activity over time.
a. Procedure:
-
Prepare flasks containing CAMHB with different concentrations of each this compound salt (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate the flasks at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).
b. Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum. The resulting curves provide a dynamic view of the antibacterial activity of each salt form.
Experimental Workflow for Equivalence Assessment
The following diagram illustrates a logical workflow for the in vitro comparison of different this compound salt forms.
Caption: Workflow for assessing in vitro equivalence.
References
Comparative Pharmacodynamics of Sarafloxacin in Avian Species: A Guide for Researchers
This guide provides a comparative overview of the pharmacodynamics of sarafloxacin, a fluoroquinolone antibiotic, in various avian species. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its antibacterial activity and guide further research. It is important to note that the use of fluoroquinolones, including this compound, in poultry has been subject to regulatory restrictions in various jurisdictions due to concerns about antimicrobial resistance.[1] This document is for research and drug development purposes only and does not constitute a recommendation for clinical use.
Quantitative Pharmacodynamic Parameters
The following table summarizes key pharmacodynamic and pharmacokinetic parameters of this compound in different avian species. Data has been compiled from multiple studies and should be interpreted with consideration of the varying experimental conditions.
| Parameter | Muscovy Ducks | Broiler Chickens | Turkeys | Pathogen | Reference |
| MIC (µg/mL) | 0.125 - 0.25 | - | - | Escherichia coli O78 | [2] |
| - | - | - | Mycoplasma gallisepticum | [3][4] | |
| - | - | - | Mycoplasma synoviae | [3] | |
| MBC/MIC Ratio | Low (suggests bactericidal activity) | - | - | Escherichia coli O78 | |
| AUC₀₋₂₄h/MIC (h) for Bacteriostatic Action | 25.4 | - | - | Escherichia coli O78 | |
| AUC₀₋₂₄h/MIC (h) for Bactericidal Action | 40.6 | - | - | Escherichia coli O78 | |
| AUC₀₋₂₄h/MIC (h) for Bacterial Eradication | 94.5 | - | - | Escherichia coli O78 | |
| Cmax (µg/mL) | 2.03 ± 0.73 (oral) | 0.79 | - | - | |
| Tmax (h) | 0.44 ± 0.16 (oral) | 0.75 | - | - | |
| Elimination Half-life (t½β; h) | 8.21 ± 0.64 (oral) | - | - | - | |
| Bioavailability (F; %) | 97.6 | 59.6 ± 13.8 | - | - |
Note: "-" indicates that data was not available in the searched literature. The data for Muscovy ducks is primarily from a detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling study against an E. coli O78 strain. Data for broiler chickens and turkeys is less comprehensive.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are summaries of key experimental protocols.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Muscovy Ducks
This protocol is based on a study evaluating this compound against Avian pathogenic Escherichia coli (APEC) O78 strain in Muscovy ducks.
-
Animal Model: Healthy Muscovy ducks were randomly divided into intravenous (IV) and oral (p.o.) administration groups.
-
Drug Administration: A single dose of 10 mg/kg body weight of this compound was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Drug Concentration Analysis: Serum concentrations of this compound were determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
-
Pharmacokinetic Analysis: PK parameters were calculated using a non-compartmental method.
-
Pharmacodynamic Analysis:
-
MIC and MBC Determination: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against the E. coli O78 strain were determined.
-
Ex vivo Time-Kill Curves: Serum samples collected at different times were used to determine the antibacterial activity against the target pathogen over time.
-
PK/PD Integration: The relationship between the pharmacokinetic parameters (like AUC) and the pharmacodynamic parameter (MIC) was established using the sigmoid Emax model to determine the AUC/MIC ratios required for bacteriostatic, bactericidal, and eradication effects.
-
In Vitro Susceptibility Testing for Avian Mycoplasmas
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma gallisepticum and Mycoplasma synoviae.
-
Method: A serial broth dilution method was used.
-
Inoculum Preparation: A standardized inoculum of the mycoplasma isolates (approximately 10⁵ colony-forming units [CFU]/ml) was prepared.
-
MIC Determination: The MIC was identified as the lowest concentration of this compound that inhibited the growth of the mycoplasma, as indicated by a color change of a pH indicator (phenol red) in the culture medium.
Visualizations
Mechanism of Action of Fluoroquinolones
The following diagram illustrates the mechanism of action of fluoroquinolones like this compound, which target bacterial DNA gyrase and topoisomerase IV.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and pharmacodynamic modeling of this compound against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of avian mycoplasmas to enrofloxacin, this compound, tylosin, and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
